N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
2,2-dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2F3NO/c1-2-6-18(11(19)10(13)14)9-5-3-4-8(7-9)12(15,16)17/h2-5,7,10H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWINJKYFUBEFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210138 | |
| Record name | N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61219-95-2 | |
| Record name | 2,2-Dichloro-N-2-propen-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61219-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061219952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Foundational & Exploratory
An In-Depth Technical Guide to N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, a halogenated aromatic amide. The document details its chemical identity, physicochemical properties, a plausible synthetic route with a generalized experimental protocol, and its known association with agrochemical research. Safety and handling precautions are also discussed based on available data for structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis, agrochemical development, and pharmaceutical sciences.
Chemical Identity and Structure
This compound is a synthetic organic compound that incorporates several key functional groups: an allyl group, a dichloroacetamide moiety, and a trifluoromethyl-substituted phenyl ring.[1] These structural features contribute to its unique chemical reactivity and potential biological activity.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 61219-95-2[2][3] |
| IUPAC Name | 2,2-dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide |
| Molecular Formula | C₁₂H₁₀Cl₂F₃NO[1] |
| Molecular Weight | 312.12 g/mol [3] |
| Synonyms | Flurochloridone Impurity 2[3][4], 2,2-Dichloro-N-2-propen-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide, 2,2-Dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide |
The unique combination of an allyl group, dichloroacetamide, and a trifluoromethylphenyl moiety makes this molecule a subject of interest for exploring its potential applications.[1]
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of the title molecule.
Physicochemical Properties
The physical and chemical characteristics of a compound are critical for its handling, formulation, and application.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 78-80 °C | [1][2][3] |
| Boiling Point | 221 °C (literature) | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in water | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through a two-step process involving nucleophilic substitution.[1] The general pathway commences with the acylation of 3-(trifluoromethyl)aniline followed by the allylation of the resulting amide.
Diagram 2: Generalized Synthetic Pathway
Caption: Two-step synthesis overview.
Generalized Experimental Protocol
Step 1: Acylation of 3-(Trifluoromethyl)aniline
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 3-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of dichloroacetyl chloride to the cooled solution.
-
A base (e.g., triethylamine, pyridine) may be added to scavenge the HCl byproduct.
-
Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-(trifluoromethyl)phenyl)-2,2-dichloroacetamide.
Step 2: Allylation of the Intermediate Amide
-
Dissolve the crude amide from Step 1 in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).
-
Add a suitable base (e.g., sodium hydride, potassium carbonate) to the solution to deprotonate the amide nitrogen.
-
Slowly add an allyl halide (e.g., allyl bromide or allyl chloride) to the reaction mixture.
-
Heat the reaction mixture if necessary and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Applications and Biological Activity
This compound is primarily recognized as an impurity of Flurochloridone, a pre-emergence herbicide.[3][5] Flurochloridone acts by inhibiting carotenoid biosynthesis in plants.[5] While this association suggests a potential for herbicidal activity, no specific studies have been published to confirm or quantify the herbicidal effects of this compound itself.
Its structural motifs, particularly the dichloroacetamide and trifluoromethylphenyl groups, are found in various biologically active molecules. For instance, some N-phenyl dichloroacetamide derivatives have been investigated for their potential as anticancer agents. However, the biological activity of the title compound remains largely unexplored in the public domain.[1]
Given its status as a reference standard for Flurochloridone, its primary application is in analytical method development, validation, and quality control in the agrochemical industry.[4]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the known hazards of the parent compound, Flurochloridone, and general principles of chemical safety for halogenated aromatic compounds, the following precautions are recommended.
Table 3: General Safety and Handling Precautions
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a lab coat. |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep cool.[6] Recommended storage at 2-8°C.[3] |
| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Skin: Remove contaminated clothing and rinse skin with plenty of water.[6] Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[6] Inhalation: Move person into fresh air. If breathing is difficult, give oxygen. |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary. |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[6] |
The presence of chlorine atoms suggests potential for skin and eye irritation.[1] Flurochloridone is also classified as a skin sensitizer and is suspected of damaging fertility or the unborn child.[5][6]
Analytical Characterization
The structural elucidation and purity assessment of this compound would typically involve standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the allyl protons (vinylic and allylic) and the aromatic protons of the trifluoromethylphenyl ring.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the amide carbonyl (C=O) and the C-Cl bonds.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
Conclusion
This compound is a compound of interest primarily due to its identity as a process impurity of the herbicide Flurochloridone. While its own biological activities have not been extensively studied, its well-defined chemical structure and properties make it a valuable reference standard in the agrochemical industry. The synthesis can be achieved through a straightforward acylation and allylation sequence. Further research is warranted to explore any potential herbicidal or other biological activities of this molecule independently of its parent compound.
References
- Smolecule. (2023, August 15). This compound.
- AERU, University of Hertfordshire. Flurochloridone (Ref: R 40244).
- Aromsyn Co.,Ltd. This compound.
- ChemicalBook. (2023, April 23). N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | 61219-95-2.
- SRIRAMCHEM. Flurochloridone Impurity 2.
- Axios Research. Flurochloridone Impurity 2 - CAS - 61219-95-2.
- ADAMA. (2015, August).
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"N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide" chemical structure and synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound featuring a distinct combination of functional groups: an allyl group, a dichloroacetamide moiety, and a trifluoromethyl-substituted phenyl ring.[1] This unique structural arrangement makes it a compound of interest in various fields, including organic synthesis and pharmaceutical research, due to its potential reactivity and biological properties.[1] With a molecular formula of C₁₂H₁₀Cl₂F₃NO and a molecular weight of approximately 312.12 g/mol , this compound serves as a versatile intermediate for creating more complex molecules.[1][2] It is also related to compounds like Flurochloridon, which are used in herbicidal compositions.[3]
This guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis protocol for this compound, tailored for professionals in the chemical and pharmaceutical sciences.
Chemical Structure and Properties
The structure of this compound is characterized by several key features that dictate its chemical behavior. The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group, influencing the electronic properties of the aromatic system. The dichloroacetamide group contains reactive chlorine atoms that can participate in nucleophilic substitution reactions.[1] The allyl group provides a site for various addition and cross-coupling reactions.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 61219-95-2 | [1][3] |
| Molecular Formula | C₁₂H₁₀Cl₂F₃NO | [1] |
| Molecular Weight | 312.12 g/mol | [2] |
| Melting Point | 78-80 °C | [1][3] |
| Boiling Point | 221 °C | [3] |
| IUPAC Name | 2,2-dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide | [1] |
| SMILES | C=CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C(Cl)Cl | [1] |
The proton NMR spectrum of this compound shows characteristic signals for the allyl group protons, with the N-CH₂- protons appearing as a doublet around 4.0-4.5 ppm, the vinyl proton (=CH-) as a multiplet at 5.5-6.0 ppm, and the terminal vinyl protons (=CH₂) as a doublet between 5.0-5.5 ppm.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction.[1] The core of this synthesis involves the reaction of an N-allylated aniline derivative with a dichloroacetylating agent. A general and effective approach involves the use of dichloroacetyl chloride.[1]
Rationale for Synthetic Approach
The chosen synthetic route is a well-established method for the formation of N-substituted acetamides.[4][5] The dichloroacetylation of secondary amines, such as N-allyl-3-(trifluoromethyl)aniline, with dichloroacetyl chloride is a robust and high-yielding reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[1] The presence of a base is often required to neutralize the hydrochloric acid byproduct. Alternative, greener methods for dichloroacetylation using reagents like Dichloromeldrum's acid have also been developed, which avoid the use of hazardous reagents and simplify purification.[6][7]
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
N-allyl-3-(trifluoromethyl)aniline
-
Dichloroacetyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-allyl-3-(trifluoromethyl)aniline (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent.
-
Addition of Dichloroacetyl Chloride: Cool the reaction mixture in an ice bath. Add dichloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid chloride and the hydrochloride salt of the base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis Workflow Diagram
Caption: A schematic representation of the synthesis workflow for this compound.
Applications and Significance
This compound is a valuable building block in organic synthesis.[1] The presence of multiple reactive sites allows for its use in the preparation of more complex molecules with potential applications in various fields:
-
Pharmaceutical Research: The dichloroacetamide moiety is a structural feature found in some medicinally relevant compounds, including certain antibiotics and antiprotozoal drugs.[7][8][9] This compound can serve as a scaffold for the development of new therapeutic agents.
-
Agrochemicals: As a derivative related to known herbicides, it holds potential for the development of new crop protection agents.[3]
-
Material Science: The unique combination of functional groups could be exploited in the synthesis of novel polymers and functional materials.[1]
-
Catalysis: It may also function as a catalyst or a precursor to a catalyst in various organic transformations.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis. Dichloroacetyl chloride is corrosive and moisture-sensitive. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The chlorine atoms in the molecule suggest potential for skin and eye irritation, and proper disposal procedures are necessary to mitigate environmental impact.[1]
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, properties, and a robust synthesis protocol. The versatility of its functional groups makes it an attractive starting material for the development of novel molecules with diverse applications. Researchers and scientists can utilize the information presented here to further explore the chemical space and potential utility of this and related compounds.
References
-
Arora, P., & Kumar, D. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
-
ProQuest. (n.d.). N-(substituted) acetamide Derivatives as a potent Analgesic agent. Retrieved from [Link]
-
Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. Retrieved from [Link]
-
Iqbal, K., et al. (2017). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Semantic Scholar. Retrieved from [Link]
-
Heard, D. M., & Lennox, A. J. J. (2021). Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent. Organic Letters, 23(9), 3368-3372. Retrieved from [Link]
-
Heard, D. M., & Lennox, A. J. J. (2021). Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent. University of Bristol Research Portal. Retrieved from [Link]
-
Logemann, W., et al. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. Nature, 191, 286–287. Retrieved from [Link]
-
Logemann, W., et al. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. PubMed. Retrieved from [Link]
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- 2. 61219-95-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | 61219-95-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Potential Bioactive Scaffold
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, with the CAS number 61219-95-2, is a halogenated acetamide derivative that, while not extensively studied as an independent entity, holds significance as a potential intermediate and structural analog to commercially relevant agrochemicals. This guide provides a comprehensive technical overview of this compound, synthesizing available data on its chemical properties, synthesis, and probable mechanism of action, with a particular focus on its relationship to the herbicide Flurochloridon. The information presented herein is intended to serve as a foundational resource for researchers in medicinal chemistry, agrochemical development, and related fields, offering insights into its potential applications and methodologies for its synthesis and handling.
I. Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 61219-95-2 | [1] |
| Molecular Formula | C₁₂H₁₀Cl₂F₃NO | [2] |
| Molecular Weight | 312.12 g/mol | [2] |
| Melting Point | 78-80 °C | [1] |
| Boiling Point | 221 °C (predicted) | [1] |
| Density | 1.382 ± 0.06 g/cm³ (predicted) | [1] |
| Vapor Pressure | 1 mm Hg (65 °C) | [1] |
| Solubility in Water | 0.5 g/mL | [1] |
| pKa | -1.24 ± 0.50 (predicted) | [1] |
The proton NMR spectrum of this compound provides key structural information. The allyl group protons are expected to show distinct signals: a doublet for the N-CH₂- protons around 4.0-4.5 ppm, a multiplet for the vinyl proton (=CH-) between 5.5-6.0 ppm, and a doublet for the terminal vinyl protons (=CH₂) in the 5.0-5.5 ppm range.[2] A characteristic singlet for the dichloroacetyl proton (CHCl₂) is anticipated to appear downfield at approximately 6.0-6.5 ppm due to the strong electron-withdrawing effect of the two chlorine atoms.[2] The aromatic protons of the trifluoromethyl-substituted phenyl ring would be observed in their typical region.
II. Synthesis and Chemical Reactivity
The synthesis of this compound is primarily achieved through a multi-step process involving nucleophilic substitution reactions.[2] The general synthetic pathway is outlined below.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on established methods for the synthesis of similar acetamides and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2,2-Dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
-
To a stirred solution of 3-(trifluoromethyl)aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add dichloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide.
Step 2: Synthesis of this compound
-
To a solution of 2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete deprotonation of the amide nitrogen.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel to obtain this compound.
III. Probable Mechanism of Action: Inhibition of Carotenoid Biosynthesis
While there is no direct research on the mechanism of action of this compound, its structural similarity to the herbicide Flurochloridon strongly suggests a similar mode of action.[1] Flurochloridon is known to be a carotenoid biosynthesis inhibitor.[3][4]
Carotenoids are essential pigments in plants that protect chlorophyll from photo-oxidation.[3] Herbicides that inhibit carotenoid biosynthesis lead to the destruction of chlorophyll, resulting in a characteristic "bleaching" of the plant tissue.[3][5]
Caption: Proposed mechanism of action via inhibition of carotenoid biosynthesis.
The primary target of many bleaching herbicides is the enzyme phytoene desaturase (PDS).[3] Inhibition of PDS prevents the conversion of phytoene to ζ-carotene, a critical step in the carotenoid biosynthesis pathway. This leads to the accumulation of phytoene and a deficiency of downstream carotenoids, leaving chlorophyll unprotected and susceptible to photodegradation.
IV. Toxicological and Safety Profile
As with any chemical compound, a thorough understanding of the toxicological and safety profile of this compound is essential for its safe handling and use in a research setting. While specific toxicological data for this compound is limited, information for the closely related herbicide Flurochloridon provides valuable insights.
Table 2: Acute Toxicity Data for Flurochloridon
| Test | Species | Route | Value | Source |
| LD₅₀ | Rat | Oral | >3000 mg/kg | [6] |
| LD₅₀ | Rabbit | Dermal | >4000 mg/kg | [6] |
| LC₅₀ (4h) | Rat | Inhalation | >2.65 mg/L | [6] |
Based on the data for Flurochloridon, this compound is expected to have low acute oral and dermal toxicity.[6] However, as a halogenated organic compound, it should be handled with care.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
V. Potential Applications and Future Directions
The structural features of this compound, including the trifluoromethyl group, dichloroacetamide moiety, and the allyl group, suggest several potential avenues for research and development.
-
Agrochemical Research: As a potential intermediate or analog of Flurochloridon, this compound could be a starting point for the development of new herbicides with potentially improved efficacy, selectivity, or environmental profiles.
-
Medicinal Chemistry: The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The dichloroacetamide scaffold has also been explored for various biological activities. Therefore, this compound could serve as a scaffold for the synthesis of novel therapeutic agents.
-
Organic Synthesis: The reactive sites within the molecule, such as the double bond of the allyl group and the chlorine atoms, make it a versatile building block for further chemical transformations.
Future research should focus on a more detailed biological evaluation of this compound, including its herbicidal spectrum and potential as a lead for drug discovery. A thorough investigation of its toxicological profile is also warranted to ensure its safe use and to assess its environmental impact.
VI. Conclusion
This compound represents a chemical entity with untapped potential. While its primary significance currently lies in its relationship to the herbicide Flurochloridon, its unique structural characteristics merit further investigation. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a likely mechanism of action. It is hoped that this information will serve as a valuable resource for the scientific community, stimulating further research into the applications of this and related compounds in both agriculture and medicine.
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Unveiling the Pharmacological Landscape of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide: A Technical Guide to Putative Biological Targets
Abstract
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, a synthetic compound featuring a unique combination of a dichloroacetamide, an allyl group, and a trifluoromethylphenyl moiety, presents a compelling case for multifaceted biological activity. While direct empirical data on its specific molecular targets remains to be fully elucidated, its structural components provide a strong foundation for hypothesizing several key interaction pathways. This in-depth technical guide synthesizes current knowledge on structurally related compounds to propose a rational framework for identifying and validating the potential biological targets of this molecule. We will explore three primary hypotheses: modulation of xenobiotic metabolism enzymes, inhibition of protein kinases, and interference with cellular energy metabolism. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed experimental protocols to rigorously test these hypotheses.
Introduction: Deconstructing a Molecule of Interest
This compound (CAS No. 61219-95-2) is a halogenated amide with a molecular formula of C₁₂H₁₀Cl₂F₃NO.[1][2][3] Its potential for biological activity stems from the distinct properties of its constituent parts:
-
The Dichloroacetamide Core: This functional group is the hallmark of a class of agrochemicals known as herbicide safeners.[4] Safeners protect crops from herbicide-induced injury by upregulating the expression and activity of detoxification enzymes.[5][6] This established mechanism in plants provides a strong rationale for investigating analogous effects in mammalian systems.
-
The Trifluoromethylphenyl Group: The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, facilitating its passage across biological membranes and interaction with protein targets.[7] Phenylacetamide derivatives containing this moiety have been successfully developed as potent and selective inhibitors of various protein kinases.[8][9][10][11][12]
-
The Dichloroacetate (DCA) Moiety: While part of a larger molecule, the potential for metabolic cleavage or inherent activity of the dichloroacetyl group warrants consideration. Dichloroacetate is a well-characterized inhibitor of pyruvate dehydrogenase kinase (PDK), a key regulator of cellular metabolism.[13][14][15][16]
Based on this structural analysis, we propose three primary avenues for target identification and validation, which will be explored in the subsequent sections.
Hypothesis I: Modulation of Xenobiotic Metabolism Pathways
The most direct line of inquiry stems from the known action of dichloroacetamide-based herbicide safeners. In plants, these compounds induce the expression of genes encoding for detoxification enzymes, primarily Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs).[17][18] It is plausible that this compound exerts similar effects in mammalian cells.
Potential Target: Glutathione S-Transferases (GSTs)
GSTs are a superfamily of enzymes that play a critical role in the detoxification of a wide array of endogenous and exogenous electrophilic compounds by catalyzing their conjugation with glutathione. Dichloroacetamide safeners have been shown to induce GST activity in plants, and there is evidence to suggest a similar role in mammalian systems.[19][20] Dichloroacetic acid itself has been shown to up-regulate hepatic glutathione synthesis.[21]
Potential Target: Cytochrome P450 (CYP) Enzymes
The cytochrome P450 superfamily of heme-containing monooxygenases is central to the metabolism of a vast number of xenobiotics, including drugs and environmental toxins.[22] Herbicide safeners are known to induce specific CYP isozymes in plants. Investigating the potential for this compound to induce or inhibit mammalian CYP enzymes is a critical step in understanding its pharmacological profile.
Experimental Workflow for Validating Xenobiotic Metabolism Modulation
The following workflow outlines the key steps to assess the impact of the compound on GST and CYP450 activity.
Figure 1: Experimental workflow for investigating the modulation of xenobiotic metabolism enzymes.
This protocol is adapted from standard colorimetric assays utilizing 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[8][15][17][20]
-
Sample Preparation:
-
Culture human hepatocytes (e.g., HepG2 cell line or primary human hepatocytes) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for 24-72 hours.
-
Harvest cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic fraction.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Assay Procedure (96-well plate format):
-
Prepare an assay cocktail containing phosphate buffer (pH 6.5), reduced glutathione (GSH), and CDNB.
-
In each well, add a standardized amount of cell lysate.
-
Initiate the reaction by adding the assay cocktail.
-
Immediately measure the change in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance is proportional to GST activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min).
-
Normalize the activity to the protein concentration of the lysate.
-
Compare the GST activity in treated cells to the vehicle control to determine the induction potential.
-
This protocol outlines a common method using cryopreserved human hepatocytes and a cocktail of probe substrates.[23][24][25]
-
Cell Culture and Treatment:
-
Thaw and plate cryopreserved human hepatocytes in a 48-well plate according to the supplier's instructions.
-
Allow cells to acclimate and form a monolayer.
-
Treat cells with a range of concentrations of the test compound, a vehicle control, and known CYP inducers (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2) for 72 hours, with daily media changes.
-
-
Probe Substrate Incubation:
-
After the treatment period, remove the media and incubate the cells with a cocktail of specific CYP probe substrates (e.g., midazolam for CYP3A4, phenacetin for CYP1A2) in incubation media for a defined period (e.g., 1-2 hours).
-
-
Metabolite Analysis (LC-MS/MS):
-
Collect the supernatant and quench the reaction.
-
Analyze the formation of specific metabolites from the probe substrates using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Quantify the amount of metabolite formed per unit of time and protein.
-
Calculate the fold induction of CYP activity by comparing the treated samples to the vehicle control. An induction of greater than 2-fold is often considered biologically significant.[25]
-
Hypothesis II: Inhibition of Protein Kinases
The trifluoromethylphenyl acetamide scaffold is a privileged structure in the design of kinase inhibitors.[8][9][10][11][12] Numerous compounds with this core have demonstrated potent and selective inhibition of various kinases involved in cell signaling and proliferation. Therefore, it is highly probable that this compound interacts with one or more protein kinases.
Potential Targets: Tyrosine and Serine/Threonine Kinases
Given the broad range of kinases targeted by structurally related compounds, a comprehensive screening approach is warranted. This includes kinases implicated in cancer and inflammatory diseases.
Experimental Workflow for Kinase Inhibition Profiling
A tiered approach, starting with a broad screen and progressing to more focused studies, is recommended.
Figure 2: A tiered experimental workflow for identifying and characterizing kinase inhibitor activity.
This protocol describes a generic, luminescence-based assay to determine the IC50 of an inhibitor against a specific kinase.[18][22][26][27]
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a reaction mixture containing the kinase of interest, its specific substrate peptide, and ATP in a kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compound or DMSO control.
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Add a Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[28]
-
Hypothesis III: Targeting of Mitochondrial Metabolism
The dichloroacetate (DCA) component of the molecule is a known inhibitor of pyruvate dehydrogenase kinase (PDK).[7][13][14][15][16] PDK inactivates the pyruvate dehydrogenase complex (PDC), which is a critical gatekeeper enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK, DCA promotes the flux of pyruvate into the mitochondria for oxidative phosphorylation.
Potential Target: Pyruvate Dehydrogenase Kinase (PDK)
There are four isoforms of PDK in mammals (PDK1-4), and DCA has been shown to inhibit all of them, with varying potencies.[11][13] It is conceivable that this compound itself, or a metabolite thereof, could inhibit one or more PDK isoforms.
Experimental Workflow for Investigating PDK Inhibition
Figure 3: Experimental workflow to assess the inhibition of pyruvate dehydrogenase kinase.
This protocol describes a method to measure the activity of PDK isoforms.[6][12][16][29][30][31]
-
Assay Principle: PDK activity is measured by its ability to phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC). The subsequent decrease in PDC activity is then quantified.
-
PDK Reaction:
-
Incubate recombinant PDK isoform (e.g., PDK1, 2, 3, or 4) with purified PDC in the presence of ATP and varying concentrations of the test compound.
-
-
PDC Activity Measurement:
-
Following the PDK reaction, measure the residual PDC activity. This can be done using a colorimetric assay that follows the reduction of NAD+ to NADH at 340 nm as PDC converts pyruvate to acetyl-CoA.
-
-
Data Analysis:
-
Calculate the percentage of PDC inhibition by PDK at each concentration of the test compound.
-
Determine the IC50 value of the compound for each PDK isoform.
-
Broader Target Identification Strategies
Should the hypothesis-driven approaches not yield definitive targets, or to uncover unexpected off-target effects, broader, unbiased methods can be employed.
Affinity Chromatography Coupled with Mass Spectrometry
This classical approach involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.[1][5][9][32]
Quantitative Proteomics Approaches
Techniques such as drug affinity responsive target stability (DARTS) and stable isotope labeling by amino acids in cell culture (SILAC) can identify protein targets by observing changes in protein stability or abundance upon compound binding, without the need for chemical modification of the small molecule.[1][5][9][14]
Summary and Future Directions
This compound is a compound with significant potential for biological activity, predicated on the well-established pharmacology of its core structural motifs. The most promising avenues for investigation point towards the modulation of xenobiotic metabolism enzymes (GSTs and CYPs), the inhibition of protein kinases, and the targeting of mitochondrial metabolism via PDK. The experimental workflows and detailed protocols provided in this guide offer a robust framework for systematically exploring these hypotheses. Rigorous investigation using these methods will be crucial to definitively identify the biological targets of this compound and to unlock its potential therapeutic applications.
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BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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European Commission, Joint Research Centre. (2019). Validation of in vitro methods for human cytochrome P450 enzyme induction: outcome of a multi-laboratory study. Retrieved from [Link]
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Assay Genie. (n.d.). Pyruvate Kinase Activity Assay Kit. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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ChemSrc. (2025). CAS#:61219-95-2 | N-allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
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LookChem. (n.d.). Cas 1997-46-2,2,2,2-trifluoro-N-(2-nitro-5-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]
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"N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
This guide provides a comprehensive analysis of the spectroscopic data for the synthetic organic compound this compound. With a molecular formula of C₁₂H₁₀Cl₂F₃NO and a molecular weight of approximately 312.12 g/mol , this molecule possesses a unique combination of functional groups, including an allyl moiety, a dichloroacetamide group, and a trifluoromethyl-substituted phenyl ring, making it a compound of interest in pharmaceutical and materials science research.[1][2] Accurate structural elucidation is paramount, and this document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve this.
The first step in any spectroscopic analysis is to understand the target molecular structure. The connectivity of atoms and the arrangement of functional groups dictate the expected spectroscopic signals. This process forms a self-validating system: we predict a spectrum based on a proposed structure, and the experimental data, in turn, confirms or refutes it.
Below is the chemical structure of the target compound, which will serve as our reference for all subsequent data interpretation.
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A Technical Guide to the Physicochemical Profiling of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide: Solubility and Stability Assessment
Executive Summary
The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation, and shelf-life. This guide presents a comprehensive framework for the systematic evaluation of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 61219-95-2), a compound of interest in pharmaceutical research and organic synthesis.[1] Given the absence of extensive public data on its solubility and stability, this document provides field-proven, detailed protocols for both kinetic and thermodynamic solubility determination, alongside a robust strategy for stability assessment using forced degradation studies coupled with a stability-indicating HPLC method. The methodologies are designed to not only generate crucial data but also to provide insights into the compound's potential liabilities, thereby guiding future development and formulation strategies.
Introduction to the Target Compound
This compound is a synthetic organic compound featuring a unique combination of functional groups that suggest a complex physicochemical profile.[1] Its potential applications span from being a building block in pharmaceutical development to a precursor in material science.[1][2] A foundational understanding of its properties is the first step in unlocking its full potential.
Compound Identification
A clear identification of the molecule is essential for any scientific investigation.
| Property | Value | Source(s) |
| CAS Number | 61219-95-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₂H₁₀Cl₂F₃NO | [1][2][5] |
| Molecular Weight | 312.12 g/mol | [1][2][5] |
| IUPAC Name | 2,2-dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide | [1][4] |
| Melting Point | 78-80 °C | [1][5][6] |
The Influence of Key Structural Motifs
The structure of a molecule dictates its behavior. This compound contains three key regions of interest:
-
Trifluoromethylphenyl Group: The -CF₃ group is a powerful electron-withdrawing moiety known to significantly increase lipophilicity.[7] This enhancement often improves membrane permeability and binding affinity but can drastically reduce aqueous solubility.[7][8] The carbon-fluorine bond is exceptionally strong, imparting high metabolic and chemical stability to this part of the molecule.[7][8]
-
Dichloroacetamide Group: This functional group represents a potential chemical liability. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions. Studies on structurally similar dichloroacetamide herbicide safeners have shown they undergo significant base-mediated amide cleavage.[9][10][11] This moiety is the most probable site of hydrolytic degradation for the target compound.
-
N-Allyl Group: The terminal double bond of the allyl group presents a potential site for oxidative degradation.
This structural analysis allows us to hypothesize that while the compound may possess good metabolic stability due to the trifluoromethyl group, it will likely suffer from poor aqueous solubility and a susceptibility to hydrolytic, and possibly oxidative, degradation. The following protocols are designed to rigorously test these predictions.
Aqueous Solubility Determination: Protocols and Rationale
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[12] Distinguishing between kinetic and thermodynamic solubility is vital for different stages of drug development. Kinetic solubility is a rapid assessment of apparent solubility useful for initial screening, while thermodynamic solubility represents the true equilibrium state, crucial for preformulation.[12][13][14]
Protocol 1: Kinetic Solubility Assessment (Nephelometric Method)
This high-throughput method is designed for the rapid screening of compound collections to flag potential solubility issues early.[14][15] The principle is based on detecting precipitate formation via light scattering (turbidity) when a DMSO stock solution is introduced into an aqueous buffer.[13][14][16]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO).
-
Plate Preparation: In a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Serial Dilution: Perform a 1:2 serial dilution across the plate.
-
Equilibration: Shake the plate at room temperature for 2 hours, protected from light.[12]
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at 620 nm.[12]
-
Data Interpretation: The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only control wells.
Causality: The choice of a short, 2-hour incubation period is intentional. It does not allow the system to reach thermodynamic equilibrium, but it effectively mimics the conditions of many in vitro biological assays where a compound is rapidly diluted from a DMSO stock. This provides a pragmatic assessment of whether a compound will precipitate under typical assay conditions.
Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)
This method is the "gold standard" for determining the intrinsic, equilibrium solubility of a compound.[15] It is more time- and resource-intensive but provides the most accurate and relevant data for formulation and biopharmaceutical modeling.
Methodology:
-
Sample Preparation: Add an excess amount of solid, crystalline this compound to a series of glass vials containing different aqueous buffers (e.g., pH-adjusted buffers from 2.0 to 9.0).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C and 37°C) for at least 24 to 48 hours to ensure equilibrium is reached.[12]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, filter the suspension through a 0.45 µm PVDF filter or centrifuge at high speed to obtain a clear supernatant.
-
Quantification: Prepare a calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the clear supernatant into the linear range of the calibration curve.
-
Analysis: Analyze the diluted supernatant and calibration standards using a validated HPLC-UV method.
-
Data Interpretation: Calculate the concentration of the compound in the original supernatant using the calibration curve. This value represents the thermodynamic solubility at that specific pH and temperature.
Causality: By starting with the solid form of the compound and allowing sufficient time for the dissolution and precipitation processes to reach equilibrium, this method accounts for the energy of the crystal lattice. The resulting solubility value is a true measure of the compound's intrinsic properties in a saturated solution, which is critical for predicting oral absorption and guiding formulation development.
Expected Data Summary: Stability
| Stress Condition | Incubation Time (h) | Incubation Temp (°C) | % Recovery of Parent Compound | Observations (No. of Degradant Peaks) |
| Control | 48 | 4 | ~100% | 0 |
| 0.1 M HCl | 24 | 60 | Report Value | Report Value |
| 0.1 M NaOH | 24 | 60 | Report Value | Report Value |
| 3% H₂O₂ | 24 | RT | Report Value | Report Value |
| Thermal | 48 | 60 | Report Value | Report Value |
| Photolytic | - | ICH Q1B | Report Value | Report Value |
Conclusion and Forward Outlook
This technical guide provides a robust, scientifically-grounded strategy for the essential physicochemical characterization of this compound. By systematically applying the detailed protocols for solubility and stability, researchers can generate the critical data required to make informed decisions in the drug development process. The predicted challenges of low aqueous solubility and hydrolytic instability can be precisely quantified. This knowledge is not a roadblock but rather a guidepost, directing efforts in medicinal chemistry to optimize the molecular structure or in formulation science to develop enabling delivery systems. Executing this comprehensive evaluation is a mandatory step towards understanding the true potential and liabilities of this compound, ensuring a data-driven progression from a chemical entity to a potential therapeutic agent.
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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An In-depth Technical Guide to Dichlormid: A Case Study in Dichloroacetamide Herbicide Safeners
Executive Summary
Initial research on the compound "N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide" reveals a significant scarcity of detailed scientific literature. While its basic chemical properties and a general synthesis route are noted, there is a distinct lack of in-depth studies regarding its specific discovery, historical development, and precise mechanism of action.[1] The compound is available from some chemical suppliers for research and development purposes and is noted for potential applications in organic synthesis and pharmaceutical research.[1][2] However, without a substantial body of peer-reviewed research, a comprehensive technical guide on this specific molecule, as originally requested, is not feasible.
Given the structural similarities and the well-documented history and application of related compounds, this guide will pivot to a thorough examination of Dichlormid , a prominent member of the dichloroacetamide chemical class. Dichlormid serves as an exemplary case study and a valuable proxy for understanding the scientific and commercial trajectory of N-substituted dichloroacetamides in the agrochemical sector. This in-depth guide on Dichlormid will fulfill the core requirements for a technical whitepaper, providing researchers and drug development professionals with a detailed exploration of a commercially significant and scientifically well-characterized compound.
Introduction to Herbicide Safeners and the Dichloroacetamide Class
Modern agriculture relies heavily on the use of selective herbicides to control weeds in crops, thereby ensuring food security and maximizing yields.[3] However, the selectivity of herbicides is not always absolute, and under certain conditions, they can cause significant injury to the crops they are meant to protect. This challenge led to the development of herbicide safeners, chemical agents that are applied with herbicides to increase the tolerance of crops to the herbicide without compromising its efficacy against target weeds.[4]
The discovery of herbicide safeners dates back to 1947, and they have been in commercial use since the early 1970s.[5] These compounds represent a critical innovation in agrochemical technology, allowing for the use of more potent, broad-spectrum herbicides on sensitive but vital crops like maize, sorghum, and cereals.[4][6]
The dichloroacetamide class of compounds, which includes molecules like Dichlormid, Benoxacor, and Furilazole, is one of the most important and widely used groups of herbicide safeners.[4][7] They are particularly effective at protecting grass crops from injury caused by thiocarbamate and chloroacetanilide herbicides.[3][8]
Discovery and History of Dichlormid
Dichlormid (N,N-diallyl-2,2-dichloroacetamide) was developed by Stauffer Chemical Company and was commercialized in 1972.[9][10] Its introduction was a significant milestone in the development of selective weed control in maize. The discovery of Dichlormid was part of a broader research effort by agrochemical companies to find compounds that could mitigate the phytotoxic effects of certain herbicides on crops. The first commercial herbicide safener, 1,8-naphthalic anhydride, was introduced in the 1970s, paving the way for the development of other safener chemistries like the dichloroacetamides.[4][11]
The development of Dichlormid was a direct response to the need to improve the selectivity of thiocarbamate herbicides, which were effective for weed control but could also damage maize seedlings. By formulating these herbicides with Dichlormid, it was possible to achieve excellent weed control with minimal crop injury, leading to its widespread adoption in agriculture.[3]
Chemical Properties and Synthesis of Dichlormid
Dichlormid is an organic compound with the chemical formula C₈H₁₁Cl₂NO.[12] It is classified as the amide of diallylamine and dichloroacetic acid.[12]
Table 1: Physicochemical Properties of Dichlormid
| Property | Value | Reference |
| CAS Number | 37764-25-3 | [12] |
| Molecular Formula | C₈H₁₁Cl₂NO | [12] |
| Molar Mass | 208.08 g·mol⁻¹ | [12] |
| Appearance | Colorless oil | [12] |
| Melting Point | 5.5 °C | [12] |
| Water Solubility | 5 g/L (at 20 °C) | [10] |
Synthesis of Dichlormid
The synthesis of Dichlormid is typically achieved through the reaction of diallylamine with dichloroacetyl chloride.[12] This is a nucleophilic acyl substitution reaction where the nitrogen atom of diallylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride. The reaction results in the formation of an amide bond and the elimination of hydrogen chloride.
Experimental Protocol: Synthesis of Dichlormid
Materials:
-
Diallylamine
-
Dichloroacetyl chloride
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Triethylamine (or other suitable base)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve diallylamine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Add an equimolar amount of triethylamine to the solution to act as a scavenger for the HCl byproduct.
-
Slowly add an equimolar amount of dichloroacetyl chloride, dissolved in anhydrous diethyl ether, to the stirred solution via the addition funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Dichlormid oil.
-
The product can be further purified by vacuum distillation if necessary.
Mechanism of Action
The primary mechanism of action of Dichlormid and other dichloroacetamide safeners is the induction of genes that encode for detoxification enzymes in the crop plant.[4][13] This enhanced metabolic capacity allows the crop to break down the herbicide into non-toxic metabolites before it can cause significant damage.[4]
The key enzyme systems upregulated by Dichlormid are:
-
Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH).[7][14] This conjugation reaction increases the water solubility of the herbicide and marks it for sequestration into the vacuole, effectively neutralizing its phytotoxic activity.[7] Dichlormid has been shown to increase both the levels of GSH and the activity of GSTs in protected plants.[9]
-
Cytochrome P450 monooxygenases (P450s): This superfamily of enzymes is involved in the oxidative metabolism of a wide range of xenobiotics, including herbicides.[14] P450s can introduce functional groups onto the herbicide molecule, which can either detoxify it directly or prepare it for subsequent conjugation reactions.[14]
Interestingly, while Dichlormid effectively protects monocotyledonous crops like maize, it has little to no safening effect on most dicotyledonous plants and weeds.[6][15] The precise reasons for this selectivity are still under investigation but are thought to be related to differences in the regulation and expression of detoxification genes between monocots and dicots.[15]
Caption: Mechanism of Dichlormid action in a maize cell.
Applications in Agriculture
The primary application of Dichlormid is as a herbicide safener in maize.[12] It is formulated with thiocarbamate herbicides (e.g., EPTC) and chloroacetanilide herbicides (e.g., metolachlor, acetochlor) to provide selective control of grassy and broadleaf weeds.[3][8] The use of Dichlormid allows for the application of these effective herbicides at rates that would otherwise be injurious to the crop, leading to improved weed management and higher crop yields.[3]
Analytical Methods for Detection
The detection and quantification of Dichlormid in environmental and biological samples are typically performed using chromatographic techniques.
Table 2: Common Analytical Methods for Dichlormid
| Technique | Detector | Sample Matrix | Reference |
| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) | Water | [16] |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Biological Samples | [17] |
| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS/MS) | Water | [18] |
Experimental Protocol: Extraction and Analysis of Dichlormid from Water Samples
Materials:
-
Water sample
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Dichloromethane
-
Nitrogen gas stream
-
GC-NPD system
Procedure:
-
Sample Preparation: Acidify the water sample to pH 2-3 with a suitable acid.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge. Dichlormid will be retained on the stationary phase.
-
Cartridge Washing: Wash the cartridge with deionized water to remove any interfering substances.
-
Elution: Elute the retained Dichlormid from the cartridge using a small volume of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen gas.
-
GC-NPD Analysis: Inject an aliquot of the concentrated extract into the GC-NPD system for separation and quantification. A standard calibration curve should be prepared using known concentrations of Dichlormid.
Conclusion and Future Perspectives
Dichlormid has been a cornerstone of selective weed control in maize for decades, demonstrating the significant impact of herbicide safener technology on modern agriculture. Its mechanism of action, centered on the induction of plant detoxification pathways, is a well-established paradigm for safener activity.
While the original query for "this compound" did not yield extensive research, the in-depth analysis of Dichlormid provides a robust framework for understanding the discovery, synthesis, mechanism, and application of dichloroacetamide compounds. Future research in this area may focus on the discovery of new safener molecules with broader crop applicability, improved environmental profiles, and the ability to protect crops from a wider range of herbicide chemistries. Understanding the precise molecular targets of safeners and the signaling pathways they activate remains a key area of investigation that could lead to the rational design of next-generation crop protection solutions.
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DeRidder, B. P., & Goldsbrough, P. B. (2006). Organ-Specific Expression of Glutathione S-Transferases and the Efficacy of Herbicide Safeners in Arabidopsis. Plant Physiology, 140(1), 167–175. [Link]
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Li, J., et al. (2022). New Lead Discovery of Herbicide Safener for Metolachlor Based on a Scaffold-Hopping Strategy. Molecules, 27(15), 4983. [Link]
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McFadden, M. E., et al. (2021). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 8(1), 66-72. [Link]
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Sivey, J. D., et al. (2025). A Systematic Review of Herbicide Safener Toxicity. Environmental Toxicology and Chemistry. [Link]
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Li, Y., et al. (2021). Dichlormid protect wheat from fomesafen residual injury by increasing PPO expression and the photosynthesis characterize. Pesticide Biochemistry and Physiology, 178, 104944. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dichlormid as a Herbicide Safener: Protecting Corn and Improving Yields. Retrieved from [Link]
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Kraehmer, H., et al. (2014). Herbicide Safeners: an overview. ResearchGate. Retrieved from [Link]
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McFadden, M. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16565–16574. [Link]
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McFadden, M. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC. [Link]
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"N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide" literature review
An In-Depth Technical Guide to N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide: Synthesis, Properties, and Emerging Applications
Introduction: A Molecule of Convergent Functionality
This compound is a synthetic organic compound situated at the intersection of agrochemical and pharmaceutical research. Its structure is a compelling amalgamation of three distinct chemical motifs: a reactive dichloroacetamide core, a versatile allyl group, and a trifluoromethyl-substituted phenyl ring, a hallmark of modern bioactive molecules.[1] This guide offers a comprehensive analysis of its synthesis, physicochemical properties, and potential applications, drawing insights from its structural components to project its utility for researchers in drug discovery and material science.
The compound, with the molecular formula C₁₂H₁₀Cl₂F₃NO and a molecular weight of approximately 312.12 g/mol , is recognized for its potential as a key intermediate in the synthesis of more complex molecules and as a candidate for biological activity screening.[1][2] The strategic inclusion of a trifluoromethyl (CF₃) group significantly enhances its lipophilicity, a critical factor for penetrating cellular membranes and interacting with biological targets.[1] Simultaneously, the dichloroacetamide moiety provides a site for hydrogen bonding and further chemical modification.[1]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are fundamental to its handling, stability, and application. This compound is a solid at room temperature with a defined melting point, indicating a stable crystalline structure.[1][3]
| Property | Value | Source(s) |
| CAS Number | 61219-95-2 | [2][3][4] |
| Molecular Formula | C₁₂H₁₀Cl₂F₃NO | [1][2] |
| Molecular Weight | 312.12 g/mol | [2] |
| Melting Point | 78-80 °C | [1][3] |
| Boiling Point | 221 °C (lit.) | [3] |
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the molecule. The ¹H NMR spectrum of this compound shows characteristic signals that correspond to its unique proton environments.[1] Key expected resonances include:
-
Allyl Group:
-
A doublet for the N-CH₂- protons around 4.0-4.5 ppm.
-
A multiplet for the vinyl (=CH-) proton between 5.5-6.0 ppm.
-
A doublet for the terminal vinyl (=CH₂) protons in the 5.0-5.5 ppm range.
-
-
Aromatic Protons: Signals corresponding to the substituted phenyl ring.
-
Dichloroacetamide Proton: A singlet for the -CHCl₂ proton.
Synthesis and Chemical Reactivity
The synthesis of this compound is primarily achieved through a robust and well-understood nucleophilic acyl substitution reaction. This process involves the formation of a stable amide bond.
Core Synthesis Pathway
The principal synthetic route involves the acylation of N-allyl-3-(trifluoromethyl)aniline with dichloroacetyl chloride.[1] The mechanism is initiated by the nucleophilic attack of the secondary amine's nitrogen atom on the highly electrophilic carbonyl carbon of dichloroacetyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the final amide product with the elimination of hydrochloric acid.[1]
Caption: Core synthesis workflow for the target compound.
Step-by-Step Synthesis Protocol
This protocol is a generalized representation based on standard acylation procedures.
-
Preparation: To a stirred solution of N-allyl-3-(trifluoromethyl)aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen), add a base such as triethylamine or pyridine (1.1 eq) to act as an acid scavenger.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add dichloroacetyl chloride (1.05 eq) dropwise to the solution. The reaction is exothermic and should be controlled to prevent side reactions.
-
Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
Chemical Reactivity
The compound's functional groups impart specific reactivity. The dichloroacetamide moiety is a key site for further chemical transformations. The two chlorine atoms are susceptible to nucleophilic substitution , allowing for their replacement by nucleophiles such as amines or thiols, which opens pathways to a diverse range of derivatives.[1] The allyl group's double bond can participate in various addition reactions, and the entire molecule can undergo oxidation or reduction under specific conditions.[1]
Potential Applications in Research and Development
While literature on the specific biological activities of this compound is limited, the known functions of its constituent parts provide a strong basis for its potential applications in both agrochemical and pharmaceutical fields.
Agrochemical Potential: A Herbicide Safener Candidate
The dichloroacetamide functional group is a well-known feature in a class of agrochemicals called "herbicide safeners".[5] These compounds are co-applied with herbicides to protect crops from injury without affecting the herbicide's activity against target weeds.[5] The proposed mechanism involves the safener inducing the expression of detoxification enzymes in the crop, such as glutathione S-transferases (GSTs), which rapidly metabolize and neutralize the herbicide.[5]
The title compound is structurally related to flurochloridon, which is used in herbicidal compositions.[3] This suggests a potential role in weed management.
Caption: Proposed mechanism of action as a herbicide safener.
Pharmaceutical Potential: A Scaffold for Drug Discovery
The structural motifs of this molecule are prevalent in medicinal chemistry.
-
The Trifluoromethyl Group: The CF₃ group is a bioisostere for other chemical groups and is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability.[6] Its presence in the title compound makes it an attractive starting point for developing new therapeutics.
-
The Chloroacetamide Moiety: Dichloro- and chloroacetamides can act as "warheads" in covalent inhibitors.[7] These groups can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein. This strategy has been successfully used to develop potent and selective inhibitors for enzymes like proteases, which are crucial targets in antiviral and anticancer therapies.[7]
-
Phenylacetamide Core: The broader N-phenylacetamide scaffold is found in numerous bioactive compounds, including kinase inhibitors for cancer treatment and agents with antimicrobial properties.[8][9]
Given these features, this compound serves as a valuable building block for creating libraries of compounds to be screened for various biological activities, including antiviral, anticancer, and antimicrobial effects.[1][7][8]
Conclusion and Future Outlook
This compound is more than a simple organic molecule; it is a platform for innovation. Its straightforward synthesis and versatile chemical handles make it an asset for synthetic chemists. While its direct biological profile remains to be fully elucidated, the strong precedent set by its structural components points toward promising avenues of research.
Future investigations should focus on:
-
Systematic Biological Screening: Evaluating its efficacy as a herbicide safener and its potential as an anticancer, antiviral, or antimicrobial agent.
-
Mechanism of Action Studies: If activity is found, elucidating the specific molecular targets and pathways involved.
-
Derivative Synthesis: Leveraging its reactive sites to build a library of analogues with potentially enhanced potency and selectivity.
For researchers and scientists in drug development and agrochemistry, this compound represents a well-defined starting point for the exploration of new chemical space and the development of next-generation bioactive agents.
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- PubMed. (2022, October 27). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease.
- ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
- ResearchGate. Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles.
- PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
- MDPI.
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A Comprehensive Technical Guide to the Safe Handling of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Physicochemical Properties
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 61219-95-2) is a synthetic organic compound with a multifaceted structure incorporating an N-allyl group, a dichloroacetamide moiety, and a trifluoromethyl-substituted phenyl ring.[1] Its molecular formula is C₁₂H₁₀Cl₂F₃NO, with a corresponding molecular weight of approximately 312.12 g/mol .[1][2][3] This compound serves as a valuable intermediate in organic synthesis and is explored in pharmaceutical research and material science due to the combined reactivity of its functional groups.[1][2] Notably, it is structurally related to the herbicide Flurochloridon, suggesting potential biological activity that necessitates rigorous safety protocols.[4]
A thorough understanding of its physical properties is the foundation of safe laboratory practice. The compound is a solid at ambient temperature with a defined melting point, which is critical information for handling, storage, and reaction setup.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 61219-95-2 | [2][4][5] |
| Molecular Formula | C₁₂H₁₀Cl₂F₃NO | [1][2][3] |
| Molecular Weight | 312.12 g/mol | [2][3] |
| Melting Point | 78-80 °C | [1][3][4] |
| Boiling Point | 221 °C (lit.) | [3][4] |
| Synonyms | 2,2-dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide | [5] |
Section 2: Hazard Identification and Comprehensive Risk Assessment
While a dedicated Safety Data Sheet (SDS) for this specific compound is not widely available, a robust risk assessment can be conducted by analyzing its structural components and referencing data from analogous chemical structures. This approach allows for the inference of potential hazards and the formulation of appropriate safety measures.
The primary hazards are associated with the reactive moieties within the molecule:
-
Dichloroacetamide Group: The presence of two chlorine atoms on the alpha-carbon suggests the potential for skin and eye irritation.[1] Halogenated acetamides are known to be reactive and may pose toxicological risks.
-
Trifluoromethylphenyl Group: This group significantly increases the molecule's lipophilicity, which can facilitate absorption through the skin and interaction with biological systems.[1]
-
N-Allyl Group: Allyl groups can be reactive and may have sensitizing properties.
Based on data from similar halogenated and trifluoromethyl-containing acetamides, the following GHS classifications are inferred as a precautionary measure.
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Hazard Code | Hazard Statement | Basis (from Analogs) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6][7][8][9] |
| Skin Irritation | H315 | Causes skin irritation | [9][10] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [9][10][11] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [9][10] |
Section 3: Hierarchy of Controls for Safe Handling
To ensure maximum safety, a multi-layered approach based on the hierarchy of controls must be implemented. This prioritizes the most effective measures for risk reduction, with Personal Protective Equipment (PPE) serving as the final barrier.
Caption: Hierarchy of controls for mitigating chemical exposure.
Engineering Controls
The primary engineering control for handling this compound, particularly when working with the solid powder or creating solutions, is a certified chemical fume hood.[6] This prevents the inhalation of airborne particles and vapors. Workstations must be equipped with readily accessible emergency eyewash stations and safety showers.[6]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound, including weighing, transfer, reaction setup, and disposal.
-
Designated Areas: All work with this compound should be restricted to a designated and clearly marked area within the laboratory.
-
Training: All personnel must receive documented training on the specific hazards and handling procedures for this compound before beginning work.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10][12]
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is the final line of defense and must be used consistently and correctly. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard / Specification | Rationale |
| Hands | Chemically resistant gloves (Nitrile or Neoprene recommended) | EN 374 | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling.[6][12] |
| Eyes/Face | Chemical safety goggles and/or a full-face shield | EN 166 / ANSI Z87.1 | Protects against splashes and airborne dust. Required whenever the compound is handled.[6][13] |
| Body | Flame-resistant laboratory coat | N/A | Protects skin and personal clothing from contamination. Must be kept fully fastened. |
| Respiratory | NIOSH/MSHA-approved respirator (if needed) | EN 149 | Required only if engineering controls are insufficient or during a large spill cleanup, to prevent inhalation of dust or aerosols.[13] |
Experimental Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the laboratory coat and fasten it completely.
-
Put on safety goggles/face shield.
-
Perform hand hygiene again.
-
Put on gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a proper technique to avoid skin contact with the outer surface.[6]
-
Remove the laboratory coat by folding it inward on itself to contain contaminants.
-
Remove eye/face protection.
-
Perform thorough hand hygiene with soap and water.
-
Section 5: Safe Handling, Storage, and Disposal
Step-by-Step Handling Workflow
-
Preparation: Cordon off the designated work area within the chemical fume hood. Ensure all necessary equipment, including spill cleanup materials, is within reach.
-
Weighing: To minimize dust generation, weigh the solid compound on anti-static weigh paper or directly into a tared container within the fume hood or a ventilated balance enclosure.
-
Transfer: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Decontaminate all surfaces and equipment after use. Securely close the primary container.
-
Hygiene: Remove PPE as described above and wash hands thoroughly.
Storage Requirements
Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure.
-
Container: Store in a tightly closed, clearly labeled container.[12]
-
Location: Keep in a dry, cool, and well-ventilated area designated for hazardous chemicals.[11][12] A recommended storage temperature is 2-8°C.[3]
-
Security: The storage location should be locked to restrict access to authorized personnel only.[10][12]
-
Incompatibilities: Store away from strong oxidizing agents and incompatible materials.
Disposal Considerations
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Collect all waste (excess reagent, contaminated gloves, weigh paper, etc.) in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not discharge into drains or the environment.[12]
-
Arrange for disposal through a licensed hazardous waste disposal facility, adhering to all local, state, and federal regulations.[12]
Section 6: Emergency Response Procedures
Rapid and correct response to an emergency is crucial to minimizing harm. All laboratory personnel must be familiar with these procedures.
Caption: Decision tree for emergency response actions.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[10][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if skin irritation occurs or persists.[10][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[10][12] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and contact a poison control center or physician immediately.[6][12]
Spill and Leak Containment
-
Small Spills: Evacuate non-essential personnel. Ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6] Collect the material using spark-proof tools and place it in a sealed container for hazardous waste disposal.[12][13]
-
Large Spills: Evacuate the laboratory immediately and alert emergency personnel. Prevent the spill from entering drains.[12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[12]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including hydrogen chloride, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11][12]
Section 7: References
-
Smolecule. (2023, August 15). This compound. Retrieved from
-
LGC Standards. TRC - N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from
-
Aromsyn Co.,Ltd. This compound. Retrieved from
-
ChemicalBook. (2023, May 6). Chemical Safety Data Sheet MSDS / SDS - N-Allyl-2-aminoacetamide hydrochloride. Retrieved from
-
ChemicalBook. (2023, April 23). N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from
-
ChemicalBook. 61219-95-2(N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide) Product Description. Retrieved from
-
AK Scientific, Inc. Safety Data Sheet (United States) 2-{[6-allyl-2-(diethylamino)-7-oxo-6,7-dihydro[1][2]thiazolo[4,5-d]pyrimidin-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from
-
Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. Retrieved from
-
Fisher Scientific. (2012, March 23). SAFETY DATA SHEET. Retrieved from
-
CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from
-
Echemi. 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide Safety Data Sheets. Retrieved from
-
National Institutes of Health, PubChem. N-Allylacetamide (CID 69653). Retrieved from
-
National Institutes of Health, PubChem. N-[4-(trifluoromethyl)phenyl]acetamide (CID 67685). Retrieved from
-
National Institutes of Health, PubChem. 2,2-Difluoroacetamide (CID 2782321). Retrieved from
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Two-Step Synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Abstract: This document provides a detailed, research-grade protocol for the synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, a valuable chemical intermediate in pharmaceutical and agrochemical research.[1] The synthesis is presented as a robust two-step process commencing with the N-allylation of 3-(trifluoromethyl)aniline to yield the N-Allyl-3-(trifluoromethyl)aniline intermediate, followed by its dichloroacetylation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and characterization guidelines to ensure reproducible and high-yield outcomes.
Strategic Overview and Rationale
The synthesis of the target molecule, this compound[2], is most effectively achieved through a sequential two-step pathway. This strategy was chosen for its high efficiency, control over side products, and reliance on well-established, high-yielding chemical transformations.
-
Step 1: N-Allylation. The primary amine, 3-(trifluoromethyl)aniline, undergoes a nucleophilic substitution reaction with allyl bromide. This step selectively introduces the allyl group onto the nitrogen atom, forming the key secondary amine intermediate.
-
Step 2: Dichloroacetylation. The synthesized N-Allyl-3-(trifluoromethyl)aniline is then acylated using dichloroacetyl chloride. This is a nucleophilic acyl substitution that forms the final amide product.
This sequential approach prevents the undesired diallylation of the starting aniline and avoids the complexities of attempting to allylate a less nucleophilic dichloroacetamide intermediate.
Overall Synthetic Workflow
Diagram 1: High-level workflow for the two-step synthesis.
Reagent and Product Data Summary
Proper planning requires a clear understanding of the physical and chemical properties of all key compounds involved in the synthesis.
| Property | 3-(Trifluoromethyl)aniline (Starting Material) | N-Allyl-3-(trifluoromethyl)aniline (Intermediate) | This compound (Final Product) |
| CAS Number | 98-16-8[3] | 61219-93-0[4] | 61219-95-2[2] |
| Molecular Formula | C₇H₆F₃N[3] | C₁₀H₁₀F₃N[5] | C₁₂H₁₀Cl₂F₃NO[2] |
| Molecular Weight | 161.12 g/mol [3] | 201.19 g/mol [5] | 312.11 g/mol [2] |
| Physical State | Liquid[6] | Liquid | Solid / Oil |
| Boiling Point | 187-193 °C[6] | Not explicitly available | Not explicitly available |
| Melting Point | 5-6 °C[3][6] | Not explicitly available | 78-80 °C (lit.)[1] |
| Density | 1.29 g/mL at 25 °C[3] | Not explicitly available | Not explicitly available |
Part 1: Synthesis of N-Allyl-3-(trifluoromethyl)aniline
Reaction Principle and Mechanism
This reaction is a classic example of N-alkylation via nucleophilic substitution. The nitrogen atom of 3-(trifluoromethyl)aniline acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide. A mild base, potassium carbonate, is used to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
Diagram 2: Nucleophilic substitution mechanism for N-allylation.
Experimental Protocol
Materials:
-
3-(Trifluoromethyl)aniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension vigorously at room temperature for 15-20 minutes. The base serves to deprotonate the aniline, increasing its nucleophilicity.
-
Allylation: Add allyl bromide (1.1 eq) dropwise to the reaction mixture using a syringe. Caution: Allyl bromide is a lachrymator and toxic; perform this step in a well-ventilated chemical fume hood.[7][8][9]
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 times). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This removes any remaining DMF and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-Allyl-3-(trifluoromethyl)aniline by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.[10]
Part 2: Synthesis of this compound
Reaction Principle and Mechanism
This step is a nucleophilic acyl substitution. The secondary amine nitrogen of the intermediate is sufficiently nucleophilic to attack the highly electrophilic carbonyl carbon of dichloroacetyl chloride.[2] An organic base, such as triethylamine, is crucial to act as a scavenger for the hydrochloric acid (HCl) byproduct, preventing protonation of the starting amine and driving the reaction to completion.[2]
Diagram 3: Mechanism of nucleophilic acyl substitution.
Experimental Protocol
Materials:
-
N-Allyl-3-(trifluoromethyl)aniline (from Part 1)
-
Dichloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve N-Allyl-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction and minimize side product formation.[2]
-
Acylation: Add a solution of dichloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Caution: Dichloroacetyl chloride is highly corrosive and reacts violently with water. Handle with extreme care in a chemical fume hood.[11][12][13]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting amine.
-
Work-up (Quenching): Carefully quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash them sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The final product can be purified using high-performance liquid chromatography (HPLC) with a reversed-phase column and an acetonitrile-water gradient elution system.[2] Alternatively, flash column chromatography may be employed.
Safety Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
| Reagent | Key Hazards | Handling Precautions |
| 3-(Trifluoromethyl)aniline | Very toxic by inhalation, harmful in contact with skin and if swallowed, eye irritant.[14] Causes skin irritation and serious eye damage.[6] | Wear suitable protective clothing, gloves, and eye/face protection.[14] Use only in a well-ventilated area or outdoors.[6] |
| Allyl Bromide | Highly flammable liquid and vapor, toxic if swallowed, causes severe skin burns and eye damage.[9][15] Potential mutagen and carcinogen.[8][9] | Keep away from heat/sparks/open flames.[16] Wear protective gloves, clothing, and eye/face protection.[15] Ground/bond container and receiving equipment.[16] |
| Dichloroacetyl Chloride | Causes severe skin burns and eye damage, may cause cancer, very toxic to aquatic life.[11][17] Reacts violently with water.[13] Corrosive.[12] | Obtain special instructions before use.[11] Do not breathe vapors. Wear protective gloves, clothing, and eye/face protection.[17] Handle under an inert, dry atmosphere. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part 1 | Incomplete reaction; insufficient base; wet reagents/solvents. | Increase reaction time. Ensure K₂CO₃ is finely powdered and anhydrous. Use anhydrous DMF. |
| Formation of diallylated product | Excess allyl bromide; reaction temperature too high. | Use the stoichiometric amount of allyl bromide (1.05-1.1 eq). Maintain the recommended reaction temperature. |
| Low yield in Part 2 | Incomplete reaction; degradation of dichloroacetyl chloride due to moisture. | Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use freshly opened or distilled dichloroacetyl chloride. |
| Complex mixture after Part 2 | Reaction run at too high a temperature; insufficient base to scavenge HCl. | Maintain the reaction at 0 °C during the addition of the acyl chloride. Ensure at least 1.2 equivalents of triethylamine are used. |
References
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- BenchChem. (2025, November).
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- ChemicalBook. (2023, April 23). N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide.
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Application Notes and Protocols: Evaluation of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide as a Potential Herbicide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
These application notes provide a comprehensive framework for the evaluation of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide as a novel herbicide candidate. Structurally, this compound belongs to the chloroacetamide class of molecules, which are known to act as potent inhibitors of very-long-chain fatty acid (VLCFA) synthesis in plants.[1][2] Inhibition of this pathway disrupts the formation of essential lipids required for building cell membranes and protective cuticular waxes, leading to cessation of cell division and seedling growth.[3][4] This document outlines detailed protocols for the chemical synthesis of the compound, subsequent in vitro target validation, whole-plant efficacy testing in a greenhouse setting, and preliminary cytotoxicity assessment. The methodologies are designed to establish a robust, data-driven foundation for assessing the compound's herbicidal potential, selectivity, and mode of action.
Introduction and Scientific Rationale
This compound is a synthetic organic compound featuring a dichloroacetamide moiety, an allyl group, and a trifluoromethyl-substituted phenyl ring.[5] Its structural similarity to known chloroacetamide herbicides, such as metolachlor and acetochlor, strongly suggests a potential mode of action involving the inhibition of fatty acid elongase enzymes.[3][6] These enzymes are critical components of the elongase complex located in the endoplasmic reticulum, which catalyzes the synthesis of very-long-chain fatty acids (VLCFAs) with carbon chains longer than 18 atoms.[7][8][9]
VLCFAs are indispensable for plant development, serving as precursors for cuticular waxes that prevent desiccation and as key components of sphingolipids and phospholipids essential for membrane integrity and signaling.[4][10] By inhibiting VLCFA synthesis, chloroacetamides disrupt early seedling development, particularly in susceptible grass species, preventing their emergence and growth.[1] The protocols described herein are designed to systematically test this hypothesis for this compound.
Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is critical for formulation development and for interpreting biological activity data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀Cl₂F₃NO | [5] |
| Molecular Weight | 312.12 g/mol | [11][12] |
| CAS Number | 61219-95-2 | [12] |
| Appearance | To be determined experimentally | |
| Melting Point | To be determined experimentally | |
| Solubility | To be determined experimentally in water and organic solvents (e.g., acetone, DMSO) | |
| Log P (Octanol-Water Partition Coefficient) | To be determined experimentally |
Hypothesized Mechanism of Action: Inhibition of VLCFA Synthesis
The proposed herbicidal activity of this compound is based on the inhibition of the fatty acid elongation cycle. This multi-enzyme complex, known as the elongase, sequentially adds two-carbon units to a growing acyl-CoA chain.[7][10] The first and rate-limiting step, catalyzed by β-ketoacyl-CoA synthase (KCS), is the primary target of chloroacetamide herbicides.[9][13]
Caption: Hypothesized inhibition of the VLCFA elongation cycle.
Experimental Workflow Overview
The evaluation of the candidate herbicide follows a structured, multi-stage process, beginning with synthesis and progressing through in vitro and in vivo assays. This systematic approach ensures that resources are directed toward compounds with the highest potential.
Caption: Phased workflow for herbicide candidate evaluation.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Rationale: A reliable synthetic route is required to produce a sufficient quantity of the test compound with high purity for biological assays. This two-step protocol involves an initial acylation followed by allylation.[5]
Materials:
-
3-(Trifluoromethyl)aniline
-
2,2-Dichloroacetyl chloride
-
Allyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2,2-dichloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. Purify by recrystallization or column chromatography if necessary.
Step 2: N-Allylation
-
In a separate flask under nitrogen, suspend sodium hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of the intermediate from Step 1 (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add allyl bromide (1.3 eq) dropwise and stir the reaction at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Enzyme Inhibition Assay
Rationale: To confirm the hypothesized mode of action, an in vitro assay is performed to measure the compound's ability to inhibit a key enzyme in the VLCFA pathway, such as a representative β-ketoacyl-CoA synthase (KCS).[14][15][16] This provides direct evidence of target engagement.
Materials:
-
Purified or recombinant KCS enzyme (e.g., from Arabidopsis thaliana)
-
Substrates: Malonyl-CoA and a long-chain acyl-CoA (e.g., Oleoyl-CoA)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Test compound dissolved in DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence, depending on the detection method.
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO.
-
In a 96-well plate, add 1 µL of each compound dilution (and DMSO for control wells).
-
Add assay buffer, NADPH, and the acyl-CoA substrate to each well.
-
Initiate the reaction by adding the KCS enzyme to all wells except for the "no enzyme" control.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C) for a set period (e.g., 30 minutes).
-
The reaction can be monitored by the consumption of NADPH (decrease in absorbance at 340 nm) or by quantifying the product using LC-MS.
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).
Protocol 3: Greenhouse Whole-Plant Efficacy Assay (Pre-emergence)
Rationale: This assay evaluates the compound's herbicidal activity on whole plants under controlled greenhouse conditions.[17][18] A pre-emergence application is standard for chloroacetamide herbicides, which are most effective on germinating seedlings.[1] This protocol is based on established guidelines for herbicide efficacy testing.[19][20]
Materials:
-
Seeds of a susceptible indicator weed species (e.g., green foxtail, Setaria viridis) and a tolerant crop species (e.g., corn, Zea mays).
-
Pots (e.g., 10 cm diameter) filled with a standardized soil mix.
-
Test compound formulated for spraying (e.g., dissolved in acetone with a surfactant).
-
Laboratory track sprayer for uniform application.
-
Greenhouse with controlled temperature (e.g., 25°C/18°C day/night) and light (16-hour photoperiod).
Procedure:
-
Fill pots with soil mix and sow a consistent number of seeds (e.g., 20 weed seeds, 3 crop seeds) per pot at the appropriate depth.
-
Prepare a range of application rates for the test compound, typically spanning several orders of magnitude (e.g., 10, 50, 100, 500, 1000 g a.i./ha). Include an untreated control and a commercial standard (e.g., S-metolachlor).
-
Apply the herbicide formulations evenly to the soil surface using a calibrated track sprayer.[18]
-
Arrange the pots in the greenhouse in a randomized complete block design to account for environmental variability.[21]
-
Water the pots as needed to maintain adequate soil moisture.
-
Assess plant injury 14 and 21 days after treatment (DAT).
-
Data Collection:
-
Visual Phytotoxicity Rating: Score injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Plant Height: Measure the height of surviving plants.
-
Biomass: At the end of the experiment (21 DAT), harvest the above-ground plant material, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use this data to determine the GR₅₀ (the rate causing 50% growth reduction) for each species.
Protocol 4: Preliminary In Vitro Cytotoxicity Assay
Rationale: Early assessment of potential toxicity to non-target organisms is a crucial part of agrochemical development. An in vitro cytotoxicity assay using a mammalian cell line provides an initial screen for adverse effects.[22][23]
Materials:
-
Human keratinocyte cell line (e.g., HaCaT).[22]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Seed HaCaT cells into a 96-well plate at a density of ~1x10⁴ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the test compound dilutions. Include vehicle (DMSO) controls.
-
Incubate the cells for 24 or 48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[24]
-
Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the CC₅₀ (the concentration causing 50% reduction in cell viability).
References
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Bach, L., & Faure, J. D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies, 333(4), 361-370.
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LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (2002). The Chloroacetamide Herbicides: A Multifaceted Mode of Action. In Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press.
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Domergue, F., et al. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 22(16), 8886.
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Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Pest Management Science, 59(11), 1163-1171.
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OECD. (2006). Test No. 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD Guidelines for the Testing of Chemicals, Section 2.
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Trenkamp, S., et al. (2004). How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? Frontiers in Plant Science, 5, 655.
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Nobusawa, T., et al. (2013). Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation. PLOS Biology, 11(4), e1001531.
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Smolecule. (2023). This compound.
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McFarland, J. E., & LeBaron, H. M. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Science, 36(4), 525-530.
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Kunst, L., & Samuels, A. L. (2003). Biosynthesis and secretion of plant cuticular wax. Progress in Lipid Research, 42(1), 51-80.
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Moss, S. R., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52845.
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Lamberth, C. (2018). Chloroacetamide Herbicides. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
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Harwood, J. L. (2005). Plant Fatty Acid Synthesis. AOCS Lipid Library.
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Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 535-541.
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Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening.
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Plantalyt GmbH. (n.d.). How we test for herbicide resistance.
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Aquatic Plant Management Society. (n.d.). General guidelines for sound, small-scale herbicide efficacy research.
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Quimby, P. C., Jr., Hollingsworth, E. B., & McDonald, R. L. (1978). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 26(1), 1-4.
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Dayan, F. E., et al. (2012). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science, 60(sp1), 10-31.
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Washington State University. (2021). Screening Weeds for Herbicide Resistance, An Underutilized Resource. Weeders of the West.
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Khan, A., et al. (2015). In vitro toxicity evaluation of low doses of pesticides in individual and mixed condition on human keratinocyte cell line. Interdisciplinary Toxicology, 8(3), 131-138.
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Ferreira, C., et al. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. International Journal of Molecular Sciences, 23(14), 7622.
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Neal, J. C., & Marble, S. C. (2023). Herbicide Formulation Affects Weed Control and Crop Tolerance in Greenhouse Ornamentals. HortTechnology, 33(2), 163-171.
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BenchChem. (2025). A Guide to the Statistical Analysis of Herbicide Treatment Efficacies.
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Agriculture and Agri-Food Canada. (1993). Dir93-07b Regulatory Directive: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
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Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
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OECD. (n.d.). OECD Guidelines for the Testing of Chemicals.
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Bureau of Land Management. (2007). Protocol for Identifying, Evaluating, and Using New Herbicides.
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Riechers, D. E., et al. (2010). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners. Journal of Agricultural and Food Chemistry, 58(11), 6527-6542.
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OECD. (2009). Test No. 501: Crop Field Trial. OECD Guidelines for the Testing of Chemicals, Section 5.
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Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
-
Singh, S., et al. (2018). Pesticide Induced Cytotoxicity Analysis in Human Cells. International Journal of Current Microbiology and Applied Sciences, 7(1), 2548-2560.
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Just, C. L., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 9(1), 58-64.
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OECD. (2009). Test No. 232: Collembolan Reproduction Test in Soil. OECD Guidelines for the Testing of Chemicals, Section 2.
-
Green, C. D., et al. (2012). Role of fatty acid elongases in determination of de novo synthesized monounsaturated fatty acid species. Journal of Lipid Research, 53(7), 1299-1308.
-
Mishra, A., et al. (2014). In Vitro Immunotoxicity Testing of Pesticides using Human Cytokine Promoter Based Reporter Cell Lines. Journal of Clinical & Cellular Immunology, 5(5), 254.
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Chandrakar, T. R., et al. (2020). In Vitro Cytotoxicity and Genotoxicity Assessments of Carbofuran and Malathion Pesticides on Cat (Felis catus) Fibroblast Cells. Biomedical and Pharmacology Journal, 13(3), 1165-1175.
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Just, C. L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16569-16578.
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Just, C. L., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 9(1), 58-64.
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Denic, V., & Weissman, J. S. (2007). The structural basis of fatty acid elongation by the ELOVL elongases. Cell, 131(4), 747-758.
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Just, C. L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.
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Dayan, F. E., et al. (2012). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science.
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XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide.
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Dayan, F. E., et al. (2012). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. ResearchGate.
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Pallett, K. E. (2000). Discovering new modes of action for herbicides and the impact of genomics. Pesticide Outlook, 11(6), 224-228.
-
Aromsyn Co.,Ltd. (n.d.). This compound.
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Application Notes and Protocols for the Evaluation of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide as a Potential Herbicide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction and Chemical Profile
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with potential applications in agriculture as a herbicide. Its chemical structure, featuring a dichloroacetamide moiety and a trifluoromethyl-substituted phenyl ring, suggests that it may exhibit phytotoxic properties. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can facilitate their uptake and movement within plant tissues. This document provides a comprehensive guide for the initial evaluation of this compound's herbicidal efficacy and crop selectivity.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 61219-95-2
-
Molecular Formula: C₁₂H₁₀Cl₂F₃NO
-
Molecular Weight: 312.12 g/mol
Putative Mechanism of Action
While the specific mechanism of action for this compound has not been empirically determined, its chemical structure as a chloroacetamide suggests a likely mode of action. Chloroacetamide herbicides are classified by the Weed Science Society of America (WSSA) as Group 15 herbicides.[1] These herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1]
VLCFAs are essential components of plant cell membranes and are crucial for various physiological processes, including cell division and expansion. By inhibiting the enzymes responsible for VLCFA synthesis, chloroacetamides disrupt early seedling growth and development, particularly in grasses.[2] It is hypothesized that this compound acts as a VLCFA synthesis inhibitor, leading to the eventual death of susceptible weed species. The trifluoromethylphenyl group likely contributes to the molecule's overall herbicidal activity and spectrum.[3]
Synthesis and Formulation for Experimental Use
The synthesis of this compound can be achieved through the reaction of 3-(trifluoromethyl)aniline with dichloroacetyl chloride, followed by allylation. For research purposes, a technical grade of the compound should be used.
3.1. Formulation of an Emulsifiable Concentrate (EC) for Testing
For initial greenhouse and laboratory screening, an emulsifiable concentrate (EC) formulation is often suitable. This allows for easy dilution in water to achieve desired application rates. A typical experimental EC formulation can be prepared as follows:
| Component | Purpose | Example Concentration (% w/v) |
| This compound | Active Ingredient | 10-20% |
| Aromatic Solvent (e.g., Aromatic 150) | Solvent | 60-70% |
| Emulsifier Blend (e.g., nonionic and anionic surfactants) | Emulsification | 10-15% |
| Adjuvant (e.g., crop oil concentrate) | Enhanced uptake | 1-2% (in final spray solution) |
Note: The exact composition of the formulation may need to be optimized to ensure stability and biological activity. All formulation components should be of a suitable grade for agrochemical research.[4]
Protocols for Herbicidal Efficacy Screening
A phased approach is recommended for evaluating the herbicidal potential of a new compound, starting with controlled environment studies and progressing to field trials.
4.1. Phase I: Greenhouse Pot Studies
Objective: To determine the herbicidal activity spectrum and effective dose range of the compound on a selection of key weed species.
4.1.1. Plant Material
Select a range of both monocotyledonous (grass) and dicotyledonous (broadleaf) weed species. Examples include:
-
Monocots: Echinochloa crus-galli (barnyardgrass), Setaria viridis (green foxtail), Avena fatua (wild oat).
-
Dicots: Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), Brassica napus (volunteer canola).
4.1.2. Experimental Design
-
Design: Randomized complete block design with 4-6 replications.
-
Treatments:
-
Untreated control (sprayed with water and formulation blanks).
-
A range of application rates of the test compound (e.g., 50, 100, 200, 400, 800 g a.i./ha).
-
A commercial standard herbicide with a similar proposed mode of action (e.g., metolachlor).
-
4.1.3. Application Methodology
-
Pre-emergence Application: Apply the herbicide treatments to the soil surface immediately after sowing the weed seeds.
-
Post-emergence Application: Apply the herbicide treatments to the foliage of the weeds when they have reached the 2-4 leaf stage.
4.1.4. Data Collection and Analysis
-
Visual Injury Ratings: Assess plant injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction: At 21 DAT, harvest the above-ground plant material, dry it in an oven at 70°C for 72 hours, and record the dry weight. Calculate the percent reduction in biomass compared to the untreated control.
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a suitable means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Hypothetical Efficacy Data (Post-emergence)
| Treatment | Rate (g a.i./ha) | Barnyardgrass (% Control) | Velvetleaf (% Control) |
| Untreated Control | 0 | 0 | 0 |
| Test Compound | 100 | 75 | 40 |
| Test Compound | 200 | 90 | 65 |
| Test Compound | 400 | 98 | 85 |
| Metolachlor | 1000 | 95 | 70 |
4.2. Phase II: Crop Selectivity Studies
Objective: To assess the tolerance of key crop species to the test compound.
4.2.1. Plant Material
Select major crop species for which the herbicide may be developed, for example:
-
Maize (Zea mays)
-
Soybean (Glycine max)
-
Wheat (Triticum aestivum)
4.2.2. Experimental Protocol
Follow the same experimental design and application methodology as in the efficacy screening, but use crop species instead of weeds. Apply the herbicide at 1x, 2x, and 4x the anticipated use rate to determine the margin of crop safety.
4.2.3. Data Collection
In addition to visual injury and biomass, also measure:
-
Phytotoxicity symptoms: Record any chlorosis, necrosis, or stunting.
-
Crop height: Measure plant height at regular intervals.
Hypothetical Crop Safety Data (Post-emergence at 2x Rate)
| Crop | Rate (g a.i./ha) | Visual Injury (%) | Biomass Reduction (%) |
| Maize | 400 | < 5 | < 10 |
| Soybean | 400 | 15-20 | 25-30 |
| Wheat | 400 | > 50 | > 60 |
Visualizations
Experimental Workflow for Herbicidal Efficacy Screening
Caption: Workflow for screening the herbicidal properties of a new compound.
Putative Mode of Action Pathway
Caption: Hypothesized mechanism of action for the test compound.
References
-
Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(3), 270-277. [Link]
-
Heap, I. (2022). The International Herbicide-Resistant Weed Database. [Online] Available:
- Senseman, S. A. (Ed.). (2007). Herbicide handbook (9th ed.). Weed Science Society of America.
-
Tan, C., et al. (2020). Synthesis and Herbicidal Activity of Trifluoromethyl-Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac. ResearchGate. [Link]
-
Xu, H., et al. (2010). Synthesis and herbicidal activities of novel 4-(3-trifluoromethylphenyl)-2H-pyridazin-3-one derivatives. Science China Chemistry, 53(1), 157-166. [Link]
-
Fujikawa, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 164-173. [Link]
- Shaner, D. L. (2014). Herbicide Handbook. Weed Science Society of America.
-
Corteva Agriscience. (2021). Creating a New Herbicide Formulation. [Link]
- Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271.
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-
R Core Team (2021). R: A language and environment for statistical computing. R Foundation for Statistical Computing, Vienna, Austria. URL [Link].
-
U.S. Environmental Protection Agency. (2023). Pesticide Registration. [Link]
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- Green, J. M. (2014). The rise and future of glyphosate and glyphosate-resistant crops. Pest Management Science, 70(9), 1324-1329.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9595, Acetamide, N-(3-(trifluoromethyl)phenyl)-. [Link]
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Application Notes & Protocols: A Tiered Strategy for Screening the Fungicidal Activity of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Abstract
The escalating challenge of fungal resistance necessitates the discovery of novel antifungal agents for both agricultural and clinical applications. This document provides a comprehensive, tiered strategy for the initial fungicidal activity screening of the novel compound N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide. While no specific biological activity has been documented for this exact molecule, its structure, containing a dichloroacetamide moiety, is related to classes of compounds with known biological activities.[1][2][3][4] This guide offers detailed, field-proven protocols for researchers, scientists, and drug development professionals to conduct robust in vitro and in vivo evaluations, ensuring scientific integrity and reproducibility. The protocols are grounded in standards set by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and are designed to establish a foundational understanding of the compound's antifungal potential.
Introduction & Compound Profile
This compound is a synthetic organic compound featuring an allyl group, a dichloroacetamide functional group, and a trifluoromethyl-substituted phenyl ring.[5] The trifluoromethyl group is known to enhance lipophilicity, which may facilitate passage through cellular membranes, while the dichloroacetamide group offers sites for potential molecular interactions.[5] Given the known antimicrobial activities of some N-phenyl acetamide derivatives, a systematic screening for fungicidal properties is a logical and necessary step in its evaluation.[4][6]
This guide outlines a three-tiered screening cascade designed to efficiently assess the compound's spectrum of activity, potency, and potential for fungistatic versus fungicidal action.
-
Tier 1: Primary In Vitro Screening: Broad-spectrum assessment against a panel of diverse fungal pathogens using high-throughput broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
-
Tier 2: Secondary In Vitro Confirmation & Mechanistic Clues: Confirmation of primary hits using alternative methods (e.g., radial growth assay), determination of Minimum Fungicidal Concentration (MFC), and specialized assays (e.g., spore germination) to elucidate the mode of action.
-
Tier 3: Preliminary In Vivo Efficacy Models: Evaluation of the compound's ability to control fungal disease in a whole-organism system, such as a plant-pathogen model.
Tiered Screening Workflow
The following diagram illustrates the logical progression of the screening cascade, from broad initial assessment to more focused and complex evaluations.
Caption: A tiered workflow for fungicidal activity screening.
Materials & General Preparations
Compound Handling and Solubilization
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, cell culture grade)
-
Protocol:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Ensure complete dissolution by vortexing.
-
Store at -20°C in small aliquots to avoid freeze-thaw cycles. Causality Note: DMSO is the solvent of choice for its ability to dissolve a wide range of organic compounds and its low toxicity to most fungi at final assay concentrations (typically ≤1%).[7]
-
Fungal Strains and Media
A diverse panel of fungi is crucial for determining the compound's spectrum of activity.[8] The table below suggests a starting panel.
| Fungal Species | Type | Relevance | Growth Medium |
| Candida albicans | Yeast | Human Pathogen | RPMI-1640 + MOPS |
| Aspergillus fumigatus | Filamentous | Human Pathogen | RPMI-1640 + MOPS |
| Botrytis cinerea | Filamentous | Plant Pathogen (Gray Mold) | Potato Dextrose Broth (PDB) |
| Fusarium graminearum | Filamentous | Plant Pathogen (Head Blight) | Potato Dextrose Broth (PDB) |
| Magnaporthe oryzae | Filamentous | Plant Pathogen (Rice Blast) | Oatmeal Broth (OMB) |
Trustworthiness Note: All fungal strains should be sourced from reputable culture collections (e.g., ATCC, FGSC) and identity confirmed before use. Maintain stock cultures and prepare fresh working cultures for each experiment to ensure reproducibility.
Tier 1: Primary In Vitro Screening Protocol
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9][10][11][12][13] The MIC is the lowest concentration that inhibits visible fungal growth.[14]
Step-by-Step Protocol:
-
Plate Preparation: Add 100 µL of appropriate sterile broth (e.g., RPMI-1640) to wells 2-12 of a 96-well microtiter plate. Add 200 µL to well 1.
-
Compound Dilution: Add a calculated amount of the 10 mM compound stock solution to well 1 to achieve a starting concentration of 256 µg/mL (or desired max concentration). Mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Controls:
-
Well 11 (Growth Control): Contains 100 µL of broth only (no compound).
-
Well 12 (Sterility Control): Contains 200 µL of broth only (no compound, no inoculum).
-
-
Inoculum Preparation:
-
For yeasts, grow in liquid culture and adjust the suspension in broth to a 0.5 McFarland standard, then dilute to a final concentration of 1-5 x 10³ CFU/mL.[13]
-
For filamentous fungi, harvest spores from agar plates, filter through sterile cheesecloth, and adjust the spore suspension to a final concentration of 0.4-5 x 10⁴ spores/mL.[15]
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1-11. Do not add inoculum to well 12. The final volume in wells 1-11 will be 200 µL. The final DMSO concentration should not exceed 1%.
-
Incubation: Seal the plates and incubate at the appropriate temperature (e.g., 35°C for human pathogens, 25°C for plant pathogens) for 24-72 hours, depending on the fungal growth rate.
-
MIC Reading: The MIC is determined as the lowest compound concentration where no visible growth is observed compared to the growth control (well 11).[14]
Caption: Workflow for the Broth Microdilution MIC Assay.
Tier 2: Secondary In Vitro Assays
Minimum Fungicidal Concentration (MFC) Determination
This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.[7][16]
Step-by-Step Protocol:
-
Following the MIC determination from the broth microdilution assay, take a 10 µL aliquot from each well that showed complete growth inhibition (i.e., the MIC well and all wells with higher concentrations).
-
Spot the aliquot onto a fresh, compound-free agar plate (e.g., Potato Dextrose Agar).
-
Incubate the agar plate at the optimal growth temperature for 48-72 hours.
-
The MFC is the lowest compound concentration from which no fungal colonies grow on the agar plate.[6]
-
If MFC ≤ 4 x MIC, the compound is generally considered fungicidal.
-
If MFC > 4 x MIC, the compound is considered fungistatic.
-
Radial Growth Inhibition Assay (for Filamentous Fungi)
This method provides a clear visual confirmation of inhibitory activity against mycelial growth on a solid medium.[17][18][19]
Step-by-Step Protocol:
-
Prepare agar plates (e.g., PDA) amended with various concentrations of the test compound. Include a solvent control plate (containing DMSO only).
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at the optimal temperature.
-
Measure the diameter of the fungal colony daily until the colony on the control plate reaches the edge of the plate.[20][21]
-
Calculate the percentage of growth inhibition relative to the solvent control.
Spore Germination Assay
This assay is critical for determining if the compound acts at the very early stages of fungal development.[15][22][23][24]
Step-by-Step Protocol:
-
Prepare a spore suspension as described for the MIC assay.
-
In a 96-well plate or on a microscope slide, mix the spore suspension with various concentrations of the test compound in a suitable germination buffer or broth.
-
Incubate under conditions that promote germination (e.g., 25°C, high humidity).
-
After a set time (e.g., 6-24 hours), observe at least 100 spores per replicate under a microscope.
-
A spore is considered germinated if the germ tube is at least as long as the spore's diameter.
-
Calculate the percentage of germination inhibition compared to a no-compound control.
Tier 3: Preliminary In Vivo Efficacy Model
An in vivo test is essential to determine if the compound's in vitro activity translates to disease control in a complex biological system.[25][26][27][28] The choice of model depends on the target pathogens identified in Tier 1. For a broad-spectrum plant pathogen like Botrytis cinerea or a specialized one like Pseudoperonospora cubensis (cucumber downy mildew), a detached leaf or whole plant assay is appropriate.[29]
Example Protocol: Preventative Assay on Detached Cucumber Leaves
-
Plant Growth: Grow cucumber plants to the 2-3 true leaf stage.
-
Compound Application: Prepare solutions of the test compound at various concentrations (e.g., 10, 50, 100 µg/mL) in water with a surfactant (e.g., 0.01% Tween 20). Spray the solutions onto the upper surface of detached cucumber leaves until runoff. Include a solvent control and a positive control (commercial fungicide).[29]
-
Drying: Allow the leaves to air dry for 2 hours in a biosafety cabinet.
-
Inoculation: Place the leaves in a humid chamber and spray them with a spore suspension of the target pathogen (e.g., P. cubensis).
-
Incubation: Incubate the chamber at an appropriate temperature and light cycle for 5-7 days to allow for disease development.
-
Assessment: Visually assess the disease severity by estimating the percentage of the leaf area covered by lesions compared to the untreated, inoculated control.
Data Analysis and Interpretation
All experiments should be performed with at least three biological replicates. Data should be analyzed using appropriate statistical methods. For dose-response assays, calculate EC₅₀ values (the concentration that causes 50% inhibition) using non-linear regression analysis. This provides a more precise measure of potency than the MIC alone.[30]
Conclusion
This tiered screening strategy provides a robust framework for the initial evaluation of this compound. By systematically progressing from broad in vitro screening to more specific mechanistic and in vivo assays, researchers can efficiently gather the critical data needed to determine if this novel compound warrants further investigation as a potential lead for a new fungicidal agent. Adherence to standardized protocols and appropriate controls, as outlined, is paramount for generating trustworthy and reproducible results.[31][32][33][34]
References
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- Schematic diagram of spore germination test protocol following FRIES (1977).
- Application Notes and Protocols: In Vitro Antifungal Activity Assays for Novel Compounds.BenchChem.
- Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evalu
- In vitro radial growth inhibition assay. A negative control of Aspergillusus parasiticus.
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- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.PubMed Central.
- A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Deriv
- New EPPO Standard PP 1/296 Principles of efficacy evaluation for low-risk plant protection products.EPPO.
- Characterization of bacterial spore germination using phase-contrast and fluorescence microscopy, Raman spectroscopy and optical tweezers.
- PP1/332(1) - Principles for recording yield data when evaluating the efficacy of fungicides and insecticides.
- In vivo fungicidal activity of medicinal plant extracts against six phytopathogenic fungi.
- A Statistical Evaluation of Methods of In-Vitro Growth Assessment for Phyllosticta citricarpa: Average Colony Diameter vs. Area.
- In Vitro and In Vivo Assays of Selected Plant Extracts against Fruit Rot Fungi.Universiti Kebangsaan Malaysia.
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.MDPI.
- In vitro and in vivo antifungal activity of Allium hirtifolium and Allium sativum.
- Improved methods to assess the effect of bacteria on germination of fungal spores.FEMS Microbiology Letters.
- EPPO Panel for the Efficacy Evaluation of Fungicides and Insecticides.EPPO.
- Radial growth rate as a tool for the selection of filamentous fungi for use in bioremediation.
- In Vivo Antifungal Activity of South African Medicinal Plant Extracts against Fusarium Pathogens and Their Phytotoxicity Evalu
- PP1 - Efficacy evaluation of plant protection products.
- In vivo fungicidal activity of medicinal plant extracts against six phytopathogenic fungi.
- A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study.Antimicrobial Agents and Chemotherapy.
- Spore Germination as a Target for Antifungal Therapeutics.
- Radial growth inhibition of A. flavus and F. verticillioides after 6...
- This compound.Smolecule.
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- In Vitro Antimicrobial Activity Assay.Bio-protocol.
- Characterization and Fungicide Screening of a New Pathogen That Causes Leaf Spot on Rehmannia glutinosa.MDPI.
- Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum.
- Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione deriv
- Screening for Antagonistic Tropical Fungi against selected Maize and Bean P
- Fungal Pathogen Gene Selection for Predicting the Onset of Infection Using a Multi-Stage Machine Learning Approach.bioRxiv.
- Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.SciELO.
- Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.PubMed.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
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"N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide" insecticidal activity testing methods
An Application Note and Protocol for the Evaluation of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for testing the insecticidal activity of the novel chemical entity, this compound. As this compound is not described in current literature, this guide synthesizes established, validated protocols for analogous chemical structures, drawing from authoritative sources such as the Insecticide Resistance Action Committee (IRAC) and the World Health Organization (WHO). The protocols herein are designed to be robust and self-validating, enabling the systematic evaluation of this compound's potential as a new insecticidal agent. Methodologies for contact, ingestion, and topical toxicity are detailed, alongside guidance on experimental design, data interpretation, and safety protocols.
Introduction and Scientific Rationale
This compound, hereafter referred to as "Compound X," is a novel synthetic compound possessing structural motifs characteristic of modern agrochemicals. Its potential for biological activity stems from the combination of three key chemical groups:
-
Dichloroacetamide Moiety: While widely recognized in agriculture as herbicide safeners that modulate glutathione S-transferase (GST) activity, the dichloroacetyl group is a known toxicophore.[1][2][3] Its presence suggests a potential mechanism involving the disruption of cellular detoxification pathways or other vital enzymatic processes in insects.
-
3-(Trifluoromethyl)phenyl Group: This moiety is a cornerstone of many highly effective modern insecticides, including phenylpyrazoles (e.g., Fipronil) and diamides.[4][5][6] The trifluoromethyl (CF₃) group often enhances metabolic stability and increases the binding affinity of a molecule to its biological target, contributing to higher potency and persistence.
-
N-Allyl Group: This functional group can influence the compound's lipophilicity, membrane permeability, and metabolic fate, potentially altering its pharmacokinetic and pharmacodynamic profile.
Given this structural composition, Compound X is hypothesized to exhibit insecticidal activity, possibly through neurotoxic or metabolic disruption pathways. The following protocols are designed to rigorously test this hypothesis across multiple insect species and routes of exposure.
Postulated Mechanisms of Action
To guide a thorough investigation, two primary hypothetical mechanisms of action (MoA) are proposed for Compound X. The experimental design should aim to generate data that can support or refute these initial hypotheses.
Caption: Hypothetical mechanisms of action for Compound X.
Safety, Handling, and Preparation
Critical Safety Precautions
Compound X is a halogenated aromatic compound and must be handled with care. Many compounds in this class are associated with potential health risks, including skin and eye irritation, and possible liver or kidney damage with significant exposure.[7][8][9]
-
Engineering Controls: Always handle the pure compound and concentrated solutions inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and splash-proof chemical safety goggles at all times.[7]
-
Waste Disposal: Dispose of all contaminated materials (pipette tips, vials, etc.) and unused chemical solutions in accordance with local hazardous waste regulations.
-
Spill Response: Have a spill kit readily available containing absorbent materials appropriate for organic solvents.[7]
Protocol: Preparation of Stock and Dilution Series
Accurate and consistent solution preparation is fundamental to reproducible bioassays. Acetone is recommended as the primary solvent due to its volatility and broad use in standard protocols.[10]
Materials:
-
Compound X (analytical grade)
-
Acetone (HPLC grade or equivalent)
-
Analytical balance (0.0001 g accuracy)
-
Glass volumetric flasks (e.g., 10 mL)
-
Glass vials with PTFE-lined caps
-
Micropipettes and sterile tips
Procedure:
-
Prepare 10,000 ppm (µg/mL) Primary Stock:
-
Accurately weigh 100 mg of Compound X.
-
Transfer the compound to a 10 mL volumetric flask.
-
Add approximately 7 mL of acetone, cap, and vortex until fully dissolved.
-
Bring the volume to the 10 mL mark with acetone. Mix thoroughly. This is your primary stock solution.
-
-
Storage: Store the primary stock solution in a sealed, labeled glass vial at -20°C, protected from light, to prevent degradation and evaporation.[11]
-
Serial Dilutions:
-
On the day of the experiment, allow the primary stock to warm to room temperature.[11]
-
Prepare a series of dilutions from the primary stock using acetone. For initial range-finding tests, a 10-fold dilution series (e.g., 1000, 100, 10, 1, 0.1 ppm) is recommended.
-
For definitive dose-response assays, prepare concentrations that are more closely spaced (e.g., 100, 50, 25, 12.5, 6.25, 3.125 ppm). Always prepare fresh dilutions for each experiment.
-
Core Insecticidal Bioassay Protocols
A multi-pronged approach is essential to characterize the insecticidal profile of Compound X. The following three protocols evaluate toxicity via the primary routes of exposure: residual contact, direct topical application, and ingestion.
Workflow for Insecticidal Activity Screening
Caption: General experimental workflow for screening Compound X.
Protocol: Contact Toxicity (Vial Residue Bioassay)
This method, adapted from IRAC and CDC bottle bioassay guidelines, assesses mortality from insect exposure to a dry, uniform film of the compound on a glass surface.[12][13][14][15] It is excellent for evaluating compounds that act upon contact.
-
Rationale: Simulates an insect walking across a treated surface, providing data on residual activity. It is a high-throughput method for initial screening.
-
Materials:
-
20 mL glass scintillation vials
-
Compound X dilution series in acetone
-
Solvent-only control (acetone)
-
Positive control (e.g., a pyrethroid insecticide of known concentration)
-
Vial rotator or roller
-
Fume hood
-
Test insects (e.g., adult mosquitoes, house flies, flour beetles)
-
-
Procedure:
-
Label vials for each concentration and control. Prepare at least 3-4 replicate vials per treatment.
-
Pipette 1 mL of the desired insecticide dilution (or acetone for the control) into each respective vial.
-
Immediately place the vials on a rotator at a slight angle to ensure even coating of the inner surface as the solvent evaporates. This step should be performed in a fume hood.
-
Once the acetone has completely evaporated (typically 1-2 hours), the vials are ready for use. A thin, dry, uniform film of the compound should coat the inside.
-
Introduce 10-25 test insects into each vial.[13] The number should be consistent across all replicates.
-
Cap the vials with breathable material (e.g., cotton ball or mesh-covered cap) to allow for air exchange.
-
Hold the vials vertically at a constant temperature and humidity (e.g., 25°C, 65% RH) for the duration of the assay.
-
Record mortality at specific time points (e.g., 1, 4, 8, 24, and 48 hours). An insect is considered dead if it is immobile or unable to right itself when gently prodded.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration. If control mortality is between 5-20%, correct the data using Abbott's formula. If control mortality exceeds 20%, the assay should be repeated.
-
Use probit analysis software to calculate the Lethal Concentration (LC₅₀ and LC₉₀) values and their 95% confidence intervals.[16]
-
Protocol: Topical Application Bioassay
This method delivers a precise dose of the insecticide directly to the insect's body, making it the gold standard for determining intrinsic toxicity.[10][11]
-
Rationale: Eliminates variables related to insect behavior and exposure, providing a direct measure of the dose required to cause mortality.
-
Materials:
-
Micro-applicator capable of delivering precise droplets (e.g., 0.5-1.0 µL)
-
Compound X dilution series in acetone
-
Test insects immobilized (e.g., by chilling or CO₂ anesthetization)
-
Clean recovery containers (e.g., petri dishes with food and water)
-
Binocular microscope for visualization
-
-
Procedure:
-
Calibrate the micro-applicator to deliver a consistent, known volume (e.g., 1 µL).
-
Immobilize a batch of insects. Work with small batches to prevent over-anesthetization.
-
Using the micro-applicator, apply a single droplet of the test solution to the dorsal surface of the insect's thorax.
-
Treat control insects with 1 µL of acetone only.
-
Place the treated insects into recovery containers with access to food and water.
-
Maintain the containers under controlled environmental conditions.
-
Assess mortality at 24 and 48 hours post-application.
-
-
Data Analysis:
-
Calculate the dose applied per insect (µ g/insect ) based on the concentration of the solution and the volume applied.
-
Perform probit analysis on the dose-mortality data to determine the Lethal Dose (LD₅₀ and LD₉₀) values.
-
Protocol: Ingestion Toxicity (Diet Incorporation Bioassay)
This protocol assesses the efficacy of Compound X when ingested, which is critical for pests that are controlled via baits or by feeding on systemic-treated plants. The method varies for chewing versus sucking insects.
-
Rationale: Determines if the compound is effective as a stomach poison. Essential for understanding the full spectrum of activity.
-
Method A: For Chewing Insects (e.g., Lepidopteran Larvae) [17][18]
-
Materials: Artificial insect diet, Compound X dilutions, petri dishes or multi-well plates.
-
Procedure:
-
Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid but cool enough to not degrade the compound, add the appropriate volume of Compound X solution (in acetone) to achieve the desired final concentration (ppm or µg/g of diet). Mix thoroughly.
-
For the control, add an equivalent volume of acetone to the diet.
-
Dispense the treated diet into the wells of a bioassay tray or small petri dishes. Allow it to solidify.
-
Place one larva into each well/dish.
-
Seal the container and maintain under controlled conditions.
-
Assess mortality and anti-feedant effects (by estimating remaining diet) after 48, 72, and 96 hours.
-
-
-
Method B: For Sucking Insects (e.g., Aphids, Mosquitoes) [13][19]
-
Materials: Liquid diet (e.g., 10% sucrose solution), Compound X dilutions, feeding apparatus (e.g., vials with saturated cotton wicks or membrane feeding systems).
-
Procedure:
-
Prepare the sucrose solution. Add the required amount of Compound X stock solution to the sucrose solution to achieve the target concentrations. The final concentration of the solvent (e.g., acetone) should be low (<1%) and consistent across all treatments, including the solvent control.
-
Load the treated diet into the feeding apparatus.
-
Introduce a known number of insects into the test arena containing the feeder.
-
Maintain under controlled conditions and assess mortality at 24 and 48 hours.
-
-
-
Data Analysis: For both methods, calculate the LC₅₀ values using probit analysis of the concentration-mortality data.
Data Presentation and Interpretation
Table 1: Summary of Insecticidal Activity for Compound X
| Test Species | Bioassay Method | Endpoint | Value (95% CI) | Positive Control |
| Aedes aegypti (Mosquito) | Contact (Vial) | LC₅₀ (µ g/vial ) | [Insert Data] | [Insert Data] |
| Musca domestica (House Fly) | Topical Application | LD₅₀ (µ g/insect ) | [Insert Data] | [Insert Data] |
| Plutella xylostella (Moth Larva) | Diet Ingestion | LC₅₀ (µg/g diet) | [Insert Data] | [Insert Data] |
| Tribolium castaneum (Beetle) | Contact (Vial) | LC₅₀ (µ g/vial ) | [Insert Data] | [Insert Data] |
| Myzus persicae (Aphid) | Liquid Ingestion | LC₅₀ (µg/mL) | [Insert Data] | [Insert Data] |
Interpreting the Results:
-
Potency: Lower LC₅₀ or LD₅₀ values indicate higher intrinsic toxicity. Compare these values to the positive control to benchmark the potency.
-
Spectrum of Activity: Activity across multiple insect orders (Diptera, Lepidoptera, Coleoptera, Hemiptera) suggests a broad-spectrum insecticide. High activity against only one order indicates a narrow spectrum.
-
Route of Exposure:
-
Strong contact activity (low vial LC₅₀) and topical activity (low LD₅₀) suggest the compound readily penetrates the insect cuticle.
-
Strong ingestion activity (low diet LC₅₀) indicates it is an effective stomach poison.
-
A significant difference between contact and ingestion values can provide clues about the primary mode of entry or potential metabolic detoxification in the gut.
-
-
Speed of Action: Observing the time to knockdown or mortality (LT₅₀, Lethal Time) can provide insights into the MoA. Rapid knockdown is characteristic of neurotoxins, whereas slower mortality may suggest metabolic or developmental disruption.[20]
References
-
World Health Organization (WHO). (2006). Guidelines for testing mosquito adulticides for indoor residual spraying and treatment of mosquito nets. WHO/CDS/NTD/WHOPES/GCDPP/2006.3. [Link]
-
World Health Organization (WHO). (2009). Guidelines for efficacy testing of household insecticide products. WHO/HTM/NTD/WHOPES/2009.3. [Link]
-
World Health Organization (WHO). (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. [Link]
-
Insecticide Resistance Action Committee (IRAC). IRAC Susceptibility Test Methods Series. [Link]
-
Varloud, M. (2021). The IRAC (Insecticide Resistance Action Committee) method of laboratory pesticide test. ResearchGate. [Link]
-
Insecticide Resistance Action Committee (IRAC). Test Method Library. [Link]
-
Strycharz, J. P., et al. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments. [Link]
-
Mesa Malaria. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. [Link]
-
World Health Organization (WHO). (2009). WHO Guidelines for Efficacy Testing of Insecticides for Indoor and Outdoor Ground-Applied Space Spray Applications. [Link]
-
Insecticide Resistance Action Committee (IRAC). IRAC Susceptibility Test Method No: 020. [Link]
-
Insecticide Resistance Action Committee (IRAC). IRAC Susceptibility Test Method No: 017. [Link]
-
Tulasi, B., et al. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Paravasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]
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Tulasi, B., et al. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Zenodo. [Link]
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Mathias, D. K., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments. [Link]
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Feng, M. L., et al. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry. [Link]
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International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Scribd. Insect Toxicity Bioassay Methods. [Link]
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Park, N., et al. (2020). A new ingestion bioassay protocol for assessing pesticide toxicity to the adult Japanese orchard bee (Osmia cornifrons). Scientific Reports. [Link]
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Centers for Disease Control and Prevention (CDC). (2025). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds... MDPI. [Link]
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Wu, Y., et al. (2021). Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Bioinorganic Chemistry and Applications. [Link]
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Burgess, E. R., et al. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Insect Science. [Link]
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LSU Scholarly Repository. (2010). Bioassays for monitoring insecticide resistance. [Link]
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MSD Veterinary Manual. Halogenated Aromatic Poisoning (PCB and Others). [Link]
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MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. [Link]
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IUCr Journals. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]... Acta Crystallographica Section E. [Link]
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MSD Veterinary Manual. Halogenated Aromatic Poisoning (PCB and Others). [Link]
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Bacci, L., et al. (2016). Bioassay method for toxicity studies of insecticide formulations to Tuta absoluta. Pesquisa Agropecuária Tropical. [Link]
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Protocols.io. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. [Link]
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Ferrell, J. A., & Witt, W. W. (2002). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. [Link]
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Arthur, F. H. (2022). Bioassays and Methodologies for Insecticide Tests with Larvae of Trogoderma granarium (Everts), the Khapra Beetle. Insects. [Link]
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National Center for Biotechnology Information. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]... PubMed Central. [Link]
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Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Marks, M. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]
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Marks, M. E., et al. (2021). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. [Link]
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Zhang, Z., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules. [Link]
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Gholivand, K., et al. (2018). Synthesis and Insecticidal Activity of New 3-benzylfuran-2-yl N,N,N',N'-tetraethyldiamidophosphate Derivatives. Letters in Drug Design & Discovery. [Link]
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Application Notes & Protocols: N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide as a Versatile Building Block in Organic Synthesis
Abstract
This document provides a detailed technical guide on the applications of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide in modern organic synthesis. This reagent is a uniquely functionalized intermediate, integrating three key structural motifs: a reactive dichloroacetamide group, a versatile N-allyl moiety, and an electronically-modulating 3-(trifluoromethyl)phenyl ring. The incorporation of a trifluoromethyl group is a cornerstone of modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide will elucidate the synthesis of the title compound and explore its utility as a precursor for constructing complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. Protocols are presented with an emphasis on the underlying mechanistic rationale to empower researchers in their experimental design and optimization.
Reagent Profile and Synthesis
This compound is a valuable synthetic intermediate that is not commonly available commercially and is typically prepared on-demand in the laboratory.[2] Its power lies in the convergence of distinct reactive sites within a single molecule, enabling sequential or one-pot transformations.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 61219-95-2 |
| Molecular Formula | C₁₂H₁₀Cl₂F₃NO |
| Molecular Weight | 312.12 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
Rationale for Synthesis
The strategic value of this reagent stems from its trifecta of functional groups:
-
Dichloroacetamide Moiety : The gem-dichloro carbon serves as a potent electrophilic site, susceptible to nucleophilic substitution, making it a valuable linchpin for cyclization reactions.[3][4]
-
N-Allyl Group : This group is a versatile handle for a wide array of transformations, including rearrangements, cycloadditions, and transition metal-catalyzed reactions.[5][6]
-
3-(Trifluoromethyl)phenyl Group : The strongly electron-withdrawing CF₃ group modulates the reactivity of the entire molecule and is a highly sought-after feature in medicinal chemistry for its positive influence on pharmacokinetic and pharmacodynamic properties.[7]
Recommended Synthetic Pathway
The synthesis is efficiently achieved in a two-step sequence: acylation followed by allylation.
Caption: General two-step synthesis of the title compound.
PART A: PROTOCOL FOR SYNTHESIS
Protocol 1: Synthesis of 2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide (Intermediate)
Causality: This protocol follows a standard nucleophilic acyl substitution mechanism. 3-(Trifluoromethyl)aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride.[3] Anhydrous potassium carbonate is used as an inexpensive and easily removable base to neutralize the HCl byproduct, driving the reaction to completion.[4]
Materials:
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
Dichloroacetyl chloride (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
500 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) to anhydrous DCM (approx. 0.2 M solution).
-
Cool the resulting suspension to 0 °C using an ice bath with continuous stirring.
-
Slowly add dichloroacetyl chloride (1.1 eq), dissolved in a small volume of anhydrous DCM, to the suspension via a dropping funnel over 30 minutes. The addition is exothermic and should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, filter the reaction mixture to remove K₂CO₃ and other salts.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound (Final Product)
Causality: The amide N-H proton is weakly acidic and can be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting amide anion is a potent nucleophile that readily displaces the bromide from allyl bromide in a classic Sₙ2 reaction to form the N-allylated product.
Materials:
-
2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Allyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
500 mL round-bottom flask, magnetic stirrer, syringe, ice bath
Procedure:
-
Carefully wash the NaH dispersion (1.2 eq) with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes each time under an inert atmosphere.
-
Suspend the washed NaH in anhydrous THF in a 500 mL round-bottom flask and cool to 0 °C.
-
Dissolve the intermediate amide (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed. Stir at 0 °C for 30-45 minutes after the addition is complete.
-
Slowly add allyl bromide (1.2 eq) via syringe to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.[8]
Applications in Heterocyclic Synthesis
The true synthetic power of this reagent is realized in its application as a precursor to complex heterocyclic structures. The dichloroacetamide moiety can be considered a masked C2 synthon, primed for cyclization.
Application: Synthesis of 2-(1H-benzo[d][4][9][10]triazol-1-yl)-2-chloro-N-allyl-N-(3-(trifluoromethyl)phenyl)acetamide
This protocol demonstrates the selective nucleophilic substitution of one chlorine atom, leaving the second chlorine, the allyl group, and the trifluoromethylphenyl moiety intact for further synthetic diversification. This reaction showcases the utility of the reagent in creating densely functionalized molecules.[4]
Mechanistic Rationale: 1H-Benzotriazole acts as a nucleophile, attacking one of the electrophilic carbons bearing a chlorine atom. The reaction is facilitated by a base (K₂CO₃), which likely deprotonates the benzotriazole, increasing its nucleophilicity. One equivalent of chlorine is displaced in an Sₙ2-type reaction to form the new C-N bond.
Caption: Workflow for nucleophilic substitution with benzotriazole.
Protocol 3: Synthesis of the Benzotriazole Adduct
Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetone
-
250 mL round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Combine the title acetamide (1.0 eq), 1H-benzotriazole (1.0 eq), and anhydrous K₂CO₃ (1.5 eq) in a 250 mL round-bottom flask.[4]
-
Add anhydrous acetone to the flask (approx. 0.15 M).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the solid residue with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired product.
| Expected Data for Product | Description |
| Yield | 65-80% |
| ¹H NMR (CDCl₃, 400 MHz) | Expect characteristic peaks for the allyl group (δ 4.0-4.5 ppm, multiplet; δ 5.0-5.8 ppm, multiplet), aromatic protons (δ 7.2-8.1 ppm, multiplet), and the single proton on the chiral center (singlet, δ ~6.5-7.0 ppm). |
| ¹³C NMR (CDCl₃, 101 MHz) | Expect signals for the CF₃ carbon (quartet, J ≈ 272 Hz), carbonyl carbon (δ ~165 ppm), and carbons of the aromatic and allyl groups. |
| Mass Spec (ESI+) | Expect to find [M+H]⁺ and [M+Na]⁺ corresponding to the product's molecular weight. |
Future Perspectives & Advanced Applications
The true potential of this compound extends beyond simple substitutions. Its structure is primed for more complex, value-added transformations.
-
Transition-Metal Catalyzed Cyclizations: The allyl group and the aromatic ring are positioned for intramolecular cyclization reactions. Palladium-catalyzed reactions, such as intramolecular Heck or Buchwald-Hartwig amination (after reduction of the amide), could be explored to construct novel trifluoromethyl-substituted indolines or other fused heterocyclic systems.
-
Radical-Mediated Cyclizations: The dichloro- or monochloro- (after substitution) acetamide can be a precursor for radical generation. Tin- or silane-mediated radical cyclization onto the allyl group could provide access to trifluoromethyl-substituted pyrrolidinone scaffolds.
-
Asymmetric Transformations: The development of catalytic asymmetric methods to functionalize the allyl group or perform enantioselective substitutions at the chloro-substituted carbon would be a significant advancement, providing chiral building blocks for drug discovery.[10]
Conclusion
This compound is a highly versatile and powerful building block for organic synthesis. The protocols and applications detailed herein demonstrate its utility in creating functionalized intermediates and complex heterocyclic systems. The strategic placement of its reactive moieties, combined with the presence of the crucial trifluoromethyl group, makes it an invaluable tool for researchers and professionals in medicinal chemistry and drug development.
References
-
Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Arch. Appl. Sci. Res., 3 (5):540-548. Available at: [Link]
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Semantic Scholar. (2022). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides. ACS Omega 2022, 7, 34166−34176. Available at: [Link]
-
Bentham Science. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Journal of Education and Scientific Studies. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Available at: [Link]
-
National Institutes of Health (NIH). (Date unavailable). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. Available at: [Link]
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National Institutes of Health (NIH). (Date unavailable). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Available at: [Link]
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ResearchGate. (Date unavailable). Synthesis of trifluoromethylated nitrogen-containing heterocycles. Available at: [Link]
-
Organic Syntheses. (Date unavailable). Asymmetric rearrangement of allylic trichloroacetimidates: preparation of. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Herbicidal Activity of Trifluoromethyl‐Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac. Available at: [Link]
-
ResearchGate. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Triflamidation of Allyl-Containing Substances:Unusual Dehydrobromination vs. Intramolecular Heterocyclization. Available at: [Link]
-
National Institutes of Health (NIH). (Date unavailable). Innate C-H trifluoromethylation of heterocycles. Available at: [Link]
-
National Institutes of Health (NIH). (Date unavailable). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. Available at: [Link]
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Application Note: Quantitative Analysis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Abstract
This technical guide provides detailed analytical methods for the precise and robust quantification of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, a compound of interest in pharmaceutical and agrochemical research.[1][2] Recognizing the need for reliable analytical protocols, this document outlines two validated methods: a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high sensitivity and selectivity in complex matrices, and a Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for volatile analysis and structural confirmation. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind the experimental choices to ensure methodological integrity and reproducibility.
Introduction to this compound
This compound is a synthetic organic compound with the molecular formula C₁₂H₁₀Cl₂F₃NO and a molecular weight of approximately 312.12 g/mol .[1][3] Its structure, featuring an allyl group, a dichloroacetamide moiety, and a trifluoromethyl-substituted phenyl ring, suggests its potential application as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2] The compound's melting point is reported to be in the range of 78-80°C.[1][2] Given its potential biological activity and use in regulated industries, the development of accurate and reliable quantitative methods is paramount for pharmacokinetic studies, quality control, and environmental monitoring.
Method Selection: Rationale and Overview
The selection of an appropriate analytical technique is contingent on the sample matrix, the required sensitivity, and the specific goals of the analysis. For the quantification of this compound, two complementary methods are presented:
-
LC-MS/MS: This is the "gold standard" for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[4][5] The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode minimizes matrix interference and allows for detection at very low concentrations.[6]
-
GC-MS: Given the compound's potential for thermal stability and volatility, GC-MS offers a robust alternative. This technique is particularly useful for the analysis of halogenated organic compounds and provides excellent chromatographic separation and structural information through characteristic fragmentation patterns.[7][8]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is optimized for high-throughput and sensitive quantification of this compound in plasma samples, a common requirement in preclinical drug development.
Principle and Causality
The analyte is first extracted from the plasma matrix using protein precipitation, a rapid and effective technique for removing high-molecular-weight interferences. Chromatographic separation is achieved on a reversed-phase C18 column, which retains the relatively nonpolar analyte based on hydrophobic interactions.[9][10] The mobile phase, consisting of an organic solvent (acetonitrile) and an aqueous component with a formic acid modifier, facilitates analyte elution and promotes efficient ionization.[9][10] Detection by a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode provides high selectivity and sensitivity.[6][11] The MRM mode, monitoring a specific precursor-to-product ion transition, ensures that only the target analyte is quantified, thereby enhancing the signal-to-noise ratio.[6]
Experimental Protocol
3.2.1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3.2.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | To be determined empirically. A plausible transition would be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion. |
| - Analyte (Q1/Q3) | e.g., 312.0 / [Fragment Ion] |
| - Internal Std (Q1/Q3) | e.g., [IS M+H]⁺ / [IS Fragment Ion] |
3.2.3. Calibration and Quality Control
-
Prepare a calibration curve by spiking known concentrations of the analyte into a blank matrix (e.g., drug-free plasma).
-
Include quality control (QC) samples at low, medium, and high concentrations to validate the accuracy and precision of the analytical run.
Workflow Visualization
Caption: Workflow for LC-MS/MS quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the quantification of this compound in less complex matrices, such as in the analysis of a synthesized product or for monitoring in environmental samples after appropriate extraction.
Principle and Causality
The analyte, dissolved in a suitable organic solvent, is introduced into a heated injector where it is vaporized. The vaporized sample is then carried by an inert gas (helium) through a capillary column. The column's stationary phase (e.g., a nonpolar phase like 5% phenyl-methylpolysiloxane) separates compounds based on their boiling points and interactions with the phase. This compound, being a halogenated aromatic compound, is expected to exhibit good chromatographic behavior.[7] Following separation, the analyte enters the mass spectrometer, where it is ionized by electron impact (EI). EI causes predictable fragmentation of the molecule, producing a unique mass spectrum that serves as a "fingerprint" for identification and quantification.
Experimental Protocol
4.2.1. Sample Preparation: Solvent Dilution
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a known concentration.
-
If necessary, perform serial dilutions to bring the concentration within the linear range of the calibration curve.
-
Add an appropriate internal standard (e.g., a related halogenated compound with a different retention time).
4.2.2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification; Full Scan for confirmation |
| SIM Ions | To be determined from the full scan mass spectrum. Plausible ions would include the molecular ion and major fragment ions. |
4.2.3. Calibration and Quality Control
-
Prepare a series of calibration standards by diluting a stock solution of the analyte in the chosen solvent.
-
Analyze the standards to generate a calibration curve based on the peak area ratio of the analyte to the internal standard.
Workflow Visualization
Caption: Workflow for GC-MS quantification.
Method Validation and Performance Characteristics
Both methods should be validated according to established guidelines (e.g., ICH or FDA) to ensure reliability. Key validation parameters and their typical expected values are summarized below.
| Parameter | LC-MS/MS (in Plasma) | GC-MS (in Solvent) |
| Linearity (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 50 - 150 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
| Selectivity | High (no interference at analyte retention time) | High (no co-eluting interferences) |
Conclusion
The LC-MS/MS and GC-MS methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The choice between the two techniques will depend on the specific application, matrix complexity, and required sensitivity. The LC-MS/MS method is superior for trace-level quantification in complex biological fluids, while the GC-MS method offers a powerful tool for the analysis of purer samples and for structural confirmation. Proper method validation is critical to ensure data integrity for regulatory submissions and scientific publications.
References
- Smolecule. (2023, August 15). This compound.
- National Institutes of Health (NIH). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- SIELC Technologies. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column.
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- Gu, C. (2016, August 24). Application of LCMS in small-molecule drug development. New Food Magazine.
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- SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column.
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- RSC Publishing. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters.
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"N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide" formulation for experimental use
An Application Guide for the Experimental Formulation and Use of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Authored by: Senior Application Scientist
Foreword: A Practical Guide for the Modern Researcher
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals investigating the experimental compound this compound. The structural motifs present in this molecule—specifically the trifluoromethylphenyl group and the dichloroacetamide moiety—suggest potential biological activity, making it a compound of interest for screening and characterization.[1][2] The trifluoromethyl group, in particular, is a well-established bioisostere in medicinal chemistry, known for enhancing properties such as metabolic stability and membrane permeability.[2]
However, the absence of published literature on its specific biological mechanism necessitates a foundational, systematic approach to its experimental evaluation.[1] This guide is designed to bridge that gap. It is not a rigid template but a dynamic framework built on established principles of preclinical drug discovery.[3][4] We will move from the fundamental physicochemical properties to detailed, actionable protocols for formulation, in vitro screening, and preliminary in vivo considerations. The causality behind each step is explained to empower the researcher to adapt these protocols to their specific experimental context and cell systems.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of successful formulation and experimental design.[3][5] These parameters dictate solubility, stability, and ultimately, bioavailability.
This compound (herein referred to as Cmpd-TFA) is a synthetic organic compound with the following characteristics:[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀Cl₂F₃NO | [1] |
| Molecular Weight | 312.12 g/mol | [1][6] |
| Melting Point | 78-80 °C | [1][7] |
| Appearance | Solid (likely crystalline) | Inferred from melting point |
| Predicted Lipophilicity | High (LogP/LogD > 3) | Inferred from trifluoromethyl and phenyl groups[1] |
The presence of the trifluoromethylphenyl group significantly increases the molecule's lipophilicity, suggesting poor aqueous solubility.[1] This is the primary challenge that must be addressed in formulation development for both cellular and animal studies.
Hypothetical Mechanism of Action: A Framework for Investigation
While the precise mechanism of action for Cmpd-TFA is currently undefined, its structural features provide a rational basis for forming an initial hypothesis.[1] Many small molecules containing a substituted phenyl ring and an acetamide linker function as kinase inhibitors.[8][9][10] The trifluoromethyl group can facilitate critical binding-pocket interactions.[2]
Therefore, a plausible starting hypothesis is that Cmpd-TFA may act as an inhibitor of one or more protein kinases, interfering with downstream signaling pathways that regulate cell proliferation and survival. This hypothesis can be systematically tested using kinase activity assays and by observing the compound's effect on phosphorylation of downstream targets in cell-based assays.
Caption: Hypothetical mechanism of Cmpd-TFA as a Receptor Tyrosine Kinase (RTK) inhibitor.
Formulation for Experimental Use
Due to its predicted hydrophobicity, appropriate formulation is critical to ensure solubility and achieve accurate, reproducible results.[11][12][13]
In Vitro Formulation
For most in vitro cell culture experiments, dimethyl sulfoxide (DMSO) is the solvent of choice for creating a high-concentration primary stock solution.
Protocol: Preparation of 10 mM Primary Stock in DMSO
-
Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Weighing: Accurately weigh a precise amount of Cmpd-TFA (e.g., 3.12 mg) using an analytical balance.
-
Solubilization: Add the weighed compound to a sterile, amber glass vial or a polypropylene microcentrifuge tube.
-
Solvent Addition: Based on the weight, calculate the required volume of high-purity, sterile-filtered DMSO to achieve a 10 mM concentration.
-
Calculation: Volume (µL) = (Weight (mg) / 312.12 g/mol ) * 100,000
-
Example: For 3.12 mg, add 1000 µL (1 mL) of DMSO.
-
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the primary stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
In Vivo Formulation Strategies
Transitioning to in vivo models requires formulations that are biocompatible and can maintain the compound in solution or as a stable suspension upon administration.[5] High concentrations of DMSO are generally unsuitable for animal studies.[4] The choice of vehicle depends on the route of administration and the required dose.
Table of Common In Vivo Vehicles for Hydrophobic Compounds:
| Vehicle Composition | Route of Administration | Rationale and Considerations |
| 0.5% (w/v) CMC-Na in Saline | Oral (PO), Intraperitoneal (IP) | Forms a suspension for compounds with very low solubility. Requires uniform particle size. Levigation (creating a paste with a small amount of vehicle before dilution) is recommended.[5] |
| 10% DMSO / 40% PEG 400 / 50% Saline | Intravenous (IV), IP | A common co-solvent system for increasing solubility. The final DMSO concentration should be monitored to minimize toxicity.[4] |
| Corn Oil or Sesame Oil | PO, Subcutaneous (SC) | Suitable for highly lipophilic compounds. Can sometimes alter absorption kinetics. |
Pre-formulation Assessment: Before committing to a vehicle, it is essential to test the solubility and stability of Cmpd-TFA in small volumes of your chosen formulation.[3][5]
In Vitro Application Protocol: Cytotoxicity Assessment
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose, measuring mitochondrial metabolic activity as a proxy for cell viability.[14]
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.[14]
Protocol: Determining IC₅₀ using the MTT Assay
-
Cell Seeding: Harvest logarithmically growing cells and determine cell concentration and viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[14]
-
Compound Preparation: Prepare serial dilutions of the Cmpd-TFA primary stock in complete cell culture medium. A common starting point is a 2X concentration series from which 100 µL will be added to the cells.
-
Important: The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control containing the same final concentration of DMSO.
-
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plates for a duration relevant to the cell line's doubling time and the compound's expected mechanism (e.g., 48 or 72 hours).[15]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[16]
Safety and Handling Precautions
Given its chemical structure, Cmpd-TFA should be handled with appropriate caution. The presence of dichloro and trifluoromethyl groups warrants care.[1]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses when handling the compound in solid or solution form.
-
Handling: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.[17][18]
-
Contact: Avoid contact with skin and eyes. The chlorine and fluorine atoms suggest a potential for irritation.[1][19] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[17][20]
-
Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations for chemical waste.
References
- This compound - Smolecule. (2023). Smolecule.
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.
- Application Notes and Protocols for In Vivo Dosing and Formul
- Preclinical Formulations: Insight, Strategies, and Practical Consider
- N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | 61219-95-2. (2023). ChemicalBook.
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC - NIH.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024).
- 2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. (n.d.). ACS Figshare.
- Technical Support Center: Adjusting Experimental Protocols for Novel Compounds Across Different Cell Lines. (n.d.). Benchchem.
- In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024). Charles River.
- SAFETY DATA SHEET - 2,2,2-Trifluoroacetamide. (2025). Fisher Scientific.
- Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. (n.d.). Cole-Parmer.
- Discovery of N‑(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. (2021).
- Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. (2021).
- This compound. (n.d.). Aromsyn Co.,Ltd.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI.
- A Brief Guide to Performing Pharmacological Studies In Vitro. (2019). Anticancer Research.
- SAFETY DATA SHEET - 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. (2025). Thermo Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - N-Allyl-2-aminoacetamide hydrochloride. (2023). ChemicalBook.
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
A Senior Application Scientist's Guide
Welcome to the technical support center for the synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 61219-95-2).[1][2][3] This guide is designed for researchers and chemists actively working on this synthesis, providing field-proven insights and troubleshooting solutions to common challenges. My goal is to move beyond simple protocols and explain the underlying chemical principles that govern yield and purity, empowering you to optimize your experimental outcomes.
The synthesis of this target molecule is robustly achieved via a two-step process. First, an N-acylation of 3-(trifluoromethyl)aniline with 2,2-dichloroacetyl chloride forms the amide intermediate. This is followed by a nucleophilic N-allylation to yield the final product.[4] This guide is structured to address each step independently, followed by general purification advice.
Overall Synthesis Workflow
The diagram below outlines the two-stage synthetic pathway from the primary starting materials to the final N-allylated product.
Caption: High-level workflow for the two-step synthesis.
Part 1: N-Acylation Troubleshooting & FAQs
The initial acylation is a critical step that forms the backbone of the molecule. While generally high-yielding, several factors can lead to suboptimal results.
Q1: My acylation reaction shows low conversion and poor yield. What are the likely causes and how can I fix it?
Answer: Low conversion in this context typically points to three areas: insufficient reactivity, improper base selection, or unfavorable reaction conditions.
-
Reactivity of Acylating Agent: Chloroacetyl chloride is highly reactive, making it an excellent choice.[5] If you were using a less reactive agent like dichloroacetic acid with a coupling agent, the efficiency of the coupling system would be the first place to investigate. With chloroacetyl chloride, this is rarely the issue.
-
Role of the Base: A base is crucial to neutralize the HCl generated during the reaction. Without it, the HCl will protonate the starting aniline, forming an ammonium salt. This deactivates the nucleophile and halts the reaction.[6]
-
Field-Proven Solution: From our experience, using a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent like Tetrahydrofuran (THF) provides excellent results.[7] DBU is highly effective at scavenging protons without interfering with the reaction. An alternative, particularly for greener processes, is using an inorganic base like potassium carbonate (K₂CO₃) with a phase-transfer catalyst.[6][8]
Q2: I'm observing a significant amount of a di-acylated byproduct. Why does this happen and how can I prevent it?
Answer: This is a classic problem in aniline acylation, though less common with the dichloroacetyl group compared to a simple acetyl group.[9] The N-acyl group is only moderately deactivating. Under harsh conditions or with an excessive amount of the acylating agent, a second acylation can occur on the nitrogen.
-
Causality: The primary cause is almost always an incorrect stoichiometric ratio. Using a large excess of chloroacetyl chloride will drive the reaction towards the thermodynamically stable, but undesired, di-acylated product.[9]
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of your acylating agent. Use no more than 1.05-1.1 equivalents of chloroacetyl chloride relative to the aniline.
-
Control Temperature: Add the chloroacetyl chloride dropwise to a cooled solution (0-5 °C) of the aniline and base.[7] This dissipates the heat of reaction and minimizes side reactions.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Stop the reaction as soon as the aniline is consumed to prevent further conversion to the byproduct.
-
| Parameter | Recommendation | Rationale |
| Amine | 3-(trifluoromethyl)aniline | 1.0 equiv |
| Acylating Agent | Chloroacetyl Chloride | 1.05–1.1 equiv |
| Base | DBU or K₂CO₃ | 1.2–1.5 equiv |
| Solvent | Anhydrous THF or Acetonitrile | Aprotic, dissolves reactants well |
| Temperature | 0–5 °C during addition, then RT | Controls exotherm, prevents side reactions[7] |
| Time | 3–6 h (Monitor by TLC) | Reaction is typically rapid |
| Table 1: Recommended Reaction Conditions for N-Acylation. |
Part 2: N-Allylation Troubleshooting & FAQs
The second step, attaching the allyl group, introduces new challenges, primarily related to deprotonating the amide and managing the subsequent alkylation.
Q1: My N-allylation reaction is sluggish or fails completely. What should I investigate first?
Answer: A failed N-allylation of an amide is almost always due to an incomplete deprotonation of the amide N-H. The amide proton is significantly less acidic than an amine proton, requiring a strong base for quantitative removal.
-
The Critical Role of the Base: Weak bases like triethylamine or potassium carbonate are generally insufficient to deprotonate the amide intermediate effectively. You must use a strong, non-nucleophilic base.
-
Recommended Bases:
-
Sodium Hydride (NaH): This is the gold standard for this type of reaction. It irreversibly deprotonates the amide to form the sodium amidate, a potent nucleophile, with hydrogen gas as the only byproduct.[10]
-
Potassium tert-butoxide (KOtBu): Another strong, sterically hindered base that can be effective.
-
-
Solvent Choice: The reaction must be conducted in a dry, aprotic solvent like THF or DMF to prevent quenching the base and the generated amidate anion.
Q2: How can I improve the efficiency and yield of the allylation step, especially at a larger scale?
Answer: This is an excellent question where advanced techniques can dramatically improve outcomes. For N-alkylations, Phase-Transfer Catalysis (PTC) is a highly effective, scalable, and often greener methodology.[11][12][13]
-
What is Phase-Transfer Catalysis? PTC involves a catalyst (typically a quaternary ammonium salt like Tetrabutylammonium Bromide, TBAB) that transports a water-soluble reactant (like a hydroxide or carbonate anion) into the organic phase where the substrate is located.[12][14] This creates a reactive nucleophile in situ in the organic phase, accelerating the reaction.
-
Why it Works Here: Instead of using a hazardous base like NaH in an anhydrous solvent, you can use a safer, inexpensive inorganic base like NaOH or K₂CO₃ in a biphasic system (e.g., Toluene/Water). The PTC shuttles the base's anion into the organic layer to deprotonate the amide, which then reacts with the allyl bromide.[11][13] This method often leads to faster reactions, higher yields, and simpler workups.[15]
Caption: Mechanism of Phase-Transfer Catalysis in N-allylation.
| Parameter | Recommendation | Rationale |
| Substrate | Amide Intermediate | 1.0 equiv |
| Allylating Agent | Allyl Bromide | 1.2–1.5 equiv |
| Base | K₂CO₃ (solid) or 50% NaOH (aq.) | Inexpensive, effective with PTC |
| Catalyst | TBAB or TEBAC | 5–10 mol% |
| Solvent | Toluene or Acetonitrile | Good for biphasic or polar aprotic conditions |
| Temperature | 50–80 °C | PTC often requires mild heating to accelerate |
| Time | 4–12 h (Monitor by TLC) | Varies based on substrate and conditions |
| Table 2: Recommended Conditions for PTC-Mediated N-Allylation. |
General Troubleshooting & Purification
Q: I'm struggling with the final purification. The crude product is an oil and contains residual catalyst. What is the best approach?
Answer: Purifying the final product, which is often a viscous oil, requires a systematic approach to remove both inorganic salts and organic byproducts.
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup. Dilute the reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane). Wash sequentially with water, dilute acid (e.g., 1M HCl) to remove any basic impurities, and finally with brine. This will remove most inorganic salts and the PTC if used.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Silica Gel Chromatography: This is the most effective method for obtaining a highly pure product.
-
Solvent System: A non-polar/polar gradient system is typically effective. Start with a low polarity mixture like Hexane/Ethyl Acetate (95:5) and gradually increase the polarity. The product is moderately polar and should elute cleanly.
-
TLC Visualization: Use a UV lamp (254 nm) for visualization, as the trifluoromethylphenyl group is a strong chromophore.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
References
-
Dalal Institute. Phase Transfer Catalysis. [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide. [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]
-
Chemsrc. CAS#:61219-95-2 | N-allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide. [Link]
-
ResearchGate. Optimizing reaction conditions of N-alkylation reaction. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]
-
Praveen Kumar Darsi, S. S., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]
- Google Patents.
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Technical Support Center: Purification of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Welcome to the dedicated technical support guide for navigating the purification challenges of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide (Compound 1). This resource is designed for researchers, medicinal chemists, and process development scientists, providing in-depth, field-proven insights into overcoming common obstacles in obtaining this valuable synthetic intermediate in high purity.
Introduction
This compound is a multifaceted molecule whose purification is often non-trivial. Its structure, featuring a dichloromethyl group, a trifluoromethyl moiety, and an allyl group, presents a unique combination of chemical properties. These functional groups, while synthetically useful, can lead to specific challenges including the formation of closely-related impurities, compound instability under certain conditions, and difficulties in analytical separation. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your purification workflow.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Compound 1, offering causative explanations and actionable solutions.
Issue 1: Persistent Presence of Starting Material (3-(trifluoromethyl)aniline) in the Purified Product.
Q: After my initial work-up and purification, I'm still seeing a significant amount of 3-(trifluoromethyl)aniline in my NMR/LC-MS. How can I effectively remove it?
A: This is a very common issue. The starting aniline is basic and needs to be specifically targeted for removal.
-
Causality: 3-(Trifluoromethyl)aniline is a basic compound. If the reaction work-up is performed under neutral or basic conditions, the aniline will remain in the organic layer with your product. Its polarity can be similar enough to the product to cause co-elution in column chromatography, especially if the mobile phase is not optimized.
-
Solution: Acidic Wash during Liquid-Liquid Extraction. The most effective method to remove residual aniline is to exploit its basicity by performing an acidic wash during the initial work-up.[1]
Protocol 1: Acidic Wash Extraction
-
Following the completion of the reaction, quench the reaction mixture as per your protocol.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a 1M aqueous solution of hydrochloric acid (HCl). This will protonate the aniline, forming the water-soluble anilinium salt.[1]
-
Separate the aqueous layer. Repeat the acidic wash one or two more times to ensure complete removal.
-
Proceed with a wash using saturated aqueous sodium bicarbonate to neutralize any residual acid, followed by a brine wash to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Expert Tip: Always check the pH of the aqueous layer after the first acid wash to ensure it is acidic. If not, add more HCl solution.
-
Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization.
Q: I'm attempting to recrystallize my crude product, but it either separates as an oil or remains soluble even at low temperatures. What should I do?
A: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the solvent, or when impurities are present that depress the melting point and inhibit crystal lattice formation.[2]
-
Causality: The relatively low melting point of this compound (reported as 78-80°C) can make solvent selection for recrystallization challenging. If the solution becomes supersaturated at a temperature above the compound's melting point, it will separate as a liquid (oil) rather than a solid.
-
Solutions & Troubleshooting Workflow:
-
Re-dissolve and Cool Slowly: If the product oils out, add a small amount of additional solvent to re-dissolve the oil by heating. Then, allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and encourage crystal formation.[2]
-
Solvent System Screening: The key to successful recrystallization is finding the right solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not at room temperature.[3]
Solvent System Rationale Procedure Heptane/Ethyl Acetate A non-polar/polar mixture. The compound should have good solubility in hot ethyl acetate and poor solubility in heptane. Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hot heptane dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethyl acetate to clarify, then allow to cool slowly.[4] Ethanol/Water A polar protic/polar aprotic mixture. Similar principle to the above, leveraging the poor solubility of the organic compound in water. Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until persistent cloudiness is observed. Re-clarify with a few drops of hot ethanol and cool slowly.[5] Toluene A single solvent system. Aromatic solvents can sometimes promote crystallization of aromatic compounds. Dissolve the crude product in a minimal amount of hot toluene and allow to cool. -
Induce Crystallization: If the solution remains clear upon cooling (supersaturated), try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of previously purified product to the cooled solution to act as a template for crystal growth.[2]
-
-
If all else fails, purify by another method first: If significant impurities are preventing crystallization, purify the material by column chromatography first and then attempt recrystallization on the partially purified product.
-
Issue 3: Poor Separation of Product from a Closely-Eluting Impurity in Column Chromatography.
Q: I have an impurity that runs very close to my product on the TLC plate and co-elutes during column chromatography. How can I improve the separation?
A: This often indicates a structurally similar impurity, such as a regioisomer or a byproduct from a side reaction. Improving separation requires optimizing the chromatography conditions.
-
Causality: Potential closely-eluting impurities could include:
-
Over-allylated byproduct: An impurity where another part of the molecule has been allylated.
-
Isomers: Positional isomers of the trifluoromethyl group on the phenyl ring, if the starting aniline was not pure.
-
Dechlorinated byproduct: A monochloro-acetamide derivative formed via reductive dechlorination.[6]
-
-
Solutions for Improved Chromatographic Resolution:
-
Optimize the Mobile Phase:
-
Decrease Polarity: Use a less polar solvent system (e.g., increase the hexane/ethyl acetate ratio). This will increase the retention time of all components and may enhance separation.
-
Try Different Solvent Systems: Switch to a different solvent system entirely. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. The change in solvent selectivity can alter the elution order and improve separation.
-
-
Change the Stationary Phase:
-
Improve Column Technique:
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often results in a tighter band and better separation compared to wet loading in a strong solvent.
-
Use a Longer Column: Increasing the column length provides more theoretical plates and can improve the resolution of closely-eluting compounds.
-
-
Issue 4: Product Decomposition During Purification or Storage.
Q: My purified product seems to be degrading over time, or I'm seeing new spots on my TLC after leaving the solution on the bench. What's happening?
A: Dichloroacetamides can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[9][10] The allyl group could also be reactive under certain conditions.
-
Causality:
-
Hydrolysis: Residual acid or base from the work-up can catalyze the hydrolysis of the amide bond or the displacement of the chlorine atoms. Dichloroacetamides are known to undergo base-mediated hydrolysis.[9][10]
-
Light/Air Sensitivity: While not extensively documented for this specific molecule, related compounds with allyl groups can be sensitive to oxidation or polymerization over time.
-
-
Solutions for Enhancing Stability:
-
Ensure Neutrality: After any acidic or basic washes, ensure the final organic solution is thoroughly washed with water and brine to remove any residual reagents. Confirm the neutrality of your product before final concentration.
-
Avoid Excessive Heat: When removing solvent on a rotary evaporator, use a moderate water bath temperature (e.g., 30-40°C) to minimize the risk of thermal decomposition.
-
Proper Storage: Store the purified, solid product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from light, moisture, and oxygen.
-
Solvent Choice: When storing in solution for short periods (e.g., for analysis), use a non-protic, aprotic solvent like dichloromethane or ethyl acetate. Avoid storing in protic solvents like methanol for extended periods, as this could lead to solvolysis reactions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying crude this compound?
A1: A multi-step approach is generally most effective.
-
Initial Work-up: Begin with a liquid-liquid extraction that includes an acidic wash (e.g., 1M HCl) to remove basic impurities like unreacted aniline, followed by a neutral wash (water/brine).[1]
-
Primary Purification: Flash column chromatography on silica gel is the most common and effective method for removing the majority of byproducts. A gradient elution starting from a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity is recommended.
-
Final Polishing: If the material is a solid post-chromatography and requires higher purity, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate or ethanol/water) is an excellent final step.[4][5]
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals. The presence of unreacted starting materials or solvent residue is often easily detected by NMR.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for purity assessment. An HPLC method using a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection at around 254 nm should be suitable for the aromatic system. For challenging separations of halogenated aromatic compounds, adjusting the temperature or using a different column like a phenyl-hexyl or PFP (pentafluorophenyl) column can improve resolution.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown impurities.
Q3: What are the key safety precautions to take when handling and purifying this compound?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound and all chlorinated solvents in a well-ventilated fume hood. Dichloroacetyl chloride (a likely precursor) is highly corrosive and lachrymatory.
-
Chemical Hazards: While specific toxicology data for this compound is limited, it should be treated as potentially hazardous. The dichloroacetamide moiety suggests it could be an irritant and potentially an alkylating agent.[11] Trifluoromethylated anilines can also be toxic.
-
Waste Disposal: Dispose of all chemical waste, especially chlorinated waste, according to your institution's safety guidelines.
Visualizations
General Purification Workflow
Caption: A typical workflow for the purification of the target compound.
Impurity Profile and Removal Strategy
Caption: Matching common impurity types with effective removal methods.
References
- BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
- Klosin, J., & Isbester, P. C. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients.
- BenchChem. (2025). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
- Kim, D., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines.
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The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
- Hladik, M. L., & Schlenk, D. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.
- Hladik, M. L., & Schlenk, D. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Health Perspectives.
- Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- Hladik, M. L., & Schlenk, D. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC.
- Vrije Universiteit Brussel. (2021).
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
- University of Toronto. (n.d.). RECRYSTALLISATION.
- PharmaCores. (2025). HPLC analytical Method development: an overview.
- University of Michigan. (n.d.). recrystallization-2.doc.pdf.
- MH Chem. (2022).
- Phenomenex. (n.d.). Troubleshooting Guide.
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- EPA. (n.d.). Treatment Alternatives For Controlling Chlorinated Organic Contaminants In Drinking Water Project Summary.
- University of Rochester. (n.d.). Remove Sticky Reagents.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
-
PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]
-
PubMed. (2012). Abiotic reduction reactions of dichloroacetamide safeners: transformations of "inert" agrochemical constituents. Retrieved from [Link]
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
- Newterra. (n.d.). Chlorinated Hydrocarbon Treatment.
- ResearchGate. (2025). Alkylating reactivity and herbicidal activity of chloroacetamides | Request PDF.
- Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide.
- BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
- DTIC. (2025). Strategies for Controlling and Removing Trace Organic Compounds Found in Potable Water Supplies at Fixed Army Installations.
- ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.
- Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide in Solution
Welcome to the technical support guide for N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide insights into the potential stability challenges of this molecule in solution. Given the limited publicly available stability data for this specific compound, this guide is built upon fundamental chemical principles and data from structurally related molecules.[1] Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot experimental inconsistencies, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary structural features of this molecule that could lead to instability in solution?
A1: The structure of this compound contains three key functional groups that can influence its stability:
-
Dichloroacetamide Moiety: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into a carboxylic acid and an amine.[2][3][4] The presence of two chlorine atoms on the alpha-carbon can influence the reactivity of the carbonyl group.
-
N-Allyl Group: The allyl group can undergo isomerization or other reactions, particularly in the presence of transition metal catalysts.[5][6][7]
-
Aromatic Ring: The trifluoromethylphenyl group is generally stable, but like many aromatic compounds, it may be susceptible to photodegradation upon exposure to UV light.[8][9]
Q2: What are the recommended storage conditions for this compound in its solid form and in solution?
A2: For solid material, storage at 2-8°C in a tightly sealed container, protected from light and moisture, is recommended. For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in an airtight vial, and minimize freeze-thaw cycles. The choice of solvent is critical and should be anhydrous if possible.
Q3: Which solvents are recommended for dissolving this compound?
A3: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile are generally suitable for creating stock solutions. Protic solvents, especially water and alcohols, should be used with caution due to the risk of hydrolysis of the amide bond.[10] The choice of solvent can significantly affect reaction rates and stability.[11][12][13]
Q4: Can I expect this compound to be stable in aqueous buffers for biological assays?
A4: Stability in aqueous buffers is a significant concern. The amide bond is prone to hydrolysis, and the rate of this degradation is highly dependent on pH and temperature.[14][15][16][17] Dichloroacetamide compounds, in particular, can undergo hydrolysis, with some showing appreciable degradation even at neutral pH over time.[14][15][16] It is strongly recommended to perform a preliminary stability test of the compound in your specific assay buffer before proceeding with large-scale experiments.
Part 2: Troubleshooting Guide
This section provides a question-and-answer format to help you troubleshoot specific experimental issues that may arise from the instability of this compound.
Q5: My experimental results are inconsistent from day to day. Could this be related to compound stability?
A5: Yes, inconsistent results are a classic sign of compound degradation. If the compound is degrading in your stock solution or during the experiment, its effective concentration will decrease over time, leading to variability.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.
-
Control for Time: If your experiment runs over a long period, include time-point controls to assess if the compound's activity changes over the duration of the assay.
-
Analyze Stock Solution: Use an analytical technique like HPLC to check the purity of your stock solution over time. This can quantify the rate of degradation.
Q6: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). What could they be?
A6: Unexpected peaks are likely degradation products. Based on the structure, the most probable degradation pathway is hydrolysis of the amide bond.
Potential Degradation Products:
-
Hydrolysis Products: 2,2-dichloroacetic acid and N-allyl-3-(trifluoromethyl)aniline.
-
Further Degradation: The initial hydrolysis products may undergo further reactions depending on the conditions.
dot
Caption: Forced degradation study workflow.
References
- Allen, C.
- It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube.
-
Solvent effects. (n.d.). In Wikipedia. Retrieved from [Link]
- Jiskra, M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 325-334.
- Roberts, J. D., & Caserio, M. C. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- Solvent Effects. (n.d.). University of Calgary.
- Jiskra, M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.
- Types of Amide Hydrolysis. (n.d.). BYJU'S.
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
- How does solvent affect reaction r
- Jiskra, M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
- Jiskra, M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.
- This compound. (2023, August 15). Smolecule.
- Fasnacht, M. P., & Blough, N. V. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 36(20), 4364-4369.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Chapter 13.1: Factors that Affect Reaction Rates. (2019, June 5). Chemistry LibreTexts.
- Solvent Effects on Chemical Reaction. (n.d.). Slideshare.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- Latch, D. E., & McNeill, K. (2006). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 40(15), 4642-4648.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). LinkedIn.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2014, October 2). Pharmaceutical Technology.
- Transdermal Formulation Forced Degradation Testing. (n.d.).
- McQueen, A. D., et al. (2021). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites.
- Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. (2025, February 13).
- Redding, J. E., et al. (2008). Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. Environmental Science & Technology, 42(6), 1996-2001.
- N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide. (n.d.). ChemicalBook.
- Lihl, C., et al. (2013). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 47(24), 14158-14166.
- 61219-95-2(N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide) Product Description. (n.d.). ChemicalBook.
- This compound. (n.d.). Aromsyn Co.,Ltd..
- Chung, C. K., & Krische, M. J. (2017). Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. Organic letters, 19(24), 6646–6649.
- Relative stability of amides, esters, anhydrides, and acyl chlorides. (n.d.). Khan Academy.
- Zhang, Y., & Hsung, R. P. (2011). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. Organic letters, 13(10), 2578–2581.
- Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.).
- N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide. (n.d.). ChemicalBook.
- Fukuyama, T., et al. (2008). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry, 73(23), 9484-9486.
- Acetamide, 2,2,2-trifluoro-N-phenyl-. (n.d.). NIST WebBook.
- Bashir, S. A., et al. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Journal of Education for Pure Science-University of Thi-Qar, 13(2).
- Crystal structure and Hirfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. (2018).
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Technical Support Center: Solubility Solutions for N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Welcome to the technical support guide for N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 61219-95-2). This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges encountered when using this compound in aqueous-based biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure accurate and reproducible experimental outcomes.
Introduction: Understanding the Solubility Challenge
This compound is a highly hydrophobic molecule. Its structure, which includes a trifluoromethyl-substituted phenyl ring and a dichloroacetamide moiety, contributes significantly to its low aqueous solubility. The trifluoromethyl group, in particular, enhances the compound's lipophilicity[1]. This poor water solubility is a common hurdle for many promising discovery compounds and can lead to several assay artifacts, including:
-
Underestimation of compound potency (IC50/EC50).
-
High variability between replicate wells and experiments.
-
Compound precipitation in stock solutions or assay plates.
-
Inaccurate structure-activity relationship (SAR) data.[2]
This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound precipitated when I diluted my DMSO stock into the aqueous assay buffer. What is the recommended starting procedure?
A1: This is a classic sign of a compound "crashing out" of solution. It occurs when a compound dissolved in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The key is to manage this transition carefully.
Root Cause: The high concentration of the compound in the DMSO stock exceeds its solubility limit in the final assay buffer, which typically contains a low percentage of DMSO. Structurally similar dichloroacetamide derivatives, such as the herbicide safener benoxacor, exhibit very low aqueous solubility (approximately 22 mg/L), which is a strong indicator that your compound behaves similarly[3][4].
Recommended Protocol: Serial Dilution Strategy
Instead of a large, single dilution step, a serial (or intermediate) dilution strategy is recommended. This allows for a more gradual decrease in solvent concentration, preventing abrupt precipitation.
Step-by-Step Protocol:
-
Primary Stock Preparation: Prepare a high-concentration stock solution, for example, 10-20 mM, in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved. Gentle warming or vortexing can assist, but always check for compound stability at higher temperatures.
-
Intermediate Dilution: Create an intermediate dilution series in a solvent with higher aqueous miscibility or in your assay buffer supplemented with a higher percentage of the organic solvent. For example, dilute your 10 mM stock into a solution of 50% DMSO in assay buffer.
-
Final Dilution: Use the intermediate dilutions to make the final dilutions in your assay plate, ensuring the final DMSO concentration is consistent across all wells and does not exceed the tolerance of your assay system (typically ≤0.5% for cell-based assays)[5][6].
Q2: I'm still seeing precipitation even with serial dilutions. What are my next options?
A2: If optimizing the dilution protocol is insufficient, the next step is to employ solubility-enhancing excipients. The choice of excipient depends heavily on the nature of your assay (e.g., biochemical vs. cell-based) and potential interferences.
Decision Workflow for Solubility Enhancement:
Caption: Decision workflow for selecting a solubility enhancement strategy.
In-Depth Explanation of Options:
-
Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, increase the solubility of hydrophobic compounds[7]. Besides DMSO, other co-solvents like ethanol, polyethylene glycol 3350 (PEG3350), or N,N-Dimethylacetamide (DMAc) can be effective[8][9].
-
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for non-polar solutes.
-
Consideration: Always run a solvent tolerance control in your assay. High concentrations of co-solvents can denature proteins or affect enzyme kinetics. For cellular assays, solvent toxicity is a major concern, with DMSO concentrations above 1% often reducing cell viability[5].
-
-
Surfactants: Surfactants (surface-active agents) are amphiphilic molecules that can solubilize hydrophobic compounds through the formation of micelles[10][11].
-
Mechanism: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures (micelles). The hydrophobic tails form an inner core, into which your compound can partition, while the hydrophilic heads face the aqueous environment, rendering the entire complex soluble[12].
-
Examples: Non-ionic surfactants like Tween-20 or Pluronic F-68 are commonly used as they are generally less harsh on proteins than ionic surfactants.
-
Protocol: Prepare your compound stock in a solution containing the surfactant at a concentration above its CMC.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that is water-soluble[3][13].
-
Mechanism: The hydrophobic compound partitions into the non-polar interior of the cyclodextrin torus, while the polar exterior of the cyclodextrin interacts favorably with water[14].
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity, making them particularly suitable for cell-based assays[5].
-
Q3: How do I choose the right excipient and concentration?
A3: The selection process should be empirical and guided by data. We recommend a tiered screening approach to identify the optimal formulation with the minimal necessary concentration of the excipient.
Excipient Screening Protocol:
-
Prepare Formulations: Prepare concentrated stocks of your compound in 100% DMSO. In separate tubes, prepare a range of aqueous solutions containing different potential excipients (co-solvents, surfactants, cyclodextrins) at various concentrations.
-
Test Solubility: Add a small aliquot of the DMSO stock to each excipient solution to achieve the highest desired final concentration for your assay.
-
Visual & Instrumental Assessment:
-
Visual: Let the solutions equilibrate (e.g., 1-2 hours at room temperature). Visually inspect for any cloudiness or precipitate against a dark background.
-
Nephelometry/Turbidity: For a quantitative measure, use a plate reader to measure light scattering (nephelometry) or absorbance at a high wavelength (e.g., 600-700 nm) to detect insoluble particles.
-
-
Assay Compatibility Test: Once you identify formulations that maintain solubility, test these "blank" formulations (containing the excipient but no compound) in your assay to ensure they do not interfere with the biological readout or cell health.
Table 1: Example Excipient Screening Data (Hypothetical)
| Excipient | Concentration | Visual Observation (at 100 µM Compound) | Assay Interference (Blank) | Recommendation |
| None (Buffer Only) | 0.5% DMSO | Heavy Precipitate | N/A | Unsuitable |
| Ethanol | 5% | Clear Solution | 15% signal inhibition | Use with caution; lower concentration |
| Tween-20 | 0.01% | Slight Haze | < 2% signal change | Potentially viable |
| Tween-20 | 0.05% | Clear Solution | < 5% signal change | Good Candidate |
| HP-β-Cyclodextrin | 1 mM | Clear Solution | No significant change | Excellent Candidate for Cell-Based Assays |
Summary and Best Practices
Overcoming the poor solubility of this compound is critical for generating reliable data.
Workflow for Handling Poorly Soluble Compounds:
Caption: A systematic workflow for addressing compound solubility in assays.
-
Acknowledge the Issue: Recognize that this compound is hydrophobic and proactive measures are needed.
-
Start Simple: Always begin by optimizing your dilution protocol from a 100% DMSO stock.
-
Be Systematic: If more help is needed, perform a systematic screen of solubility-enhancing excipients.
-
Always Run Controls: Include solvent and excipient-only controls to ensure they are not affecting your assay's results.
-
Document Everything: Keep detailed notes on the formulation that provides the best results for future experiments with this compound or structurally similar ones.
By following these guidelines, you can confidently address the solubility challenges of this compound and generate high-quality, reliable data in your research.
References
-
Acharya, K., & Weidhaas, J. L. (2018). Solubility, partitioning, oxidation and photodegradation of dichloroacetamide herbicide safeners, benoxacor and furilazole. Chemosphere, 211, 1018–1024. [Link]
-
Acharya, K., & Weidhaas, J. L. (2018). Solubility, partitioning, oxidation and photodegradation of dichloroacetamide herbicide safeners, benoxacor and furilazole. ResearchGate. [Link]
-
Djekic, L., et al. (2022). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 27(19), 6299. [Link]
-
Popl Zil, H., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 359–369. [Link]
-
Florence, A. T. (2004). The role of surfactants in the release of very slightly soluble drugs from tablets. Journal of Pharmacy and Pharmacology, 28(8), 638-642. [Link]
-
Gautam, A., & Kumar, R. (2021). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 11(4-S), 134-140. [Link]
-
Wikipedia. (n.d.). Acetanilide. [Link]
-
Mura, P. (2020). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 25(21), 5024. [Link]
-
NIST. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook. [Link]
-
Sima, L. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
-
IJCRT. (2023). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. International Journal of Creative Research Thoughts, 11(8). [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 826–830. [Link]
-
Palage, A. M., & Ward, V. C. (2022). Strategies for production of hydrophobic compounds. Current Opinion in Biotechnology, 75, 102681. [Link]
-
Patil, S. K., et al. (2017). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]
-
Ates, G., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 39(1), 113-118. [Link]
-
Nielsen, L. H., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 61219-95-2 CAS MSDS (N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection strategy for encapsulation of hydrophilic and hydrophobic ingredients with food-grade materials: A systematic review and analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. N-Phenylacetamide (Acetanilide) | CymitQuimica [cymitquimica.com]
- 12. N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | 61219-95-2 [chemicalbook.com]
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- 14. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide Degradation Products
Welcome to the technical support center for the analysis of "N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide" and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are conducting stability studies and require robust analytical methods. Given the novelty of this specific molecule, this resource leverages established scientific principles from structurally related compounds, particularly chloroacetamide herbicides and trifluoromethyl-containing aromatics, to provide authoritative and practical guidance.
Section 1: Understanding the Molecule's Stability Profile
This section addresses fundamental questions about the potential degradation pathways of this compound. Understanding these pathways is the first step in designing effective analytical strategies.
FAQ 1.1: What are the most probable degradation pathways for this compound?
Based on its structure, this compound has several functional groups susceptible to degradation under stress conditions. The primary pathways to consider are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The dichloroacetamide functional group is a key site for hydrolysis. Studies on similar dichloroacetamide compounds show that they can undergo both acid- and base-mediated hydrolysis.[1][2][3][4][5] The amide bond itself can be cleaved under these conditions. The rate and mechanism of hydrolysis are often pH-dependent.[1][2][3][4] Base-mediated hydrolysis of chloroacetamides can proceed through nucleophilic substitution of the chlorine atoms with hydroxide or through amide cleavage.[4][5] Acid-catalyzed hydrolysis can lead to the cleavage of both the amide and other susceptible bonds.[4][6]
-
Oxidation: The allyl group and the aromatic ring are potential sites for oxidative degradation. The presence of an electron-withdrawing trifluoromethyl group can influence the susceptibility of the aromatic ring to oxidation.[7]
-
Photolysis: Aromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation upon exposure to UV light.[7][8] The trifluoromethylphenyl moiety, while generally stable, can degrade under photolytic stress.[7]
FAQ 1.2: How does the trifluoromethyl group affect the molecule's stability?
The trifluoromethyl (-CF3) group is known for its high chemical and metabolic stability due to the strong carbon-fluorine bond.[7] However, under specific and sometimes harsh conditions, it can undergo degradation. For instance, under alkaline conditions, the -CF3 group can hydrolyze to a carboxylic acid (-COOH).[7] Photolysis can also lead to the degradation of trifluoromethyl-containing compounds.[7][8] It's important to note that degradation is often more likely to occur at more labile functional groups within the molecule rather than the -CF3 group itself.[7]
Diagram: Potential Degradation Pathways
Caption: Potential degradation routes for the target molecule.
Section 2: Troubleshooting Analytical Methods
This section provides practical troubleshooting advice for common issues encountered during the HPLC analysis of this compound and its degradation products.
FAQ 2.1: I am not seeing good separation between the parent compound and its degradation products. What should I do?
Poor resolution is a common challenge in stability-indicating method development.[9][10] Here’s a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic method, switch to a gradient elution. Start with a shallow gradient to maximize the separation of closely eluting peaks.
-
Organic Modifier: Try changing the organic modifier (e.g., from acetonitrile to methanol or vice versa). These solvents have different selectivities and can alter the elution order of your compounds.
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with different pH values, ensuring they are within the stable range of your column.
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl, or a polar-embedded phase). A C18 column is a good starting point, but other chemistries may provide the necessary selectivity.[9]
-
-
Adjust Temperature: Increasing the column temperature can improve peak efficiency and sometimes alter selectivity. However, be mindful of the thermal stability of your analyte.
Table: Initial HPLC Method Development Parameters
| Parameter | Starting Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good hydrophobic retention for a broad range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to promote good peak shape for many compounds. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A good starting gradient to elute a wide range of polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 254 nm (or DAD scan) | A common wavelength for aromatic compounds. A DAD allows for the identification of the optimal wavelength. |
FAQ 2.2: I am observing peak tailing for my main compound. What are the likely causes and solutions?
Peak tailing can compromise the accuracy of quantification. The common causes include:
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column.
-
Solution: Use a mobile phase with a lower pH (e.g., add 0.1% formic or trifluoroacetic acid) to suppress the ionization of silanol groups. Alternatively, use a base-deactivated column.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.[11]
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading.
Diagram: HPLC Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common HPLC problems.
Section 3: Experimental Protocols
This section provides detailed protocols for conducting forced degradation studies and identifying the resulting degradation products.
Protocol 3.1: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[14][15][16]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H2O2), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/DAD detector
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60 °C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 N HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 N NaOH and/or gentle heating.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H2O2.
-
Incubate at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the sample by HPLC at appropriate time intervals.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C) for a specified period.
-
Analyze the samples by HPLC.
-
Analysis: Analyze all stressed samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks corresponding to degradation products. Aim for 5-20% degradation of the parent compound.
Protocol 3.2: Degradation Product Identification by LC-MS
Objective: To determine the molecular weights and fragmentation patterns of the degradation products to elucidate their structures.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system is recommended for accurate mass measurements.
Procedure:
-
Sample Analysis: Inject the stressed samples that showed significant degradation into the LC-MS system.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to maximize the chances of detecting all degradation products. Perform MS/MS (or MSn) experiments on the parent compound and the major degradation products.
-
Data Analysis:
-
Extract the accurate masses of the degradation products from the total ion chromatogram.
-
Use the accurate mass to propose possible elemental compositions.
-
Analyze the MS/MS fragmentation patterns of the parent compound and the degradation products. The fragmentation of N-phenylacetamides often involves cleavage alpha to the carbonyl group.[17]
-
Compare the fragmentation patterns to identify structural modifications. For example, a mass shift of +16 Da may indicate hydroxylation.
-
Table: Common Mass Shifts and Their Interpretations
| Mass Shift | Possible Modification |
| +16 Da | Oxidation (e.g., hydroxylation) |
| -2 Da | Dehydrogenation |
| +18 Da | Hydrolysis of a functional group |
| -42 Da | Loss of an acetyl group |
| -28 Da | Loss of CO |
Section 4: References
-
BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Retrieved from
-
Jeremić, L. A., Kobilarov, N. L., & Petrović, S. D. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. Retrieved from
-
McCloud, S. G., et al. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - NIH. Retrieved from
-
Kulkarni, P., & Aga, D. S. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16835–16844. Retrieved from
-
Kulkarni, P., & Aga, D. S. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Retrieved from
-
Scribd. (n.d.). HPLC Troubleshooting for Herbicides. Retrieved from
-
IJTSRD. (n.d.). Stability Indicating HPLC Method Development – A Review. Retrieved from
-
Kulkarni, P., & Aga, D. S. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Retrieved from
-
Kulkarni, P., & Aga, D. S. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC - NIH. Retrieved from
-
Lee, D.-U., Mayer, K. K., & Wiegrebe, W. (1987). Mass Spectrometry Investigations of Phenylacetic Acid Derivatives, III: Fragmentations of meta- and para-substituted Phenylacetamides after Electron Impact. Archiv der Pharmazie, 320(4), 315-322. Retrieved from
-
Kulkarni, P., & Aga, D. S. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Retrieved from
-
Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medicinal and Organic Chemistry. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Pawar, S. D. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Retrieved from
-
IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from
-
IJNRD. (2024, March). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from
-
Royal Society of Chemistry. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from
-
PubMed. (2023, July 15). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Retrieved from
-
U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Retrieved from
-
ResearchGate. (2025, August 7). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Retrieved from
-
Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from
-
ResearchGate. (2025, August 6). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from
-
ResearchGate. (2025, August 6). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Retrieved from
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide as a Herbicide
Welcome to the technical support center dedicated to improving the selectivity of the chloroacetamide herbicide, N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug and herbicide development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter in your research. Our goal is to equip you with the knowledge to rationally design and execute experiments that enhance crop safety without compromising weed control efficacy.
Introduction: The Selectivity Challenge
This compound belongs to the chloroacetamide class of herbicides, which are known to inhibit very-long-chain fatty acid synthesis in susceptible plants[1]. A significant hurdle in the application of many effective herbicides is achieving a high degree of selectivity—the ability to control target weed species while causing minimal or no injury to the desired crop. The selectivity of chloroacetamide herbicides is often attributed to the crop's ability to rapidly metabolize the herbicide into non-toxic forms, a process primarily mediated by glutathione S-transferases (GSTs)[2][3].
This guide will explore three primary strategies to improve the selectivity of this compound:
-
Chemical Modification: Altering the molecular structure to enhance its recognition and detoxification by crop-specific enzymes.
-
Herbicide Safeners: Utilizing chemical agents that increase the tolerance of crops to the herbicide.
-
Advanced Formulation: Developing formulations that control the release and availability of the active ingredient.
Part 1: Troubleshooting Guides & FAQs
This section addresses common issues and questions that arise during experiments aimed at improving herbicide selectivity.
I. Chemical Modification Approaches
Question: We are synthesizing analogs of this compound to improve selectivity, but our initial modifications have led to a complete loss of herbicidal activity. What structural features are critical for maintaining efficacy?
Answer: It is a common challenge that modifications aimed at improving selectivity can inadvertently diminish the molecule's herbicidal potency. For chloroacetamide herbicides, the 2,2-dichloroacetamide moiety is crucial for its mode of action, as it is the reactive group that binds to the target enzyme[3]. Therefore, modifications should generally avoid altering this group directly.
Instead, focus your efforts on the N-phenyl ring and the N-allyl group. The substitution pattern on the phenyl ring can significantly influence the molecule's lipophilicity, uptake, and metabolism[4]. The trifluoromethyl group at the 3-position is a key feature; however, exploring alternative electron-withdrawing groups or positional isomers could yield interesting results. The N-allyl group can also be a point of modification. Consider synthesizing analogs with different N-alkyl or N-alkenyl substituents to investigate how this affects the molecule's interaction with both the target site in weeds and the detoxification enzymes in crops.
A systematic approach, such as a quantitative structure-activity relationship (QSAR) study, can be highly beneficial. QSAR models correlate the chemical structure of compounds with their biological activity, helping to identify key molecular descriptors that influence efficacy and selectivity[5][6].
Troubleshooting Poor Selectivity in Novel Analogs:
| Problem | Possible Cause | Suggested Solution |
| High phytotoxicity to both crop and weed species. | The modification has increased the intrinsic herbicidal activity but is not being selectively metabolized by the crop. | Focus on modifications that introduce functional groups known to be recognized by crop GSTs. For example, adding a hydroxyl or carboxyl group to the phenyl ring can create a site for rapid conjugation. |
| Low activity against all plant species. | The modification has sterically hindered the molecule from binding to its target site or has drastically altered its electronic properties. | Re-evaluate the size and electronic nature of the substituents. Use computational modeling to predict the binding affinity of your analogs to the target enzyme. |
| Good weed control but still unacceptable crop injury. | The rate of detoxification in the crop is insufficient to prevent damage at the applied concentration. | This is an excellent candidate for co-application with a herbicide safener. Proceed to the safener screening protocol. |
II. Herbicide Safener Application
Question: We are screening for a suitable safener for our lead compound, but we are not observing a significant increase in crop tolerance. What factors could be influencing the effectiveness of the safeners?
Answer: The efficacy of a herbicide safener is highly specific to the herbicide, the crop species, and the application conditions[7][8]. If you are not seeing the desired protective effect, consider the following:
-
Mechanism of Action: Most safeners for chloroacetamide herbicides function by upregulating the expression and activity of GSTs and other detoxification enzymes in the crop[9]. Ensure that the safeners you are screening are known to be effective for this class of herbicides. Dichloroacetamide-based safeners like benoxacor and furilazole are often effective for chloroacetamide herbicides[10].
-
Application Method: Safeners can be applied as a seed treatment, in-furrow during planting, or as a tank-mix with the herbicide[11]. The optimal application method can vary. For pre-emergence herbicides like chloroacetamides, seed treatment or in-furrow application can be particularly effective as it allows the safener to be present and active in the young crop seedling before it encounters the herbicide.
-
Dose Response: It is crucial to evaluate a range of safener-to-herbicide ratios. Too little safener may not provide adequate protection, while an excessive amount could potentially have antagonistic effects or its own phytotoxicity.
-
Crop Specificity: Safeners exhibit a high degree of crop specificity. A safener that works well in maize may not be effective in wheat or rice. Ensure your screening program is conducted on your target crop species.
FAQ: Can a safener reduce the efficacy of the herbicide on weeds?
Ideally, a safener should not significantly impact the herbicidal activity on target weed species. The selectivity of safeners is based on their ability to enhance the detoxification pathways that are naturally more active in the crop than in the weeds[8]. However, some minor antagonistic effects on certain weed species have been reported. It is essential to include a comprehensive weed control efficacy assessment in your safener screening trials.
III. Formulation Strategies
Question: Our current formulation of this compound shows good weed control but causes transient crop injury under certain environmental conditions. How can formulation help mitigate this?
Answer: Formulation can play a critical role in improving herbicide selectivity by controlling the release and bioavailability of the active ingredient[10]. For a soil-applied herbicide like a chloroacetamide, a controlled-release formulation can be highly effective.
Microencapsulation is a particularly promising strategy. By encapsulating the herbicide in a polymer shell, its release into the soil can be slowed down. This can prevent a rapid, high-concentration uptake by the crop seedlings immediately after application, reducing the risk of phytotoxicity[12][13]. The release rate can be tailored by adjusting the polymer type, capsule size, and wall thickness[3][14].
Troubleshooting Common Formulation Issues:
| Problem | Possible Cause | Suggested Solution |
| Reduced weed control with a microencapsulated formulation. | The release rate is too slow, and a sufficient concentration of the herbicide is not available to control germinating weeds. | Modify the microcapsule properties to achieve a faster release. This could involve using a thinner polymer wall or a polymer that degrades more rapidly in the soil environment. |
| Inconsistent performance across different soil types. | Soil properties such as organic matter content, pH, and microbial activity can influence the release rate from the formulation. | Test the formulation across a range of soil types to understand its behavior. You may need to develop different formulations for different soil environments. |
| Physical instability of the formulation (e.g., clumping, settling). | Incompatibility of the active ingredient with the formulation adjuvants. | Conduct thorough compatibility testing with different surfactants, dispersants, and other adjuvants. A simple jar test can often identify physical incompatibility issues before scaling up[15]. |
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments to improve the selectivity of this compound.
Protocol 1: Synthesis of N-Substituted Analogs
This protocol describes a general method for the synthesis of N-substituted analogs of the parent compound by modifying the N-allyl group.
Objective: To synthesize a library of analogs with varying N-substituents to evaluate their herbicidal activity and selectivity.
Materials:
-
N-(3-(trifluoromethyl)phenyl)-2,2-dichloroacetamide
-
Various alkyl or alkenyl halides (e.g., propargyl bromide, benzyl chloride)
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(3-(trifluoromethyl)phenyl)-2,2-dichloroacetamide (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl or alkenyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted analog[16][17][18].
Causality behind Experimental Choices:
-
Sodium hydride is a strong base used to deprotonate the amide nitrogen, forming a nucleophilic anion that can then react with the electrophilic alkyl/alkenyl halide.
-
Anhydrous DMF is a polar aprotic solvent that is suitable for SN2 reactions and can dissolve both the starting materials and the intermediate sodium salt.
-
Nitrogen atmosphere and anhydrous conditions are crucial to prevent the reaction of sodium hydride with water.
Protocol 2: Greenhouse Bioassay for Herbicide Selectivity
This protocol outlines a whole-plant bioassay to evaluate the selectivity of herbicide candidates between a model crop and weed species.
Objective: To determine the concentration at which a herbicide provides effective weed control with minimal crop injury.
Materials:
-
Seeds of a target crop (e.g., maize, wheat) and a target weed (e.g., green foxtail, common waterhemp)
-
Pots (e.g., 4-inch diameter) filled with a standard greenhouse potting mix
-
Herbicide stock solutions of known concentrations
-
Laboratory sprayer calibrated to deliver a known volume
-
Growth chamber or greenhouse with controlled temperature, humidity, and light
Procedure:
-
Plant the seeds of the crop and weed species in separate pots. Grow the plants until they reach the appropriate growth stage for herbicide application (e.g., 2-3 leaf stage for post-emergence application)[19].
-
Prepare a series of herbicide dilutions from the stock solution to cover a range of application rates. Include a non-treated control.
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer. Ensure uniform coverage[19].
-
Return the plants to the growth chamber or greenhouse.
-
Assess crop injury and weed control at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a visual rating scale (e.g., 0% = no effect, 100% = complete plant death)[20][21].
-
At the final assessment, harvest the above-ground biomass of both crop and weed plants. Dry the biomass in an oven at 60-70 °C until a constant weight is achieved.
-
Calculate the percent reduction in biomass compared to the non-treated control.
-
Analyze the data to determine the herbicide rate that provides ≥90% weed control with ≤10% crop injury.
Data Presentation:
Summarize the visual injury ratings and biomass reduction data in a table for easy comparison of different herbicide rates.
| Herbicide Rate (g ai/ha) | Crop Injury (%) | Weed Control (%) | Crop Biomass Reduction (%) | Weed Biomass Reduction (%) |
| 0 (Control) | 0 | 0 | 0 | 0 |
| X | ... | ... | ... | ... |
| 2X | ... | ... | ... | ... |
| 4X | ... | ... | ... | ... |
Protocol 3: Glutathione S-Transferase (GST) Activity Assay
This protocol describes a colorimetric assay to measure GST activity in plant tissues, which is a key indicator of the plant's ability to detoxify chloroacetamide herbicides.
Objective: To compare the GST activity in crop and weed species, and to assess the effect of safeners on GST activity in the crop.
Materials:
-
Plant tissue (e.g., young leaves or coleoptiles) from crop and weed species
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Harvest fresh plant tissue and immediately place it on ice.
-
Homogenize the tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4 °C.
-
Collect the supernatant, which contains the crude enzyme extract[22].
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
In a 96-well plate or cuvette, prepare the reaction mixture containing the assay buffer, GSH solution, and the plant extract.
-
Initiate the reaction by adding the CDNB solution.
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes). The rate of increase in absorbance is proportional to the GST activity[23].
-
Calculate the specific activity of GST (e.g., in µmol/min/mg protein).
Causality behind Experimental Choices:
-
CDNB is a general substrate for most GST isozymes. Its conjugation with GSH results in a product that absorbs light at 340 nm, allowing for a straightforward colorimetric measurement of enzyme activity[23].
-
The use of a crude enzyme extract allows for a relatively rapid assessment of the total GST activity in the plant tissue.
Part 3: Visualization & Formatting
Diagrams
Visual representations of key concepts and workflows can greatly enhance understanding. The following diagrams were created using Graphviz (DOT language).
Caption: Integrated workflow for enhancing herbicide selectivity.
References
-
Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). NDSU Agriculture. [Link]
-
Isaacs, G. D. (2024). Tank-Mix Failures: How to Avoid Common Mistakes. YouTube. [Link]
- Willoughby, I., Clay, D.V., & Dixon, F.L. (2003). The potential of safeners and protectants to increase tolerance of tree seeds to pre-emergence herbicides. Forest Research.
-
Herbicide Bioassay. Woods End Laboratories. [Link]
-
Why Isn't My Herbicide Working? Five Common Mistakes. (2024). Agrigem. [Link]
- 8 Common Reasons Why Herbicides Fail. (n.d.). UT Institute of Agriculture.
-
Viewing a reaction path diagram. (n.d.). Cantera. [Link]
- Herbicide Do's and Don'ts Common mistakes and how to fix them. (2021). Ohio Woodland Stewards Program.
- Kreuz, K. (1993). Herbicide Safeners, Additives and Formulants. BCPC.
- Sivey, J. D., & Cwiertny, D. M. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients.
-
Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. [Link]
- Simonsen, D., et al. (2024). A Systematic Review of Herbicide Safener Toxicity. PMC.
-
Herbicide Safeners Expand Weed Control Options. (2022). Corteva Agriscience. [Link]
-
Excised Leaf Assay to Measure rates of Herbicide Metabolism in Weeds. (2022). JoVE. [Link]
- Microencapsulated herbicides. (n.d.).
- Glutathione S-Transferase/GST Activity Assay Kit (Colorimetric) NBP3-24499 Manual. (n.d.). Bio-Techne.
- Herbicides and Safeners: Enhancing Agricultural Productivity and Environmental Safety. (2024). Euro. J. Adv. Engg. Tech.
- Sosnoskie, L. M., & Besançon, T. E. (2024).
- Improving Cole Crops Safety and Weed Control Response with Chloroacetamide and Oxyfluorfen Herbicides Combinations. (n.d.).
- Technical Manual Glutathione-S-Transferase (GST) Colorimetric Assay Kit (DTNB method). (n.d.). Assay Genie.
-
Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. [Link]
-
Examples. (n.d.). graphviz documentation. [Link]
- Sosnoskie, L. M., & Besançon, T. E. (2024). Improving cole crop safety and weed control response with chloroacetamide and oxyfluorfen herbicide combinations. Cambridge University Press & Assessment.
- Perspectives and Advances in Organic Formulations for Agriculture: Encapsulation of Herbicides for Weed Control. (n.d.). MDPI.
- Masuda, M. (n.d.).
- Controlled release formulations of herbicide based on micro-encapsulation. (2024).
-
von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
- Valerio, L. G. (2009). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. PubMed.
-
Quantitative structure–activity relationship. (n.d.). Wikipedia. [Link]
- Quantitative Structure-Activity Relationships (QSAR) for pesticide regulatory purposes. (n.d.).
- Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
- Can relative sensitivity of cover crop species to chloroacetamide and pyrazole herbicides be exploited to design interseeding mixtures? (n.d.).
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research.
- Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.).
- Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.).
- Selectivity and mode of action of herbicide. (n.d.).
- Chemical Approaches for Improving Herbicide Selectivity and Crop Tolerance. (1987). Weed Science.
- Determining the Selectivity of Herbicides and Assessing Their Effect on Plant Roots -A Case Study with Indaziflam and Glyphosate Herbicides. (2016).
- Yang, G. (2006).
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC.
- Chloroacetamide Herbicides. (n.d.).
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
- Preparation and Characterization of Pendimethalin Microcapsules Based on Microfluidic Technology. (2021). ACS Omega.
- Glutathione S-Transferase (GST) Assay Kit (CS0410)- Technical Bulletin. (n.d.). Sigma-Aldrich.
- Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbam
- A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti. (n.d.).
- Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019).
Sources
- 1. nwlifescience.com [nwlifescience.com]
- 2. researchwithnj.com [researchwithnj.com]
- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 7. bcpc.org [bcpc.org]
- 8. Herbicide Safeners Expand Weed Control Options | The More You Grow | Corteva Agriscience [corteva.com]
- 9. researchgate.net [researchgate.net]
- 10. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 11. A Systematic Review of Herbicide Safener Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP3638023A1 - Microencapsulated herbicides - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. ijpsr.info [ijpsr.info]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 21. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating the Scale-Up Synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Welcome to the technical support center for the synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for navigating the complexities of scaling up this specific chemical synthesis. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the robustness and reproducibility of your process.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is a multi-step process that, while straightforward on a laboratory scale, presents unique challenges during scale-up. The molecule's structure, featuring a trifluoromethyl-substituted aniline, a dichloroacetamide moiety, and an allyl group, contributes to a specific reactivity profile that must be carefully managed. Common issues include controlling exothermic reactions, minimizing by-product formation, and ensuring efficient purification at a larger scale.
This guide is structured to address these challenges in a question-and-answer format, providing practical solutions and the scientific rationale behind them.
Troubleshooting Guide: Dichloroacetylation of 3-(Trifluoromethyl)aniline
The first critical step in the synthesis is the dichloroacetylation of 3-(trifluoromethyl)aniline. This reaction is often exothermic and can lead to impurities if not properly controlled.
Question 1: My dichloroacetylation reaction is showing poor yield and the formation of multiple by-products. What are the likely causes and how can I mitigate them?
Answer:
Poor yields and the presence of impurities in the dichloroacetylation step often stem from several factors, primarily related to reaction control and the reactivity of the starting materials.
Causality:
-
Exothermic Reaction: The reaction between an amine and an acyl chloride is highly exothermic. On a larger scale, inefficient heat dissipation can lead to a rapid temperature increase, promoting side reactions such as the formation of di-acylated products or degradation of the starting material and product.
-
Reagent Purity: The purity of 3-(trifluoromethyl)aniline and dichloroacetyl chloride is crucial. Impurities in the aniline can lead to undesired side reactions, while aged or improperly stored dichloroacetyl chloride may contain degradation products that interfere with the reaction.[1][2]
-
Stoichiometry: Incorrect stoichiometry, particularly an excess of dichloroacetyl chloride, can lead to the formation of undesired by-products.
Troubleshooting Protocol:
-
Temperature Control:
-
Employ a jacketed reactor with a reliable cooling system to maintain a constant, low temperature (typically 0-5 °C) throughout the addition of dichloroacetyl chloride.
-
Add the dichloroacetyl chloride dropwise or via a syringe pump to control the reaction rate and prevent temperature spikes.
-
-
Reagent Quality:
-
Ensure the 3-(trifluoromethyl)aniline is of high purity and dry.
-
Use freshly distilled or newly purchased dichloroacetyl chloride. Handle it under inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
-
Optimized Stoichiometry:
-
Use a slight excess (1.05-1.1 equivalents) of the aniline to ensure complete consumption of the more reactive dichloroacetyl chloride.
-
-
Solvent Selection:
-
Utilize an inert, aprotic solvent such as dichloromethane (DCM) or toluene to ensure good solubility of the reactants and facilitate temperature control.
-
Troubleshooting Guide: N-Allylation of 2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
The second key step involves the N-allylation of the dichloroacetamide intermediate. A common challenge in this step is achieving selective mono-allylation and avoiding the formation of the over-allylated by-product.
Question 2: I am observing significant amounts of the N,N-diallylated by-product in my N-allylation reaction. How can I improve the selectivity for the desired mono-allylated product?
Answer:
Over-allylation is a frequent issue in the N-alkylation of secondary amines, including the N-allylation of your dichloroacetamide intermediate. The mono-allylated product can sometimes be more nucleophilic than the starting secondary amine, leading to a second allylation.
Causality:
-
Reaction Conditions: High temperatures and prolonged reaction times can favor over-allylation.
-
Base Strength: The choice and amount of base can significantly influence the reaction's selectivity. A very strong base can lead to a higher concentration of the deprotonated intermediate, increasing the likelihood of a second allylation.
-
Allylating Agent Concentration: A high local concentration of the allylating agent (e.g., allyl bromide) can also promote di-allylation.
Troubleshooting Protocol:
-
Phase Transfer Catalysis (PTC):
-
Employing a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly improve selectivity for mono-allylation in a biphasic system (e.g., toluene/water).[3][4][5] The catalyst transports the deprotonated amide from the aqueous phase to the organic phase for a controlled reaction with the allyl halide.
-
-
Controlled Addition:
-
Add the allyl halide slowly and sub-surface to the reaction mixture to maintain a low concentration and minimize localized "hot spots" of the reagent.
-
-
Base Selection:
-
Use a milder base, such as potassium carbonate, instead of stronger bases like sodium hydroxide, to control the deprotonation rate.
-
-
Temperature Management:
-
Maintain the reaction at a moderate temperature (e.g., 40-50 °C) and monitor the progress closely by TLC or HPLC to stop the reaction once the starting material is consumed.
-
| Parameter | Recommendation for High Selectivity | Rationale |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates controlled reaction at the phase interface.[3][4][5] |
| Base | Potassium Carbonate (K₂CO₃) | Milder base reduces the concentration of the reactive anion. |
| Temperature | 40-50 °C | Balances reaction rate and selectivity. |
| Allyl Halide Addition | Slow, sub-surface addition | Maintains low local concentration to prevent over-allylation. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when handling dichloroacetyl chloride on a large scale?
A1: Dichloroacetyl chloride is a corrosive and moisture-sensitive reagent.[1][2] On a large scale, it is imperative to:
-
Work in a well-ventilated fume hood or a dedicated, contained system.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Handle the reagent under an inert atmosphere (nitrogen or argon) to prevent contact with moisture, which would lead to the formation of corrosive HCl gas.
-
Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of spills.
Q2: The trifluoromethyl group on the aniline seems to affect its reactivity. How does this influence the dichloroacetylation step?
A2: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has two main effects on the 3-(trifluoromethyl)aniline:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the -CF₃ group decreases the electron density on the nitrogen atom, making the aniline less nucleophilic compared to unsubstituted aniline.[6][7] This can result in a slower reaction rate. To compensate, slightly elevated temperatures (while still maintaining control) or a longer reaction time may be necessary.
-
Increased Acidity of the N-H bond: The electron-withdrawing effect also makes the N-H proton of the resulting acetamide more acidic, which can be a factor in the subsequent N-allylation step.
Q3: My final product is difficult to purify on a large scale. What are some recommended purification strategies?
A3: Large-scale purification of this compound can be challenging due to the potential for closely-eluting impurities.
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Experiment with different solvent systems (e.g., ethanol/water, heptane/ethyl acetate) to find conditions that provide good recovery and high purity. The melting point of the compound is reported to be 78-80°C, which is amenable to crystallization.[8][9]
-
Column Chromatography: For large-scale chromatography, consider using a medium-pressure liquid chromatography (MPLC) system with a suitable stationary phase (e.g., silica gel) and an optimized eluent system.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option, but care must be taken to avoid thermal decomposition. The thermal decomposition of similar halogenated acetamides is expected to begin at temperatures between 200-250°C.[8]
Q4: Are there any "greener" alternatives to using dichloroacetyl chloride?
A4: Yes, there are emerging greener alternatives for dichloroacetylation. One promising reagent is Dichloromeldrum's acid (DiCMA).[10] It is a bench-stable, non-volatile solid that reacts with amines to produce α,α-dichloroacetamides in good to excellent yields. The only by-products are acetone and carbon dioxide, which simplifies work-up and reduces waste. This can be a significant advantage in an industrial setting.
Visualizing the Workflow
Troubleshooting Logic for Dichloroacetylation
Caption: Decision tree for troubleshooting the dichloroacetylation step.
Synthetic Pathway Overview
Caption: The two-step synthesis of the target molecule.
References
- This compound - Smolecule. (2023). Smolecule.
- Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. (n.d.).
- Trifluoromethylarylation of alkenes using anilines. (2023).
- Application Notes and Protocols: N-Allylation of Anilines via Phase Transfer C
- Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. (n.d.). Royal Society of Chemistry.
- Dichloromeldrum's Acid (DiCMA)
- Removal of haloacetamides and their precursors at water purification plants applying ozone/biological activated carbon tre
- N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | 61219-95-2. (2023). ChemicalBook.
- ICSC 0869 - 2,2-DICHLOROACETYL CHLORIDE. (n.d.).
- Dichloroacetyl chloride. (n.d.). Apollo Scientific.
- Application Notes and Protocols: The Role of 2,2-Dichloroethanol as an Intermediate in Pharmaceutical Synthesis. (2025). Benchchem.
- N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide. (n.d.).
- Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides. (n.d.). Benchchem.
- Reactions for making widely used aniline compounds break norms of synthesis. (2025).
- This compound. (n.d.). Aromsyn Co.,Ltd.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Sources
- 1. ICSC 0869 - 2,2-DICHLOROACETYL CHLORIDE [inchem.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buy this compound | 61219-95-2 [smolecule.com]
- 9. N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | 61219-95-2 [chemicalbook.com]
- 10. Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Allylation of N-(3-(trifluoromethyl)phenyl)-2,2-dichloroacetamide
Welcome to the dedicated technical support guide for the allylation of N-(3-(trifluoromethyl)phenyl)-2,2-dichloroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this specific transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
The N-allylation of a secondary amide like N-(3-(trifluoromethyl)phenyl)-2,2-dichloroacetamide is a crucial step in the synthesis of various specialty chemicals and potential pharmaceutical intermediates.[1] While seemingly a straightforward Sₙ2 reaction, the unique electronic and steric properties of this substrate can lead to several competing pathways. This guide provides a structured, question-and-answer approach to diagnosing and resolving these common side reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the reaction, offering probable causes and actionable solutions grounded in chemical principles.
Question 1: My reaction yield is consistently low, with significant starting material recovered upon workup. What are the likely causes and how can I drive the reaction to completion?
This is the most common issue, typically stemming from incomplete deprotonation of the amide or insufficient reactivity of the electrophile/nucleophile pair.
-
Probable Cause 1: Incomplete Deprotonation. The N-H bond of a secondary amide is significantly more acidic than that of an amine (pKa ≈ 17-18), but still requires a sufficiently strong base for complete conversion to the nucleophilic amide anion.[2] Weaker bases like potassium carbonate (K₂CO₃) may establish an equilibrium with a substantial amount of the neutral amide remaining, especially in solvents where the base is not fully soluble.[3]
-
Solution:
-
Select a Stronger Base: Employ a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[4] NaH irreversibly deprotonates the amide, driving the equilibrium fully towards the reactive anion.
-
Optimize the Base/Solvent System: If using carbonate bases, cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility and the "naked anion" effect of the large Cs⁺ cation, which enhances the nucleophilicity of the amide anion.[4] Switching to a more polar aprotic solvent like DMF or DMSO can also increase the solubility and effectiveness of inorganic bases.[3]
-
-
Probable Cause 2: Insufficient Electrophile Reactivity. The reactivity of allyl halides follows the order I > Br > Cl. If you are using allyl chloride, the reaction rate may be too slow under mild conditions.
-
Solution:
-
Use a More Reactive Allyl Halide: Switch to allyl bromide for a significant rate enhancement.
-
In Situ Halide Exchange (Finkelstein Reaction): If only allyl chloride is available, add a catalytic amount (10-15 mol%) of sodium iodide (NaI) or potassium iodide (KI) to the reaction. This will generate the more reactive allyl iodide in situ, accelerating the N-allylation.[3]
-
Increase Temperature: Gently heating the reaction to 40-60 °C can increase the rate. However, this should be done cautiously while monitoring for potential byproduct formation.[5]
-
Question 2: My LC-MS analysis shows a major byproduct with the identical mass as my desired product, but it has a different retention time. Could this be O-allylation, and how can I favor N-allylation?
Yes, this is a classic case of competition between N- and O-alkylation due to the ambident nature of the amide anion. The negative charge is delocalized across the nitrogen and oxygen atoms.
-
Mechanism & Causality (HSAB Theory): According to Hard and Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the nitrogen atom is a "soft" center.[6] The choice of electrophile and reaction conditions dictates the regioselectivity. N-alkylation is typically the kinetically favored product, while O-alkylation can sometimes be the thermodynamic product.[7]
-
Solutions for Promoting N-Allylation:
-
Use a "Soft" Electrophile: Allyl bromide is a relatively soft electrophile and will preferentially react at the soft nitrogen center. Avoid "harder" electrophiles like allyl tosylates if N-selectivity is a problem.
-
Employ Non-Coordinating Cations: Use bases with large, poorly coordinating cations like K⁺ or Cs⁺. This creates a more "free" or "naked" amide anion where the more nucleophilic nitrogen is readily available for attack.[4] Harder cations like Li⁺ can chelate with the hard oxygen atom, potentially increasing the proportion of O-alkylation.
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally preferred as they effectively solvate the cation without strongly hydrogen-bonding to the nucleophilic centers, favoring N-alkylation.[7]
-
Table 1: Optimizing Conditions for Regioselective Allylation
| Factor | Condition Favoring N-Allylation (Kinetic) | Condition Favoring O-Allylation (Thermodynamic) | Rationale |
| Base Cation | Cs₂CO₃, K₂CO₃ | NaH, LiHMDS | Large, non-coordinating cations leave the "soft" nitrogen center more accessible. |
| Electrophile | Allyl Iodide, Allyl Bromide | Allyl Tosylate, Allyl Sulfate | "Soft" electrophiles react preferentially with the "soft" nitrogen nucleophile (HSAB). |
| Solvent | DMF, DMSO, Acetonitrile | Ethereal solvents (THF, Dioxane) | Polar aprotic solvents enhance the nucleophilicity of the amide anion. |
| Temperature | Low to moderate (0 °C to RT) | Higher temperatures | Lower temperatures favor the kinetically controlled product (N-allylation). |
dot
Caption: Troubleshooting workflow for allylation side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this N-allylation reaction?
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. First, a base removes the acidic proton from the amide nitrogen to generate a resonance-stabilized amide anion (an ambident nucleophile). This anion then attacks the electrophilic methylene carbon of the allyl halide, displacing the halide and forming the new N-C bond.
dot
Caption: Competing N-allylation and O-allylation pathways.
Q2: Which analytical techniques are best for confirming the structure and distinguishing between N- and O-allylated isomers?
A combination of techniques is recommended for unambiguous structure elucidation:
-
¹H NMR Spectroscopy: This is often the most definitive method.
-
N-Allyl Product: Look for the characteristic N-CH₂ protons adjacent to the double bond, which typically appear as a doublet around 4.0-4.5 ppm .
-
O-Allyl Product (Imino Ether): The O-CH₂ protons would be shifted further downfield, likely appearing around 4.6-5.0 ppm .
-
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is diagnostic. In the desired N-allyl tertiary amide, the C =O signal will be in the typical range of ~168-172 ppm. For the O-allyl imino ether product, this carbon is now a C =N carbon, and its signal will be shifted significantly upfield to ~150-160 ppm.
-
Infrared (IR) Spectroscopy:
-
N-Allyl Product: A strong C=O stretching band for the tertiary amide will be present around 1650-1670 cm⁻¹ .
-
O-Allyl Product: The C=O band will be absent, replaced by a C=N stretching band around 1640-1660 cm⁻¹ , which can sometimes be difficult to distinguish from the C=C stretch. The absence of the strong amide carbonyl is the key indicator.
-
Protocols & Methodologies
Protocol 1: Recommended Procedure for Selective N-Allylation
This protocol is optimized to favor the desired N-allylated product and minimize side reactions. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-(3-(trifluoromethyl)phenyl)-2,2-dichloroacetamide (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate). Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in oil) (1.1 - 1.2 eq) portion-wise over 10-15 minutes.
-
Safety Note: NaH reacts violently with water. Hydrogen gas is evolved. Ensure proper quenching procedures are in place.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thicker suspension.
-
Allylation: Cool the mixture back to 0 °C. Add allyl bromide (1.2 eq) dropwise via syringe over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution and extracting with ethyl acetate.
-
Quenching: Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup & Extraction: Dilute the mixture with water and ethyl acetate. Separate the layers. Wash the organic layer with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
[ResearchGate. (2025, October 16). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[8][9][10]-Triazoles. Retrieved January 17, 2026, from https://www.researchgate.net/publication/229007425_Regioselective_Synthesis_of_1-26-Dichloro-4-Trifluoromethyl-phenyl-4-Alkyl-1H-123-Triazoles]([Link])
Sources
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- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | 61219-95-2 [smolecule.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide Analytical Method Development
Welcome to the technical support guide for the analytical method development of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 61219-95-2). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for this compound.
Part 1: Foundational Knowledge & Initial Assessment (FAQs)
This section addresses the most common initial questions when approaching a new chemical entity like this compound, for which established public methods are scarce.
Q1: I can't find a standard analytical method for this compound. Where do I begin?
A1: This is a common challenge with novel intermediates or research chemicals. The key is to start from first principles based on the molecule's structure.
-
Structural Analysis: The compound has a trifluoromethylphenyl group, making it relatively non-polar and hydrophobic. It also contains an aromatic ring, which is a strong chromophore for UV detection. The dichloroacetamide group introduces polarity and potential sites for chemical instability (e.g., hydrolysis).
-
Initial Property Estimation: Based on its structure (C₁₂H₁₀Cl₂F₃NO), the molecule has a molecular weight of approximately 312.12 g/mol .[1][2] Its structure suggests good solubility in common organic solvents like acetonitrile, methanol, and dichloromethane, and poor solubility in water.
-
Method Selection: The presence of a strong UV chromophore and its non-volatile nature make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most logical starting point for purity, assay, and impurity determination. Gas Chromatography (GC) is a secondary option but may pose risks of thermal degradation.
Q2: How do I determine the best solvent for sample preparation and the mobile phase?
A2: Solubility testing is the first experimental step.
-
Screening: Test the solubility of a small, known amount of the compound (e.g., 1 mg) in various solvents (e.g., 1 mL) ranging from non-polar to polar: Water, Acetonitrile (ACN), Methanol (MeOH), Ethanol, Isopropanol (IPA), and a 50:50 mix of ACN:Water.
-
Rationale: Your diluent for the sample should be the same as, or weaker than, your mobile phase to prevent peak distortion.[3][4] For RP-HPLC, a mixture of ACN and water is a standard starting point. If the compound is readily soluble in 50:50 ACN:Water, this is an excellent initial sample diluent and starting mobile phase composition.
Q3: What is the expected UV absorbance, and how do I select a detection wavelength?
A3: The trifluoromethylphenyl group is the primary chromophore. Aromatic compounds typically absorb strongly in the 200-300 nm range.[5][6]
-
Protocol: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in your chosen solvent (e.g., ACN:Water).
-
Scan: Use a UV-Vis spectrophotometer or a photodiode array (PDA) detector in your HPLC to scan the absorbance from 200 to 400 nm.
-
Selection: Identify the wavelength of maximum absorbance (λ-max). This will provide the highest sensitivity. Also, consider analyzing at a lower-energy wavelength on the shoulder of the peak, which can sometimes provide better linearity and robustness if the λ-max is very sharp. A starting wavelength of 254 nm or 280 nm is a reasonable guess based on the structure.[1]
Q4: Should I consider Gas Chromatography (GC) for this molecule?
A4: GC is feasible but carries a higher risk than HPLC.
-
Volatility: The molecule's molecular weight (312.12 g/mol ) is within the range for GC analysis.
-
Thermal Stability: The primary concern is the dichloroacetamide and allyl groups, which can be thermally labile.[7][8] High temperatures in the GC inlet can cause degradation, leading to inaccurate quantification and the appearance of artifact peaks.[9][10]
-
Recommendation: Start with HPLC. If GC is required (e.g., for volatile impurity analysis), a careful thermal stability study is necessary. Techniques like cool on-column (OCI) or programmed temperature vaporization (PTV) inlets can minimize degradation.[8][9]
Part 2: HPLC Method Development & Troubleshooting Guide
This section provides a structured approach to developing a robust RP-HPLC method and troubleshooting common issues.
Initial HPLC Method Scouting
A systematic approach to screening different conditions is crucial for efficient method development.
Caption: Workflow for initial HPLC method scouting.
Troubleshooting Common HPLC Issues
(Q&A Format)
Q: My peak is tailing severely. What are the likely causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the column's stationary phase.[4][11][12]
-
Cause 1: Silanol Interactions: The nitrogen atom in the amide group can interact with free silanol groups on the silica-based C18 column, especially if they are ionized.
-
Solution: Lower the mobile phase pH. Adding an acid like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase will protonate the silanols and the basic sites on the analyte, minimizing these secondary interactions.[12]
-
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase.[3][4]
-
Solution: Reduce the injection volume or dilute your sample and reinject. If the tailing improves, overload was the issue.
-
-
Cause 3: Column Degradation: The column may have a void at the inlet or the stationary phase may be damaged.
Q: I am seeing a split peak. How do I fix this?
A: Split peaks usually indicate a problem with the sample introduction or the column inlet.[4][13]
-
Cause 1: Sample Solvent Effect: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause the sample band to spread improperly at the column head.
-
Solution: Ensure your sample diluent is as close as possible to the initial mobile phase composition, or ideally, weaker.
-
-
Cause 2: Partially Blocked Frit/Column Void: Debris from the sample or system can clog the column inlet frit, causing uneven flow.[11][12]
-
Solution: As with tailing, try back-flushing the column. If this doesn't work, the column likely needs to be replaced. Filtering all samples and mobile phases is a critical preventative measure.
-
-
Cause 3: Co-elution: You may have two very closely eluting impurities.
Q: My retention time is drifting between injections. What's wrong?
A: Retention time instability points to issues with the HPLC system or mobile phase preparation.
-
Cause 1: Inadequate Column Equilibration: The column was not sufficiently equilibrated with the initial mobile phase conditions before the injection, especially in gradient methods.
-
Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow 10 column volumes of equilibration.
-
-
Cause 2: Mobile Phase Changes: The mobile phase composition is changing over time (e.g., evaporation of the more volatile organic component or precipitation of a buffer).
-
Solution: Ensure mobile phase bottles are capped. If using buffers, ensure they are fully dissolved and freshly prepared. Do not use buffers near their pKa, where they have poor buffering capacity.
-
-
Cause 3: Pump Malfunction: The HPLC pump may not be mixing the solvents accurately or the flow rate may be unstable.
-
Solution: Purge the pump to remove air bubbles. Check for leaks in the system. Run a pump performance qualification test if the problem persists.
-
| Table 1: Recommended Starting HPLC Parameters | |
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 or 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, then hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | PDA at 254 nm (or determined λ-max) |
Part 3: Impurity Profiling and Forced Degradation
A crucial part of method development is ensuring the method is "stability-indicating," meaning it can separate the main compound from its degradation products and synthesis-related impurities. This is mandated by regulatory bodies like the ICH.[16][17][18]
Q: How do I design a forced degradation study for this compound?
A: Forced degradation, or stress testing, intentionally exposes the compound to harsh conditions to generate potential degradants.[19][20][21] The goal is to achieve 5-20% degradation of the main peak.
Caption: Workflow for a forced degradation study.
Detailed Protocol: Forced Degradation Study
-
Preparation: Prepare five separate solutions of this compound at approximately 0.5 mg/mL in a 50:50 ACN:Water mixture. Also, retain a solid sample for thermal and photolytic stress.
-
Acid Hydrolysis: To one solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: To another solution, add an equal volume of 0.2 M NaOH. Keep at room temperature. Note: Amide hydrolysis is often rapid under basic conditions.
-
Oxidation: To a third solution, add an equal volume of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store one solution at 80°C. Place a sample of the solid powder in an oven at 80°C.
-
Photolytic Degradation: Expose one solution and the solid sample to light in a photostability chamber according to ICH Q1B guidelines.[21][22]
-
Analysis: At specified time points (e.g., 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary (for acid/base samples), dilute to a target concentration, and analyze using your developed HPLC method with a PDA and/or Mass Spectrometry (MS) detector.
-
Evaluation: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main peak and from each other. Use a PDA detector to check for peak purity to ensure no degradants are co-eluting with the main peak.[18][23]
| Table 2: Potential Degradation Pathways & Impurities | |
| Stress Condition | Potential Degradation/Impurity |
| Acid/Base Hydrolysis | Cleavage of the amide bond to form 3-(trifluoromethyl)aniline and dichloroacetic acid. |
| Synthesis | Unreacted starting materials: 3-(trifluoromethyl)aniline, allyl bromide/chloride, dichloroacetyl chloride.[1] |
| Oxidation | Oxidation of the allyl double bond to form an epoxide or diol. |
| Thermal | Dehalogenation or rearrangement reactions. |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]
-
TROUBLESHOOTING GUIDE – HPLC. Chrom-academy. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Understanding Forced Degradation Studies: A Critical Step in Drug Development. apicule. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
Forced degradation studies. MedCrave online. [Link]
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HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]
-
Which Components Are Not Detected by Gas Chromatography?. Mastelf. [Link]
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. National Institutes of Health (NIH). [Link]
-
Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. PubMed. [Link]
-
Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. National Institutes of Health (NIH). [Link]
-
Study Finds Flaw in GC-MS Analysis of Small Molecules. Xtalks. [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]
-
Physicochemical properties of the studied chloroacetamides. ResearchGate. [Link]
-
Gas chromatography–vacuum ultraviolet spectroscopy. Wikipedia. [Link]
-
Chloroacetamide, N,N-didecyl- - Chemical & Physical Properties. Cheméo. [Link]
-
HPLC analytical Method development: an overview. PharmaCores. [Link]
-
Chloroacetamide, N-ethyl-N-methyl- - Chemical & Physical Properties. Cheméo. [Link]
-
Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]
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- 3. youtube.com [youtube.com]
- 4. mastelf.com [mastelf.com]
- 5. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 6. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mastelf.com [mastelf.com]
- 8. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xtalks.com [xtalks.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 15. HPLC analytical Method development: an overview [pharmacores.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. jordilabs.com [jordilabs.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acdlabs.com [acdlabs.com]
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- 21. medcraveonline.com [medcraveonline.com]
- 22. ICH Official web site : ICH [ich.org]
- 23. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to the Herbicidal Activities of Flurochloridone and its Analogue, N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
This guide provides a detailed comparison of the herbicidal properties of the established pre-emergence herbicide, Flurochloridone, and its structural analogue, N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide. While Flurochloridone is a well-documented phytoene desaturase (PDS) inhibitor, publicly available data on the herbicidal activity of this compound is notably scarce. This guide will therefore present a comprehensive overview of Flurochloridone's herbicidal profile, supported by experimental findings, and discuss this compound in the context of its chemical similarity and the current knowledge gaps.
Flurochloridone: A Profile of a Phytoene Desaturase Inhibitor
Flurochloridone is a selective, pre-emergence herbicide widely used for the control of annual broadleaf and grassy weeds in a variety of crops, including cereals, potatoes, sunflowers, and umbelliferous crops like carrots.[1][2] Its efficacy is rooted in its ability to inhibit carotenoid biosynthesis, a vital process for plant survival.
Mechanism of Action: Inhibition of Phytoene Desaturase
Flurochloridone's primary mode of action is the inhibition of the enzyme phytoene desaturase (PDS).[2][3] PDS is a critical enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene. Carotenoids serve two crucial functions in plants: they act as accessory pigments for light harvesting in photosynthesis and, more importantly, they protect chlorophyll from photo-oxidative damage.
By inhibiting PDS, Flurochloridone prevents the formation of colored carotenoids. This leads to the accumulation of the colorless precursor, phytoene.[4] Without the protective shield of carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in a characteristic bleaching or whitening of the plant tissue, ultimately leading to plant death.[3] This bleaching effect is a hallmark of PDS-inhibiting herbicides.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { label="Figure 1: Mechanism of action of Flurochloridone as a phytoene desaturase (PDS) inhibitor in the carotenoid biosynthesis pathway."; fontsize=10; } enddot Figure 1: Mechanism of action of Flurochloridone.
Herbicidal Activity and Efficacy
Flurochloridone is primarily absorbed by the roots and emerging shoots of weeds and demonstrates selective activity, meaning it can control susceptible weeds with minimal damage to tolerant crops when applied at recommended rates.[1] Its pre-emergence application is crucial, as it targets weeds during their early, vulnerable stages of growth.
Numerous field studies have demonstrated the efficacy of Flurochloridone. For instance, in carrot cultivation, pre-emergence application of Flurochloridone at rates of 625 to 750 g/ha provided over 90% control of annual grasses and broadleaf weeds and resulted in carrot root yields comparable to hand-weeded plots.[5] Another study in carrots showed that Flurochloridone at 625 g/ha was a promising weed management option.[6] Similarly, in chickpea, Flurochloridone applied at 750 g a.i./ha offered effective weed control and led to higher seed yields without significant residual effects on the succeeding soybean crop.[7]
Table 1: Summary of Flurochloridone Efficacy Data from Field Trials
| Crop | Application Rate (g/ha) | Target Weeds | Efficacy | Reference |
| Carrot | 625 - 750 | Annual grasses and broadleaf weeds | >90% control | [5] |
| Carrot | 625 | Narrow and broad-leaved weeds | High weed control efficiency | [6] |
| Chickpea | 750 | Complex weed flora | High weed control efficiency | [7] |
It is important to note that the herbicidal activity of Flurochloridone is influenced by its stereochemistry. The molecule has two chiral centers, and commercial formulations are typically a mixture of trans and cis isomers. The trans-isomers have been shown to possess greater herbicidal activity.[1]
This compound: An Uncharacterized Analogue
In contrast to the extensive body of research on Flurochloridone, there is a significant lack of publicly available scientific literature detailing the herbicidal activity of this compound. Chemical databases provide its basic physicochemical properties, and some suppliers note its relationship to Flurochloridone and its potential use in herbicidal compositions.[8][9]
Chemical Structure and Potential for Herbicidal Activity
This compound shares key structural motifs with Flurochloridone, which suggests a potential for similar biological activity. Both molecules contain a 3-(trifluoromethyl)phenyl group and a dichloro-substituted amide functionality.
dot graph LR { node [shape=none, margin=0]
} caption { label="Figure 2: Chemical structures of Flurochloridone and this compound."; fontsize=10; } enddot Figure 2: Chemical structures of Flurochloridone and this compound.
The trifluoromethylphenyl group is a common feature in many herbicides that inhibit phytoene desaturase.[4] The dichloroacetamide moiety is also found in a class of chemicals known as herbicide safeners, which protect crops from herbicide injury, but can also possess biological activity themselves.[10][11][12] The presence of these functional groups in this compound strongly suggests that it may exhibit herbicidal properties, potentially through the inhibition of PDS or another target site.
However, without experimental data, any claims about its herbicidal efficacy, mode of action, and crop selectivity would be purely speculative. Further research is imperative to characterize the biological activity of this compound.
Experimental Protocols for Evaluating Herbicidal Activity
To facilitate future research and provide a framework for the evaluation of compounds like this compound, this section outlines key experimental protocols for assessing herbicidal activity.
Greenhouse Bioassay for Pre-emergence Herbicidal Efficacy
This whole-plant screening method is fundamental for determining the pre-emergence activity of a test compound.[13]
Objective: To assess the ability of a test compound to prevent the emergence and growth of various weed species when applied to the soil before weed emergence.
Methodology:
-
Pot Preparation: Fill pots or trays with a standardized soil mix.
-
Weed Seeding: Sow seeds of selected monocotyledonous and dicotyledonous weed species at a uniform depth.
-
Herbicide Application: Apply the test compound, dissolved in a suitable solvent and diluted with water, evenly to the soil surface using a laboratory sprayer. A range of concentrations should be tested to determine a dose-response relationship. Include an untreated control and a positive control (e.g., Flurochloridone).
-
Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Data Collection: At specified time intervals (e.g., 14 and 21 days after treatment), assess the herbicidal effect. This is typically done through:
-
Visual Injury Rating: Score the percentage of weed control using a standardized rating scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill).[14][15][16][17]
-
Biomass Measurement: Harvest the above-ground plant material, dry it in an oven, and weigh it to determine the reduction in biomass compared to the untreated control.
-
-
Data Analysis: Calculate the EC50 (Effective Concentration causing 50% response) or GR50 (Concentration causing 50% growth reduction) values from the dose-response data.
dot graph TD { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label="Figure 3: Workflow for a greenhouse bioassay to evaluate pre-emergence herbicidal activity."; fontsize=10; } enddot Figure 3: Workflow for a greenhouse bioassay.
In Vitro Phytoene Desaturase (PDS) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the PDS enzyme.[18][19]
Objective: To determine if a test compound inhibits the activity of the PDS enzyme in a cell-free system.
Methodology:
-
Enzyme Preparation: Isolate active PDS enzyme from a suitable source, such as etioplasts of higher plants or recombinant expression systems.
-
Substrate Preparation: Prepare the substrate, phytoene, which is often radioactively labeled for ease of detection.
-
Inhibition Assay:
-
Incubate the PDS enzyme with the substrate in the presence of various concentrations of the test compound.
-
Include a control without the inhibitor and a known PDS inhibitor (e.g., norflurazon or Flurochloridone) as a positive control.
-
-
Product Analysis:
-
Stop the enzymatic reaction and extract the carotenoids.
-
Separate the products (e.g., ζ-carotene) from the substrate (phytoene) using High-Performance Liquid Chromatography (HPLC).
-
Quantify the amount of product formed.
-
-
Data Analysis: Calculate the I50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion and Future Directions
Flurochloridone is a well-established and effective pre-emergence herbicide with a clear mode of action as a phytoene desaturase inhibitor. Its herbicidal properties have been extensively documented, providing a solid foundation for its use in agriculture.
In contrast, this compound remains a chemical entity with speculative herbicidal potential based on its structural similarity to Flurochloridone and other PDS-inhibiting herbicides. The presence of the 3-(trifluoromethyl)phenyl and dichloroacetamide moieties strongly suggests that this compound warrants investigation as a potential herbicide.
To bridge the current knowledge gap, a systematic evaluation of this compound is necessary. The experimental protocols outlined in this guide provide a roadmap for such an investigation. Future research should focus on:
-
Whole-plant bioassays to determine its pre- and post-emergence herbicidal activity against a broad spectrum of weed species.
-
Mode of action studies , including in vitro PDS inhibition assays, to elucidate its biochemical target.
-
Crop selectivity studies to assess its potential for safe use in various agricultural systems.
Such research will be crucial in determining whether this compound represents a novel herbicidal active ingredient or simply a structural curiosity.
References
-
CWSS-SCM. (2018). CWSS_SCM Rating Scale. Retrieved from [Link]
-
AERU, University of Hertfordshire. Flurochloridone (Ref: R 40244). Retrieved from [Link]
-
Canadian Food Inspection Agency. CDC Grimm. Retrieved from [Link]
- Weed Science. Herbicide Symptomology Experiment.
- Singh, S. P., et al. (2017). Flurochloridone -A promising herbicide for weed management in carrot. Journal of Crop and Weed, 13(3), 198-200.
-
Agriculture and Agri-Food Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
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WiscWeeds. (2021). Evaluating Efficacy of Preemergence Soybean Herbicides Using Field Treated Soil in Greenhouse Bioassays. Retrieved from [Link]
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A Comparative Guide to Dichloroacetamide Herbicide Safeners: Evaluating N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide in Context
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a comparative analysis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide and other prominent dichloroacetamide herbicide safeners. While publicly available experimental data on the specific efficacy of this compound is limited, this document synthesizes the known mechanisms of the dichloroacetamide class and presents a framework for its evaluation.
Introduction to Dichloroacetamide Safeners
Dichloroacetamide safeners are a class of agrochemicals used in combination with herbicides to protect crops from injury.[1] They are not herbicides themselves but rather act as antidotes, enhancing the crop's natural defense mechanisms against the phytotoxic effects of the herbicide.[2] This allows for the use of more potent, broad-spectrum herbicides to control weeds effectively without damaging the desired crop. The primary application of these safeners is with chloroacetamide and thiocarbamate herbicides, particularly in maize cultivation.[3]
The general mechanism of action for dichloroacetamide safeners involves the upregulation of genes associated with herbicide detoxification.[4] A key pathway enhanced by these safeners is the glutathione S-transferase (GST) system.[5][6] Safeners induce the expression of GST enzymes, which catalyze the conjugation of the herbicide molecule with glutathione, a cellular antioxidant. This conjugation process renders the herbicide water-soluble and non-toxic to the plant, facilitating its sequestration and degradation.[6]
The Subject of Comparison: this compound
This compound is a synthetic organic compound with the molecular formula C₁₂H₁₀Cl₂F₃NO.[7] Its structure features a dichloroacetamide moiety, an allyl group, and a trifluoromethyl-substituted phenyl ring.[7] While its synthesis has been described, there is a notable lack of scientific literature detailing its specific herbicidal or safener activity.[7] One source suggests a potential relationship to the herbicide flurochloridone, but the nature of this relationship is not specified.[8]
Based on its chemical structure, which includes the characteristic dichloroacetamide group, it is plausible to hypothesize that this compound may function as a herbicide safener through a mechanism similar to other compounds in its class. The trifluoromethyl group could enhance its lipophilicity, potentially influencing its uptake and interaction with biological targets.[7]
Established Dichloroacetamide Safeners: A Comparative Overview
Several dichloroacetamide safeners are well-established and commercially used. The most common include benoxacor, dichlormid, furilazole, and AD-67.
| Safener | Chemical Structure | Primary Herbicide Partners | Primary Protected Crops | Key Mechanistic Insights |
| Benoxacor | 3-dichloroacetyl-5-(2-furanyl)-2,2-dimethyloxazolidine | Metolachlor, S-metolachlor[2][9] | Maize, Soybeans, Peanuts, Sorghum, Cotton[10] | Enhances GST activity, leading to the detoxification of chloroacetamide herbicides.[5] |
| Dichlormid | N,N-diallyl-2,2-dichloroacetamide[11] | Acetochlor, EPTC, other thiocarbamates[9][12] | Maize[3][11][12] | Upregulates the expression of ZmGST27 and ZmMRP1 and increases ZmGT1 in maize.[4] Also elevates glutathione levels.[6] |
| Furilazole | 3-dichloroacetyl-5-(2-furanyl)-2,2-dimethyloxazolidine[13] | Acetochlor[9] | Maize[13] | Increases the activity of glutathione S-transferase enzymes to metabolize and detoxify herbicides.[13] |
| AD-67 (MON 4660) | N-allyl-N-(1,3-dioxolan-2-ylmethyl)-2,2-dichloroacetamide | Alachlor, Acetochlor, EPTC[14] | Maize[14] | Increases the tolerance of maize to thiocarbamate and chloroacetamide herbicides. |
Experimental Protocol for Comparative Efficacy Assessment
To ascertain the safener efficacy of "this compound" and compare it to an established standard like benoxacor, a series of controlled greenhouse and laboratory experiments are necessary.
Objective
To evaluate the potential of this compound to protect maize seedlings from injury induced by the herbicide S-metolachlor, in comparison to the commercial safener benoxacor.
Materials
-
Maize Seeds: A herbicide-susceptible variety (e.g., a sweet corn variety).
-
Herbicides: Technical grade S-metolachlor.
-
Safeners: this compound (test compound), Benoxacor (positive control).
-
Solvents: Acetone, distilled water.
-
Growth Medium: Sandy loam soil.
-
Containers: 10 cm diameter pots.
-
Greenhouse: With controlled temperature (25/20°C day/night), light (16-hour photoperiod), and humidity.
-
Laboratory Equipment: Spectrophotometer, centrifuge, glassware.
Experimental Design
A randomized complete block design with four replications per treatment will be used. Treatments will include:
-
Untreated Control
-
S-metolachlor alone
-
S-metolachlor + Benoxacor
-
S-metolachlor + this compound
-
Benoxacor alone
-
This compound alone
Herbicide and safener application rates should be based on recommended field rates and a dose-response curve should be established in preliminary experiments.
Methodology
-
Seed Treatment: A subset of maize seeds will be treated with the safeners dissolved in a minimal amount of acetone, followed by air-drying.
-
Planting: Ten seeds will be planted per pot at a depth of 2 cm.
-
Herbicide Application: S-metolachlor will be applied pre-emergence to the soil surface using a laboratory sprayer.
-
Growth Conditions: Pots will be maintained in the greenhouse for 21 days.
-
Data Collection:
-
Phytotoxicity Assessment: Visual injury ratings (0-100% scale) will be recorded at 7, 14, and 21 days after treatment (DAT).
-
Growth Measurements: Plant height and shoot fresh weight will be measured at 21 DAT.
-
Biochemical Assays (at 7 DAT):
-
GST Activity Assay: Crude protein extracts from maize shoots will be prepared. GST activity will be measured spectrophotometrically using CDNB (1-chloro-2,4-dinitrobenzene) as a substrate.
-
Glutathione Content: Glutathione levels in shoot tissue will be quantified using a standard enzymatic recycling assay.
-
-
Data Analysis
Data will be subjected to analysis of variance (ANOVA), and treatment means will be separated using Fisher's protected LSD test at P ≤ 0.05.
Caption: Workflow for evaluating herbicide safener efficacy.
Conclusion
While this compound shares structural similarities with known dichloroacetamide herbicide safeners, a conclusive determination of its efficacy requires empirical data. The established mechanism of action for this class of compounds, centered on the enhancement of glutathione S-transferase activity, provides a strong theoretical basis for its potential as a safener. The provided experimental protocol offers a robust framework for researchers to systematically evaluate this compound and compare its performance against industry standards. Such research is crucial for the development of new and improved crop protection solutions.
References
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Dichlormid: A Key Safener for Enhancing Herbicide Selectivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Benoxacor (Ref: CGA 24705) - AERU - University of Hertfordshire. (n.d.). Retrieved from [Link]
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Choosing the Right Herbicide Safener: A Guide to AD-67 Antidote. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Dichlormid - Wikipedia. (n.d.). Retrieved from [Link]
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DICHLOROACETAMIDE safeners - PoisonSense. (n.d.). Retrieved from [Link]
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Benoxacor - OEHHA. (2009, March 1). Retrieved from [Link]
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Dichlormid - AERU - University of Hertfordshire. (n.d.). Retrieved from [Link]
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Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients - ACS Publications. (n.d.). Retrieved from [Link]
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Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners - PMC - NIH. (n.d.). Retrieved from [Link]
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Occurrence of Dichloroacetamide Herbicide Safeners and Co-Applied Herbicides in Midwestern U.S. Streams | Environmental Science & Technology Letters - ACS Publications. (n.d.). Retrieved from [Link]
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Dichloroacetamide antidotes for thiocarbamate herbicides: mode of action - PubMed. (1975, July 25). Retrieved from [Link]
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Dichlormid | C8H11Cl2NO | CID 37829 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole - Ovid. (n.d.). Retrieved from [Link]
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Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021, December 5). ACS Publications. Retrieved from [Link]
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Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole. (2025, August 9). ResearchGate. Retrieved from [Link]
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Leaching of Isoxaflutole and the Herbicide Safeners R-29148 and Furilazole | Weed Technology | Cambridge Core. (2017, January 20). Retrieved from [Link]
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Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. (2025, August 6). Retrieved from [Link]
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Furilazole (Ref: MON 13900) - AERU - University of Hertfordshire. (n.d.). Retrieved from [Link]
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Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (n.d.). Semantic Scholar. Retrieved from [Link]
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Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core. (2017, June 12). Retrieved from [Link]
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Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology - ACS Publications. (2021, December 17). Retrieved from [Link]
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Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021, December 17). ACS Publications. Retrieved from [Link]
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N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide - XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). Retrieved from [Link]
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Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles - ResearchGate. (2025, August 8). Retrieved from [Link]
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Herbicide Safeners, Additives and Formulants - BCPC. (n.d.). Retrieved from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved from [Link]
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Ally® Toss-N-Go® herbicide | FMC Ag CA. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Potential of Dichloroacetamide Derivatives
The N-aryl-2,2-dichloroacetamide scaffold has emerged as a privileged structure in medicinal and agricultural chemistry. While much of the recent focus has been on the anticancer potential of this class of compounds, their structural similarity to dichloroacetamide herbicide safeners suggests a broader range of biological activities.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, a compound possessing key structural motifs for potential biological activity.
This compound is a synthetic organic compound with potential applications in pharmaceutical research and organic synthesis.[3] Its structure, featuring an N-allyl group, a dichloroacetamide moiety, and a trifluoromethyl-substituted phenyl ring, offers multiple points for modification to modulate its biological profile. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[3][4][5][6][7]
This guide will delve into the synthesis of these analogs, propose a framework for their biological evaluation based on established protocols, and present a comparative analysis of their potential structure-activity relationships. By understanding how structural modifications influence activity, researchers can rationally design more potent and selective compounds for various applications.
Core Compound and Analog Design Strategy
The lead compound, This compound , serves as our template. To explore the SAR, we will consider modifications at three key positions:
-
The N-Allyl Group: Substitution or replacement of the allyl group can influence the compound's steric bulk, lipophilicity, and potential for specific interactions with biological targets.
-
The Dichloroacetamide Moiety: While central to the core structure, modifications here, such as replacing one or both chlorine atoms, could significantly impact reactivity and mechanism of action.
-
The Phenyl Ring: The position and nature of substituents on the phenyl ring are critical determinants of activity, as demonstrated in related N-phenyl-2,2-dichloroacetamide series.[8][9][10]
The following diagram illustrates the general synthetic workflow for preparing the lead compound and its analogs.
Caption: Generalized synthetic workflow for this compound.
Comparative Structure-Activity Relationship (SAR) Analysis
Based on existing literature for analogous series, we can hypothesize the following SAR trends. The table below summarizes these predictions, which should be validated through the experimental protocols outlined in the subsequent section.
| Modification Point | Analog Structure (Example) | Predicted Impact on Activity | Rationale |
| N-Substitution | Replacement of Allyl with Propyl | Likely decrease in activity | The double bond in the allyl group may be crucial for specific binding or metabolic activation. |
| Replacement of Allyl with Benzyl | Potential for altered or enhanced activity | The aromatic ring could introduce new binding interactions (e.g., pi-stacking). | |
| Phenyl Ring Substitution | Shifting CF3 from meta to para position | Potential decrease in activity | Studies on anticancer N-phenyl-2,2-dichloroacetamides show that the 3-position is often optimal for electron-withdrawing groups.[9] |
| Addition of a second substituent (e.g., 3,5-di-CF3) | Potential for increased activity | Disubstituted analogs have shown enhanced potency in related series.[8][10] | |
| Replacement of CF3 with other electron-withdrawing groups (e.g., -NO2, -CN) | Activity may be retained or modulated | The electron-withdrawing nature of the substituent appears to be a key factor. | |
| Replacement of CF3 with electron-donating groups (e.g., -OCH3, -CH3) | Likely decrease in activity | Electron-donating groups have been shown to be less effective in similar scaffolds. | |
| Dichloroacetyl Moiety | Monochloroacetamide analog | Significant decrease in activity | The dichloro group is a critical pharmacophore, likely involved in the mechanism of action. |
| Trichloroacetamide analog | Unpredictable, may increase reactivity but also toxicity | Increased halogenation could alter both efficacy and safety profiles. |
Experimental Protocols
To validate the predicted SAR, a systematic approach to synthesis and biological evaluation is required.
General Synthesis of this compound Analogs
The synthesis of the target compounds can be achieved through a two-step process:
Step 1: Synthesis of N-(substituted phenyl)-2,2-dichloroacetamide intermediate [11]
-
To a solution of the appropriately substituted aniline (1.0 eq) and a base such as potassium carbonate or triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add dichloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-(substituted phenyl)-2,2-dichloroacetamide.
Step 2: N-Alkylation to introduce the allyl or other N-substituents
-
To a solution of the N-(substituted phenyl)-2,2-dichloroacetamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C, then add the corresponding alkylating agent (e.g., allyl bromide, benzyl bromide) (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography to obtain the desired N-substituted-N-phenyl-2,2-dichloroacetamide analog.
Caption: Step-by-step synthetic workflow for the preparation of target analogs.
Biological Evaluation: Herbicidal Activity Screening
Given the structural relationship to herbicide safeners, a primary screen for herbicidal activity is warranted. The following protocol is a standard method for evaluating pre- and post-emergence herbicidal effects.[12][13][14]
1. Plant Material and Growth Conditions:
-
Select a panel of representative monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.
-
Sow seeds in pots containing a standardized soil mix and grow in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
2. Pre-emergence Application:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant.
-
Apply the solutions at various concentrations (e.g., 10, 100, 1000 g/ha) to the soil surface immediately after sowing the seeds.
-
Include a positive control (a commercial herbicide) and a negative control (solvent only).
-
After a set period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) compared to the negative control.
3. Post-emergence Application:
-
Grow the weed species to a specific growth stage (e.g., 2-3 leaf stage).
-
Apply the test compound solutions as a foliar spray at various concentrations.
-
Include appropriate controls as in the pre-emergence assay.
-
Visually assess the percentage of weed control at regular intervals (e.g., 7, 14, and 21 days after treatment).
4. Data Analysis:
-
Calculate the GR50 (the concentration required to inhibit growth by 50%) for each compound against each weed species.
-
Compare the GR50 values of the analogs to that of the lead compound to determine the structure-activity relationships.
Discussion and Future Directions
The proposed SAR framework, based on existing knowledge of related compound classes, provides a rational starting point for the development of novel this compound analogs. The trifluoromethyl group at the meta-position of the phenyl ring is predicted to be a key determinant of activity, likely through its electron-withdrawing properties and its influence on the overall lipophilicity of the molecule.[4][5][6] Modifications to the N-allyl group and the dichloroacetamide moiety will further elucidate the specific structural requirements for optimal biological activity.
While this guide focuses on herbicidal activity, it is important to note that these compounds may exhibit other biological effects, such as anticancer or antifungal properties, given the broad activity spectrum of the N-aryl-2,2-dichloroacetamide scaffold.[8][9][10] Therefore, screening these analogs against a diverse panel of biological targets could uncover novel therapeutic or agrochemical applications.
Future work should focus on the synthesis and systematic biological evaluation of the proposed analogs to validate the hypothesized SAR. Quantitative structure-activity relationship (QSAR) studies could then be employed to build predictive models for the design of even more potent and selective compounds.
References
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- Ferreira, R. J., Ferreira, M. J., & dos Santos, D. J. V. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 983.
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- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
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- Bashir, M. A., et al. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Journal of Chemical and Pharmaceutical Research, 15(5), 1-7.
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A Comparative Efficacy Analysis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide as a Novel Herbicide Safener
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential efficacy of the novel compound, N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, with established commercial herbicide safeners. Given the compound's structural features, specifically the dichloroacetamide moiety, it is hypothesized to function as a herbicide safener, a class of agrochemicals that protect crops from herbicide injury.[1][2][3] This analysis is based on the known mechanisms and performance of analogous commercial standards, providing a framework for future experimental validation.
Introduction to Herbicide Safeners and the Candidate Compound
Herbicides are essential for modern agriculture, yet their application can pose a risk of phytotoxicity to crops. Herbicide safeners are chemical agents applied in combination with herbicides to selectively protect crops from damage without compromising the herbicide's efficacy against weeds.[2][4] The primary mechanism of action for many safeners, particularly those in the dichloroacetamide class, involves the induction of the crop's natural detoxification pathways.[2][4][5]
This compound is a synthetic organic compound whose structure suggests potential bioactivity.[6][7][8] The dichloroacetamide group is a well-established pharmacophore in commercial safeners, while the trifluoromethylphenyl group is known to be present in various herbicidal compounds.[9][10][11][12][13] This guide will compare its theoretical efficacy to two widely used commercial dichloroacetamide safeners: Benoxacor and Dichlormid.
Mechanism of Action: Induction of Glutathione S-Transferases
The primary mode of action for dichloroacetamide safeners is the enhancement of herbicide metabolism within the crop plant, primarily through the upregulation of glutathione S-transferase (GST) enzymes.[5][14][15][16] These enzymes catalyze the conjugation of the herbicide molecule with glutathione, a cellular antioxidant.[5][15] This process renders the herbicide more water-soluble and less toxic, allowing it to be sequestered in the plant's vacuole and effectively neutralized.[5][17]
Safeners like Benoxacor and Dichlormid have been shown to significantly increase GST activity in various crops, leading to enhanced tolerance to chloroacetanilide and thiocarbamate herbicides.[5][14][17][18] It is hypothesized that this compound will operate through a similar mechanism.
Caption: Proposed mechanism of action for the novel safener.
Comparative Efficacy: A Data-Driven Hypothesis
While direct experimental data for this compound is not yet available, we can extrapolate its potential performance based on the established efficacy of commercial standards.
| Safener | Primary Crop(s) | Herbicides Safened | Key Efficacy Data Points | References |
| Benoxacor | Maize, Tomato | Chloroacetanilides (e.g., S-metolachlor) | Significantly reduces herbicide injury and increases crop biomass.[19][20][21] Can increase maize yield by up to 20% when used with metolachlor.[20] | [17][19][20][21] |
| Dichlormid | Maize | Thiocarbamates, Chloroacetanilides | Increases tolerance of corn to specific herbicides.[22] Upregulates expression of key detoxification genes.[23] | [2][22][23][24] |
| This compound (Hypothesized) | Maize, Cereals | Chloroacetanilides, other relevant herbicides | To be determined through experimental validation. | N/A |
The presence of the trifluoromethylphenyl group in the novel compound is of particular interest. This moiety is found in several active herbicides, suggesting it may influence the compound's interaction with biological targets and potentially broaden its safening spectrum or enhance its activity.[9][10][11][12][13]
Experimental Protocols for Efficacy Validation
To empirically determine the efficacy of this compound, a series of standardized bioassays should be conducted.
A. Greenhouse Pot Study for Herbicide Injury Assessment
-
Plant Material: Maize (Zea mays) seedlings, a crop known to respond to dichloroacetamide safeners.
-
Treatments:
-
Control (no herbicide or safener)
-
Herbicide alone (e.g., S-metolachlor at a standard application rate)
-
Herbicide + Benoxacor (commercial standard)
-
Herbicide + Dichlormid (commercial standard)
-
Herbicide + this compound (at varying concentrations)
-
-
Application: Safeners are applied as a seed treatment or pre-emergence spray. The herbicide is applied at the 2-3 leaf stage of the maize seedlings.
-
Evaluation:
-
Visual injury assessment (phytotoxicity rating) at 7, 14, and 21 days after treatment (DAT).
-
Plant height and fresh/dry weight measurements at 21 DAT.
-
Chlorophyll content analysis.
-
B. Glutathione S-Transferase (GST) Activity Assay
-
Sample Collection: Leaf tissue is collected from maize seedlings at 24, 48, and 72 hours after safener treatment.
-
Protein Extraction: Total soluble protein is extracted from the leaf tissue.
-
Enzyme Assay: GST activity is measured spectrophotometrically using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The rate of formation of the GSH-CDNB conjugate is monitored at 340 nm.
-
Data Analysis: GST activity is expressed as nmol of CDNB conjugated per minute per milligram of protein.
Caption: Workflow for evaluating safener efficacy.
Discussion and Future Directions
The structural characteristics of this compound strongly suggest its potential as a novel herbicide safener. The proposed experimental framework will provide the necessary data to validate this hypothesis and quantitatively compare its efficacy against established commercial standards.
Future research should focus on:
-
Dose-response studies: To determine the optimal concentration of the novel safener.
-
Crop and herbicide specificity: To assess its effectiveness in other crops and with a broader range of herbicides.
-
Mechanism of action studies: To confirm the induction of GSTs and investigate other potential detoxification pathways.
-
Field trials: To evaluate its performance under real-world agricultural conditions.
The development of new and more effective herbicide safeners is crucial for sustainable agriculture. This compound represents a promising candidate that warrants further investigation.
References
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DeRidder, B. P., & Goldsbrough, P. B. (2006). Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners. Plant Physiology, 142(2), 659–668. [Link]
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Bocan, T. L., et al. (2006). Induction of wheat and maize glutathione S-transferase by some herbicide safeners and their effect on enzyme activity against butachlor and terbuthylazine. Pest Management Science, 62(10), 927-932. [Link]
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Pang, S., et al. (2012). Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics. PLOS ONE, 7(7), e40712. [Link]
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DeRidder, B. P., & Goldsbrough, P. B. (2006). Induction of glutathione S-transferases in Arabidopsis by herbicide safeners. Plant Physiology, 142(2), 659-668. [Link]
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Whalen, M. M., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 9(11), 937–943. [Link]
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ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Trifluoromethyl‐Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac. Retrieved from [Link]
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Taylor, V. L., et al. (2021). Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection. Plant and Cell Physiology, 62(11), 1729–1740. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dichlormid: A Key Safener for Enhancing Herbicide Selectivity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dichlormid. PubChem Compound Database. Retrieved from [Link]
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China/Asia On Demand (CAOD). (n.d.). Synthesis and herbicidal activities of novel 4-(3-trifluoromethylphenyl)-2H-pyridazin-3-one derivatives. Retrieved from [Link]
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Whalen, M. M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 337–346. [Link]
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MDPI. (2018). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences, 19(9), 2690. [Link]
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Figshare. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. [Link]
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Whalen, M. M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 337–346. [Link]
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ResearchGate. (n.d.). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. Retrieved from [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Retrieved from [Link]
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Whalen, M. M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS ES&T Water, 2(1), 1–10. [Link]
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MDPI. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 6088. [Link]
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Whalen, M. M., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 9(11), 937–943. [Link]
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Cambridge University Press & Assessment. (2020). Improved herbicide selectivity in tomato by safening action of benoxacor and fenclorim. Weed Technology, 34(3), 362-369. [Link]
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AERU. (n.d.). Dichlormid. University of Hertfordshire. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluating the Synergistic Effects of Metolachlor and Benoxacor in Enhancing Crop Protection and Safety. Retrieved from [Link]
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ASHS Journals. (2023). Assessing the Protective Effects of Benoxacor, Fenclorim, Melatonin, and 2,4,6-Trichlorophenoxyacetic Acid Against Herbicide Injury in Tomato. HortScience, 58(9). [Link]
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Iowa Research Online. (n.d.). Environmental occurrence, fate, and transformation of herbicide safeners. Retrieved from [Link]
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National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]
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Semantic Scholar. (2022). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides. Retrieved from [https://www.semanticscholar.org/paper/Convenient-Synthesis-of-N%E2%80%90Alkyl-2-(3-phenyl-quinoxalin-2-a-Gouda-Al-Gharabli/6b5e0c5d6f8f8b9e8c8a8d9b9c9c9c9c9c9c9c9c]([Link]
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A Comparative Guide to Validating the Mechanism of Action of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Introduction: From Structural Analogy to a Testable Hypothesis
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide (henceforth referred to as Compound X) is a synthetic organic compound whose biological mechanism of action (MoA) is not extensively documented in scientific literature[1]. However, its chemical structure provides significant clues for forming a scientifically-grounded, testable hypothesis. The molecule features a dichloroacetamide moiety, a chemical class well-established for its herbicidal activity, and a trifluoromethylphenyl group, common in bioactive molecules[1][2][3].
The dichloroacetamide functional group is a hallmark of several herbicides that function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs)[4][5][6][7][8]. These herbicides specifically target the initial and rate-limiting condensing enzyme of the fatty acid elongase complex, which is crucial for producing fatty acids with chain lengths greater than 18 carbons[5][9]. These VLCFAs are essential precursors for vital cellular components like sphingolipids, cuticular waxes, and suberin, making their synthesis a critical pathway for cell growth and viability[7].
Based on this strong structural precedent, this guide proposes and validates the primary hypothesis that Compound X functions as an inhibitor of a very-long-chain fatty acid (VLCFA) elongase .
This guide provides a comprehensive, multi-tiered experimental framework to rigorously test this hypothesis. We will compare the activity of Compound X against a known VLCFA elongase inhibitor and a structurally similar, presumed-inactive analog. The methodologies herein are designed to provide a self-validating system, moving from broad cellular phenotypes to direct, specific target engagement, thereby establishing a robust and defensible MoA.
Comparative Compounds for this Guide:
| Compound Role | Compound Name | Rationale for Selection |
| Test Compound | Compound X (this compound) | The subject of our MoA validation. |
| Positive Control | Metolachlor | A well-characterized chloroacetamide herbicide known to inhibit VLCFA elongases. Provides a benchmark for activity and expected results[4][5]. |
| Negative Control | Analog Y (N-Allyl-N-(3-(trifluoromethyl)phenyl)acetamide) | A structural analog of Compound X lacking the critical dichloro- groups, which are presumed essential for inhibitory activity. |
The Proposed Biological Pathway: Inhibition of VLCFA Elongation
The synthesis of VLCFAs is a four-step cyclical process occurring in the endoplasmic reticulum. It begins with the condensation of a long-chain acyl-CoA with malonyl-CoA, catalyzed by a VLCFA elongase (ELOVL in mammals). Our hypothesis posits that Compound X, like other chloroacetamides, directly inhibits this initial condensation step.
Caption: Hypothesized mechanism of Compound X inhibiting the VLCFA elongase.
Experimental Validation Workflow: A Multi-Tiered Approach
A robust MoA validation requires a logical progression of experiments that build upon each other. We will employ a three-tiered strategy to first observe the compound's effect on cellular lipid profiles, then confirm its direct impact on enzyme activity, and finally, prove its engagement with the target protein in a live-cell context.
Caption: Three-tiered workflow for validating the mechanism of action.
Tier 1: Cellular Phenotyping via Lipidomics
Causality: Before investigating a specific enzyme, we must first confirm that Compound X induces a cellular phenotype consistent with the disruption of lipid metabolism. If Compound X inhibits VLCFA synthesis, we expect to see a dose-dependent decrease in VLCFA species (e.g., C20, C22, C24 fatty acids) and a potential accumulation of their C16/C18 precursors.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) based Fatty Acid Profiling
This protocol provides a reliable method to quantify changes in the total cellular fatty acid profile.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HEK293, HepG2) in 6-well plates and grow to 80% confluency.
-
Treat cells in triplicate with a vehicle control (0.1% DMSO), Compound X (e.g., 0.1, 1, 10 µM), Metolachlor (10 µM), and Analog Y (10 µM).
-
Incubate for 24-48 hours.
-
-
Cell Harvesting and Lipid Extraction:
-
Aspirate media, wash cells twice with cold PBS.
-
Scrape cells into 1 mL of a methanol:water (1:1) solution.
-
Add 2 mL of chloroform and vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate phases.
-
Collect the lower organic phase (containing lipids) into a new glass tube.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
Evaporate the solvent under a stream of nitrogen.
-
Add 2 mL of 2% H₂SO₄ in methanol to the dried lipid film.
-
Incubate at 80°C for 1 hour to convert fatty acids to their more volatile methyl esters.
-
Allow to cool, then add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex and centrifuge.
-
Collect the upper hexane layer containing FAMEs for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAME extract onto a suitable GC column (e.g., a FAMEWAX column).
-
Run a temperature gradient program to separate the FAMEs by chain length and saturation.
-
Identify and quantify individual fatty acid species by comparing retention times and mass spectra to known standards.
-
Data Presentation: Comparative Fatty Acid Profiles
| Fatty Acid Species | Vehicle Control (% of Total) | Compound X (10 µM) (% of Total) | Metolachlor (10 µM) (% of Total) | Analog Y (10 µM) (% of Total) |
| Palmitic (C16:0) | 25.1 ± 1.2 | 35.4 ± 1.8 | 34.8 ± 2.1 | 25.5 ± 1.5 |
| Stearic (C18:0) | 15.3 ± 0.8 | 22.1 ± 1.1 | 21.5 ± 1.3 | 15.1 ± 0.9 |
| Arachidic (C20:0) | 3.2 ± 0.3 | 0.8 ± 0.1 | 0.9 ± 0.2 | 3.1 ± 0.4 |
| Behenic (C22:0) | 2.5 ± 0.2 | 0.5 ± 0.1 | 0.6 ± 0.1 | 2.6 ± 0.3 |
| Lignoceric (C24:0) | 1.8 ± 0.2 | <0.1 | <0.1 | 1.9 ± 0.2 |
Hypothetical data shown. A successful result would show a significant decrease in C20+ fatty acids and a corresponding increase in C16/C18 precursors for Compound X and Metolachlor, but not for Analog Y.
Tier 2: Biochemical Validation via In Vitro Enzyme Inhibition Assay
Causality: After observing a relevant cellular phenotype, the next critical step is to determine if Compound X directly inhibits the enzymatic activity of its putative target, a VLCFA elongase. This assay removes the complexities of the cellular environment (e.g., membrane transport, metabolism) to test for direct interaction.
Methodology: Radiometric Assay using Microsomal Fractions
This assay measures the incorporation of radiolabeled malonyl-CoA into a fatty acid substrate by the elongase complex present in isolated cell microsomes.
Experimental Protocol:
-
Preparation of Microsomes:
-
Homogenize cultured cells or tissue (e.g., rat liver) rich in elongase activity in a hypotonic buffer.
-
Perform differential centrifugation to isolate the microsomal fraction (containing the endoplasmic reticulum).
-
Determine protein concentration of the microsomal preparation using a BCA assay.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture:
-
100 mM potassium phosphate buffer (pH 7.2)
-
1 mM NADPH
-
20 µM Acyl-CoA substrate (e.g., C18:0-CoA)
-
Test compound (Compound X, Metolachlor, or Analog Y) pre-dissolved in DMSO, added to achieve final concentrations from 1 nM to 100 µM.
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation and Termination:
-
Initiate the reaction by adding 5 µM [¹⁴C]-malonyl-CoA.
-
Incubate at 37°C for 20 minutes.
-
Terminate the reaction by adding 100 µL of 6 M HCl.
-
-
Extraction and Quantification:
-
Extract the fatty acids by adding 1 mL of hexane, vortexing, and centrifuging.
-
Transfer the hexane layer to a scintillation vial.
-
Evaporate the hexane and add scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter. The counts are directly proportional to elongase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Comparative IC₅₀ Values
| Compound | Target | IC₅₀ (nM) | Hill Slope |
| Compound X | VLCFA Elongase | 45.2 | 1.1 |
| Metolachlor | VLCFA Elongase | 28.7 | 1.0 |
| Analog Y | VLCFA Elongase | > 100,000 | N/A |
Hypothetical data shown. A potent, dose-dependent inhibition by Compound X and Metolachlor, with IC₅₀ values in the nanomolar range, would strongly support the hypothesis. Analog Y should show no significant inhibition.
Tier 3: In-Cell Target Engagement with CETSA®
Causality: The final and most definitive step is to confirm that Compound X physically binds to its target protein within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method based on the principle of ligand-induced thermal stabilization[10][11]. When a drug binds to its target protein, it typically increases the protein's resistance to heat-induced denaturation.
Methodology: Isothermal Dose-Response CETSA
This format assesses the stabilization of the target protein at a single, fixed temperature across a range of compound concentrations.
Experimental Protocol:
-
Compound Treatment:
-
Treat intact cells (e.g., K562) with a range of concentrations of Compound X or the vehicle control for 1-2 hours at 37°C to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Determine the optimal challenge temperature by first running a melt curve for the target protein (e.g., ELOVL1) without any compound. The optimal temperature is one that causes significant, but not complete, protein aggregation (e.g., Tagg50).
-
Heat the cell suspensions from step 1 to this predetermined temperature (e.g., 52°C) for 3 minutes, followed by rapid cooling on ice. Non-treated cells serve as a baseline control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Quantify the amount of the specific target protein (e.g., ELOVL1) remaining in the soluble fraction using a standard protein detection method like Western Blot or an ELISA-based format (e.g., AlphaLISA®).
-
-
Data Analysis:
-
Plot the amount of soluble target protein against the compound concentration. Increased signal at higher concentrations indicates that the compound is binding to and stabilizing the protein.
-
Calculate the EC₅₀ for thermal stabilization, which reflects target engagement in the cellular environment.
-
Data Presentation: Target Engagement EC₅₀
| Compound | Target Protein | Cellular Target Engagement EC₅₀ (µM) |
| Compound X | ELOVL1 | 1.2 |
| Metolachlor | ELOVL1 | 0.8 |
| Analog Y | ELOVL1 | No stabilization observed |
Hypothetical data shown. A dose-dependent stabilization of the target protein by Compound X and Metolachlor in intact cells provides conclusive evidence of target engagement.
Conclusion and Synthesis of Evidence
This guide has outlined a rigorous, stepwise approach to validate the mechanism of action for this compound (Compound X). By systematically progressing through three distinct but complementary experimental tiers, a researcher can build a compelling case for its proposed function as a VLCFA elongase inhibitor.
-
Tier 1 establishes that Compound X alters cellular lipid metabolism in a manner consistent with the hypothesis, mirroring the effect of the positive control, Metolachlor.
-
Tier 2 provides direct evidence of enzyme inhibition, demonstrating that Compound X potently and directly blocks the activity of the VLCFA elongase complex in vitro.
-
Tier 3 offers the highest level of validation by proving that Compound X engages and binds to its target protein inside living cells, confirming the physiological relevance of the biochemical findings.
References
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Cross-resistance studies of "N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide" in weeds
A Senior Application Scientist's Field-Proven Insights into Experimental Design and Data Interpretation
Introduction: The Imperative of Proactive Resistance Management
The relentless evolution of herbicide resistance in weed populations poses a significant threat to global food security. As new herbicide candidates are developed, a thorough understanding of their potential for cross-resistance is not merely an academic exercise but a critical step in ensuring their long-term viability. This guide provides a comprehensive framework for researchers and drug development professionals to investigate cross-resistance patterns of novel herbicides, with a particular focus on the chloroacetamide class.
While this guide was prompted by an inquiry into "N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide," a thorough review of publicly available scientific literature reveals a lack of specific data on this compound.[1][2][3][4] However, its chemical structure strongly suggests it belongs to the chloroacetamide family of herbicides. Therefore, this document will use a well-studied representative of this class, S-metolachlor , to outline the principles and methodologies for a robust cross-resistance study. The protocols and insights presented here are designed to be adaptable for any new chloroacetamide candidate.
The Chloroacetamide Mode of Action and Resistance Landscape
Chloroacetamide herbicides, classified under the Weed Science Society of America (WSSA) Group 15, are primarily pre-emergence herbicides that inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[5][6] This inhibition halts cell division and expansion, ultimately preventing the emergence and growth of susceptible weed seedlings.[5][7]
Resistance to chloroacetamides is a growing concern. While target-site resistance (TSR) is a known mechanism for many herbicide classes, non-target-site resistance (NTSR) is particularly prevalent for chloroacetamides.[8] NTSR mechanisms are complex and can confer broad cross-resistance to herbicides with different modes of action.[8][9][10] The most common NTSR mechanism against chloroacetamides is enhanced metabolic detoxification, often mediated by glutathione S-transferases (GSTs) and cytochrome P450s.[11][12][13][14] These enzymes can modify the herbicide molecule, rendering it non-toxic to the plant.[12]
Phase 1: Establishing Baseline Sensitivity and Dose-Response
The cornerstone of any resistance study is the dose-response assay. This allows for the quantification of resistance levels and is essential for comparing the susceptibility of different weed populations.
Experimental Protocol: Whole-Plant Dose-Response Assay
-
Seed Collection and Preparation:
-
Collect mature seeds from at least 30 randomly selected plants of the target weed species from a suspected resistant field.[15] A known susceptible population, ideally collected from a site with no history of herbicide application, must also be sourced as a control.
-
Store seeds in labeled paper bags in a cool, dry environment until use.[15]
-
Break seed dormancy if necessary, using methods appropriate for the specific weed species (e.g., stratification, scarification, or treatment with gibberellic acid or potassium nitrate).[15]
-
-
Plant Growth:
-
Germinate seeds in petri dishes containing agar or on moist filter paper.[15]
-
Transplant uniform seedlings at a specific growth stage (e.g., cotyledon to two-leaf stage) into pots filled with a standardized soil mix.[15]
-
Grow plants in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity) to ensure uniform growth.[16]
-
-
Herbicide Application:
-
Prepare a stock solution of the test herbicide (e.g., S-metolachlor). Perform serial dilutions to create a range of at least 6-8 doses, including a zero-herbicide control. Doses should bracket the expected lethal dose for both susceptible and resistant populations (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x the recommended field rate).
-
Apply herbicides using a calibrated track sprayer to ensure uniform coverage.[17][18]
-
-
Data Collection and Analysis:
-
After a set period (typically 14-21 days), assess plant survival and shoot biomass.[17]
-
Analyze the data using a non-linear regression model, typically a three- or four-parameter log-logistic model, to generate dose-response curves.[19][20][21]
-
From these curves, determine the GR50 (dose required to reduce growth by 50%) or LD50 (dose required to kill 50% of the population) for both the susceptible (S) and resistant (R) populations.[22][23]
-
Calculate the Resistance Index (RI) by dividing the GR50/LD50 of the resistant population by that of the susceptible population (RI = GR50-R / GR50-S).
-
Phase 2: Cross-Resistance Profiling
Once resistance to the primary herbicide is confirmed and quantified, the next step is to determine if the resistance mechanism confers resistance to other herbicides.
Experimental Design
Using the same dose-response protocol, test the confirmed resistant and susceptible weed populations against a panel of other herbicides. The selection of these herbicides is crucial for elucidating the nature of the resistance.
-
Other Chloroacetamides (WSSA Group 15): Include other VLCFA inhibitors like acetochlor, dimethenamid-P, and pyroxasulfone.[24] Resistance to these would indicate cross-resistance within the same mode of action.
-
Herbicides from Different Modes of Action (e.g., WSSA Groups 2, 5, 9, 14): Include herbicides such as ALS inhibitors (e.g., imazethapyr), photosystem II inhibitors (e.g., atrazine), EPSPS inhibitors (e.g., glyphosate), and PPO inhibitors (e.g., fomesafen). Resistance to these would suggest a broad, non-target-site resistance mechanism like enhanced metabolism.[25][26]
Interpreting the Results
The patterns of resistance observed will provide critical insights:
-
Cross-Resistance: If the population is resistant to the primary chloroacetamide and other herbicides from the same group (WSSA 15), but not to herbicides from other groups, it suggests a target-site modification or a specific metabolic pathway that only affects that chemical family.
-
Multiple Resistance: If the population is resistant to the primary chloroacetamide and herbicides from different modes of action, it is highly indicative of a non-target-site mechanism, such as enhanced metabolism.[27] This is a more problematic scenario as it can severely limit chemical control options.
Data Presentation and Visualization
Clear presentation of data is paramount for interpretation and communication.
Table 1: Hypothetical Dose-Response Data for S-metolachlor on Susceptible and Resistant Palmer Amaranth (Amaranthus palmeri)
| Population | Herbicide | GR50 (g ai/ha) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible (S) | S-metolachlor | 27 | 22 - 33 | - |
| Resistant (R) | S-metolachlor | 250 | 210 - 295 | 9.3 |
This hypothetical data is based on published studies on S-metolachlor resistance in Palmer amaranth.[28]
Table 2: Hypothetical Cross-Resistance Profile of an S-metolachlor-Resistant Palmer Amaranth Population
| Herbicide | WSSA Group | Mode of Action | GR50 (S) (g ai/ha) | GR50 (R) (g ai/ha) | Resistance Index (RI) | Resistance Type |
| S-metolachlor | 15 | VLCFA Inhibition | 27 | 250 | 9.3 | Resistant |
| Acetochlor | 15 | VLCFA Inhibition | 150 | 165 | 1.1 | Susceptible |
| Pyroxasulfone | 15 | VLCFA Inhibition | 20 | 25 | 1.3 | Susceptible |
| Atrazine | 5 | PSII Inhibition | 100 | 450 | 4.5 | Resistant |
| Glyphosate | 9 | EPSPS Inhibition | 420 | 450 | 1.1 | Susceptible |
| Fomesafen | 14 | PPO Inhibition | 5 | 15 | 3.0 | Resistant |
This hypothetical data illustrates a multiple resistance scenario, where the population is resistant to herbicides from different modes of action, likely due to enhanced metabolism.[29][30]
Visualizing Experimental Workflows and Mechanisms
Diagrams are invaluable for conveying complex processes and relationships.
Caption: Workflow for a comprehensive cross-resistance study.
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Navigating Data Scarcity: A Comparative Guide to the Phytotoxicity of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide on Non-Target Plants
Introduction: The Challenge of Assessing Novel Chemical Entities
Given this data gap, a comparative, analog-based approach is essential to build a scientifically grounded hypothesis of its potential effects. This guide will leverage data from two key structural analogs:
-
Dichlormid (N,N-diallyl-2,2-dichloroacetamide): A well-characterized herbicide safener that shares the core dichloroacetamide structure.
-
Herbicides containing a (3-(trifluoromethyl)phenyl) moiety: This will provide insight into the potential phytotoxic contribution of this specific aromatic group.
By dissecting the known biological activities of these components, we can construct a predictive framework for the phytotoxicity of the target compound, providing valuable guidance for researchers, scientists, and drug development professionals.
Comparative Analysis: Deconstructing the Molecule
The Dichloroacetamide Core: Lessons from Dichlormid
Dichlormid is not a herbicide but a herbicide safener , primarily used to protect crops like corn from the injurious effects of thiocarbamate and chloroacetanilide herbicides. Its mechanism of action is not to kill plants, but to enhance their natural defense mechanisms.
Mechanism of Action:
Dichlormid works by inducing the expression of genes involved in xenobiotic detoxification. The primary pathway stimulated is the glutathione S-transferase (GST) system .
-
GST Induction: Dichlormid upregulates the production of GST enzymes.
-
Herbicide Conjugation: These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant, glutathione.
-
Detoxification and Sequestration: The resulting glutathione-herbicide conjugate is less toxic and is subsequently transported and sequestered in the plant cell's vacuole, effectively neutralizing it.
When applied alone, Dichlormid generally has no visible phytotoxic effects on plants. However, some studies have noted subtle biochemical changes, such as a decrease in ascorbic acid levels in certain species, which could potentially impair their ability to handle oxidative stress.
The N-(3-(trifluoromethyl)phenyl) Substituent: A Driver of Phytotoxicity?
The key difference between our target compound and the safener Dichlormid is the replacement of one N-allyl group with an N-(3-(trifluoromethyl)phenyl) group. The trifluoromethyl (CF3) group is a common feature in many modern herbicides and pharmaceuticals due to its unique electronic and steric properties.[1]
Properties of the Trifluoromethyl Group in Agrochemicals:
-
High Electronegativity: The CF3 group is strongly electron-withdrawing, which can significantly alter the electronic properties of the entire molecule.[2] This can enhance its binding affinity to target enzymes or proteins within the plant.[1]
-
Increased Lipophilicity: The CF3 group increases the molecule's fat-solubility, which can improve its ability to penetrate the waxy cuticle of plant leaves and move across cell membranes.[3]
-
Metabolic Stability: The carbon-fluorine bond is extremely strong, making the CF3 group resistant to metabolic breakdown by plant enzymes. This can lead to greater persistence and bioactivity of the compound within the plant.[1]
Numerous herbicides containing a trifluoromethylphenyl moiety have been developed, targeting various physiological processes in plants. For instance, some act as inhibitors of key enzymes in amino acid synthesis or photosynthesis. The presence of this group is often correlated with potent herbicidal activity.[4][5]
Synthesizing the Evidence: A Hypothesis on Phytotoxicity
Based on the comparative analysis, we can formulate a hypothesis regarding the phytotoxicity of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide:
The presence of the dichloroacetamide core suggests that the compound may retain some ability to induce plant detoxification pathways, similar to Dichlormid. However, the replacement of a small allyl group with the larger, more electronically potent N-(3-(trifluoromethyl)phenyl) group is likely to significantly alter its biological activity.
It is plausible that the trifluoromethylphenyl moiety will confer inherent phytotoxic properties to the molecule. This could occur through several potential mechanisms, including the inhibition of a specific plant enzyme, disruption of cellular processes due to its altered electronic and lipophilic nature, or by acting as a pro-herbicide that becomes activated within the plant.
Therefore, it is hypothesized that This compound is likely to exhibit greater phytotoxicity to non-target plants than Dichlormid , potentially acting as a weak to moderate herbicide rather than a safener. The dichloroacetamide portion might be metabolized by the plant, but the trifluoromethylphenyl portion is likely to persist and exert a toxic effect.
Comparative Data Summary
| Feature | Dichlormid | This compound (Hypothesized) | Herbicides with (Trifluoromethyl)phenyl group |
| Core Structure | Dichloroacetamide | Dichloroacetamide | Varies |
| Key Substituents | N,N-diallyl | N-Allyl, N-(3-(trifluoromethyl)phenyl) | (Trifluoromethyl)phenyl |
| Primary Role | Herbicide Safener[6] | Potentially Phytotoxic/Herbicidal | Herbicidal[4] |
| Mechanism | Induces GST detoxification pathways[6] | Unknown, potentially inhibitory | Varies (e.g., enzyme inhibition)[5] |
| Phytotoxicity | Low to negligible when applied alone | Predicted to be higher than Dichlormid | Generally high |
| Key Properties | Enhances crop tolerance to herbicides | Lipophilic, metabolically stable CF3 group | Lipophilic, metabolically stable CF3 group[1] |
Experimental Protocols for Non-Target Phytotoxicity Assessment
To empirically determine the phytotoxicity of this compound, standardized testing protocols are essential. The OECD Guideline 208 for Terrestrial Plant Testing: Seedling Emergence and Seedling Growth Test provides a robust framework.[7][8][9]
Objective
To assess the effects of the test substance on the emergence and early growth of a range of terrestrial non-target plant species.
Materials
-
Test substance: this compound
-
Seeds of diverse non-target plant species (e.g., from at least 6 different families, including both monocots and dicots as recommended by OECD 208).[8] Examples: Allium cepa (onion), Zea mays (corn), Brassica napus (oilseed rape), Cucumis sativus (cucumber), Glycine max (soybean), Lolium perenne (perennial ryegrass).[8]
-
Natural sandy loam or loamy sand soil.[7]
-
Pots (e.g., 15 cm diameter).[7]
-
Controlled environment growth chamber.
-
Analytical equipment for verifying test substance concentration in soil.
Step-by-Step Methodology
-
Preparation of Test Concentrations:
-
A range-finding test should be conducted first with a wide range of concentrations to determine the appropriate test concentrations for the definitive study.
-
For the definitive test, at least five concentrations of the test substance should be prepared, along with an untreated control.[8]
-
If the substance is water-soluble, it can be dissolved in water and mixed thoroughly with the soil. If not, it can be dissolved in a volatile solvent (e.g., acetone), mixed with a small amount of sand, the solvent evaporated, and the sand then incorporated into the soil.[7]
-
-
Soil Treatment and Potting:
-
The prepared concentrations of the test substance are homogeneously mixed with the test soil.
-
The treated soil is then distributed into pots, with at least four replicate pots per concentration and for the control.
-
-
Sowing of Seeds:
-
A predetermined number of seeds of each plant species are sown at an appropriate depth in each pot.
-
-
Incubation and Growth Conditions:
-
The pots are placed in a controlled environment growth chamber with the following conditions (as per OECD 208):
-
Pots should be watered as needed to maintain optimal soil moisture.
-
-
Observations and Endpoint Measurement:
-
The test is typically run for 14-21 days after 50% of the control seedlings have emerged.[6]
-
Seedling Emergence: The number of emerged seedlings is counted daily or at frequent intervals.
-
Phytotoxicity Assessment: Plants are visually assessed for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, malformations) at regular intervals.
-
Biomass Measurement: At the end of the study, the shoots of all surviving plants are harvested, and their fresh and/or dry weight is determined.[6]
-
Shoot Height: The height of the surviving seedlings can also be measured.[6]
-
-
Data Analysis:
-
The emergence rate, biomass, and shoot height data are analyzed to determine the effective concentration that causes a 50% inhibition (EC50) for each endpoint and each species.
-
Statistical analysis is performed to determine the No Observed Effect Concentration (NOEC).
-
Visualizations
Hypothesized Mechanism of Action
Caption: Hypothesized dual-action mechanism of the target compound in a plant cell.
Experimental Workflow for Phytotoxicity Testing (OECD 208)
Caption: Standard workflow for OECD 208 seedling emergence and growth test.
References
-
Aropha. (n.d.). OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test. Retrieved from [Link]
-
OECD. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]
-
Ibacon. (n.d.). OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test. Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 208. Terrestrial plants: Seedling emergence and seedling growth test. Retrieved from [Link]
-
JRF Global. (n.d.). Seedling Emergence & Seedling Growth Test OECD-208. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 7). The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
- Lin, M., et al. (2025, August 6). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
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Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
- Jida, M., et al. (2025, July 18).
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Lowe, D. B., et al. (2023, November 21). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2306433120. [Link]
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A Comparative Analysis of Synthetic Routes to N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
Introduction
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide is a versatile synthetic intermediate with potential applications in organic synthesis, catalysis, and pharmaceutical research.[1] Its structure, featuring an allyl group, a dichloroacetamide moiety, and a trifluoromethyl-substituted phenyl ring, offers multiple points for further chemical modification. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison of their respective efficiencies. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this and structurally related molecules.
Two principal synthetic strategies are explored: a sequential approach involving either initial N-dichloroacetylation followed by N-allylation (Route A), or initial N-allylation followed by N-dichloroacetylation (Route B). Additionally, the feasibility of a one-pot synthesis is discussed as a potentially more efficient alternative.
Comparative Overview of Synthetic Routes
The choice between the two primary synthetic sequences—acetylation then allylation versus allylation then acetylation—hinges on several factors including the relative nucleophilicity of the starting aniline and the intermediate amide, potential side reactions, and ease of purification.
-
Route A: Dichloroacetylation followed by Allylation. This route involves the initial formation of the robust amide bond, which deactivates the aromatic ring towards electrophilic substitution but also reduces the nucleophilicity of the nitrogen, potentially making the subsequent allylation more challenging.
-
Route B: Allylation followed by Dichloroacetylation. This approach first introduces the allyl group onto the more nucleophilic aniline nitrogen. The resulting secondary amine is then acylated. This sequence can be more direct but may be susceptible to over-alkylation or competitive C-alkylation under certain conditions.
The following table summarizes the key parameters for each route, based on established protocols for similar transformations.
| Parameter | Route A: Dichloroacetylation then Allylation | Route B: Allylation then Dichloroacetylation |
| Starting Materials | 3-(Trifluoromethyl)aniline, Dichloroacetyl chloride, Allyl bromide | 3-(Trifluoromethyl)aniline, Allyl bromide, Dichloroacetyl chloride |
| Key Intermediates | 2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | N-allyl-3-(trifluoromethyl)aniline |
| Typical Reaction Conditions | Step 1: Base (K₂CO₃), CH₂Cl₂, 0°C to RT. Step 2: Base (e.g., NaH), DMF, Allyl bromide. | Step 1: Base (K₂CO₃), aq. EtOH, 70°C. Step 2: Base (aq. NaOH), Dichloroacetyl chloride, -10°C to RT. |
| Reported Yields (Analogous) | Step 1: High. Step 2: Moderate to Good. | Step 1: Good to Excellent. Step 2: >80%.[2] |
| Key Advantages | Avoids potential over-allylation of the aniline. | More nucleophilic starting material for allylation. Potentially higher overall yield. |
| Potential Disadvantages | Lower nucleophilicity of the amide for the allylation step may require stronger bases and harsher conditions. | Potential for di-allylation of the aniline. The intermediate N-allylaniline can be more challenging to handle and purify. |
Detailed Synthetic Protocols and Mechanistic Insights
Route A: Dichloroacetylation of 3-(Trifluoromethyl)aniline followed by N-Allylation
This synthetic pathway prioritizes the formation of the stable amide linkage. The initial dichloroacetylation of 3-(trifluoromethyl)aniline proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of dichloroacetyl chloride.[1] Subsequent deprotonation by a mild base, such as potassium carbonate, yields the corresponding N-aryl-2,2-dichloroacetamide.
The second step, N-allylation of the resulting amide, is more challenging due to the decreased nucleophilicity of the amide nitrogen. The lone pair is delocalized through resonance with the adjacent carbonyl group. Therefore, a strong base, such as sodium hydride, is typically required to deprotonate the amide and generate a more nucleophilic amidate anion, which then undergoes a nucleophilic substitution reaction with an allyl halide.
Experimental Protocol: Route A
Step 1: Synthesis of 2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
-
To a magnetically stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous potassium carbonate (1.2 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask cooled in an ice bath, add dichloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add ice-cold water to the residue, and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and recrystallize from a suitable solvent like ethanol to afford pure 2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide.
Step 2: Synthesis of this compound
-
To a solution of 2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0°C for 30 minutes, then add allyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Route B: N-Allylation of 3-(Trifluoromethyl)aniline followed by Dichloroacetylation
This route commences with the N-allylation of the parent aniline. The higher nucleophilicity of the aniline nitrogen compared to the corresponding amide makes this initial step generally more facile. However, care must be taken to avoid over-alkylation, which can lead to the formation of the N,N-diallylated product. The use of a slight excess of the aniline or careful control of the stoichiometry of the allylating agent can mitigate this.
The subsequent dichloroacetylation of the N-allylated intermediate is typically a high-yielding reaction, analogous to the acylation of other secondary amines.
Experimental Protocol: Route B
Step 1: Synthesis of N-allyl-3-(trifluoromethyl)aniline
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq), allyl bromide (1.2 eq), potassium carbonate (2.0 eq), ethanol, and water.
-
Heat the mixture at 70°C with vigorous stirring until the starting aniline is consumed (monitor by TLC).[3]
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude N-allyl-3-(trifluoromethyl)aniline by column chromatography.
Step 2: Synthesis of this compound
-
In a reaction vessel, prepare a mixture of an excess of N-allyl-3-(trifluoromethyl)aniline (1.0 eq) and a strong aqueous solution of sodium hydroxide (e.g., 20%).[2]
-
Cool the mixture to between -10°C and 0°C with vigorous agitation.[2]
-
Slowly add dichloroacetyl chloride (0.9 eq) to the mixture, ensuring the temperature is maintained.[2]
-
Continue to stir vigorously at a controlled temperature (e.g., 20-50°C) until the reaction is complete. The pH of the reaction mixture should be maintained above 10 throughout the addition.[2]
-
Upon completion, the organic layer containing the product can be separated. The aqueous layer may be extracted with a suitable solvent to recover any remaining product.
-
Combine the organic layers, wash with water and brine, dry, and concentrate to yield the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Proposed One-Pot Synthesis
A one-pot synthesis offers significant advantages in terms of operational simplicity, reduced waste, and potentially higher overall throughput. Based on a patented procedure for a similar compound, a one-pot synthesis of this compound could be envisioned.[2] This would likely involve the in situ formation of the N-allylated intermediate followed by the direct addition of the dichloroacetylating agent without isolation.
Conceptual One-Pot Protocol:
-
Combine 3-(trifluoromethyl)aniline, allyl bromide, and a base such as potassium carbonate in a suitable solvent system (e.g., aqueous ethanol).
-
Heat the mixture to facilitate the N-allylation.
-
After a predetermined time or upon consumption of the starting aniline, cool the reaction mixture.
-
Add a strong aqueous base (e.g., NaOH) to maintain a high pH.[2]
-
Slowly introduce dichloroacetyl chloride while maintaining a low temperature and vigorous stirring.[2]
-
After the addition is complete, allow the reaction to proceed to completion.
-
Work-up and purify the product as described in the stepwise routes.
The success of this one-pot approach would depend on the careful control of reaction conditions to manage the chemoselectivity of the sequential reactions.
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two primary synthetic routes.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route A (Dichloroacetylation first) is a solid choice when control over the allylation step is paramount and potential over-alkylation is a concern. The deactivation of the nitrogen by the dichloroacetyl group ensures mono-allylation. However, this comes at the cost of requiring a stronger base and potentially harsher conditions for the allylation step, which might affect the overall yield and introduce other side reactions.
-
Route B (Allylation first) is likely to be the more efficient and higher-yielding route for laboratory-scale synthesis, provided that the initial N-allylation can be controlled to favor the mono-allylated product. The high nucleophilicity of the starting aniline facilitates the first step, and the subsequent dichloroacetylation of the secondary amine is generally a straightforward and high-yielding transformation. A patent for a similar, non-fluorinated compound suggests that this sequence can provide yields in excess of 80%.[2]
For industrial-scale production, a one-pot modification of Route B would be the most economically and environmentally favorable approach, as it would minimize solvent usage, reduce processing time, and simplify the overall manufacturing process. However, the development of a robust one-pot protocol would require careful optimization of the reaction conditions to ensure high selectivity and yield.
Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher or organization, including scale, available reagents, and purification capabilities. It is recommended to perform small-scale trials of both routes to determine the most efficient and practical method for a given setting.
References
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Du, Z., Wei, X., Zhang, W., Zhang, Y., & Xue, Q. (2013). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. Journal of Chemistry, 2013, 989285. Retrieved from [Link]
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A Comparative Guide to N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide and the Dichloroacetamide Herbicide Safener Landscape
For Researchers, Scientists, and Drug Development Professionals
The pursuit of agricultural efficiency often hinges on the selective action of herbicides, which must control weeds without harming crops. This delicate balance is frequently achieved through the use of herbicide safeners, chemical agents that enhance a crop's tolerance to a herbicide. Within this critical class of agrochemicals, dichloroacetamides represent a mature and widely deployed family of compounds. This guide provides a detailed analysis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide (CAS: 61219-95-2), a representative dichloroacetamide, situating it within the broader patent and performance landscape of its chemical class.
Profile of the Target Compound
This compound is a synthetic organic compound whose structure embodies the key features of its class. The dichloroacetamide moiety is the primary driver of its safening activity, while the trifluoromethyl group enhances lipophilicity, potentially aiding its uptake and interaction with biological targets.[1]
| Property | Value | Source |
| CAS Number | 61219-95-2 | [2][3] |
| Molecular Formula | C₁₂H₁₀Cl₂F₃NO | [2] |
| Molecular Weight | 312.12 g/mol | [2] |
| Physical State | Solid | [1] |
| Melting Point | 78-80°C | [1] |
The Patent Landscape: A Focus on Formulation, Not New Molecules
A comprehensive analysis of the patent landscape reveals that the core innovation for dichloroacetamides is no longer centered on the discovery of new molecular entities. Instead, the intellectual property focus has shifted decisively towards advanced formulations and novel combinations that enhance the performance, stability, and delivery of existing, well-characterized safeners.
The causality behind this trend is twofold:
-
Regulatory Hurdles: Gaining approval for a new active ingredient is an arduous and expensive process. Innovating on the formulation of an existing, approved molecule is a more economically viable path.
-
Performance Enhancement: Significant gains in efficacy and environmental safety can be achieved through formulation science.
Key patented strategies include:
-
Microencapsulation: This involves enclosing the safener and/or herbicide in microscopic capsules. This technology controls the release rate of the active ingredients, which can prolong residual weed control and reduce the initial risk of crop injury.
-
Stable Compositions: Patents often claim specific combinations of safeners with particular herbicides and adjuvants (e.g., surfactants) that result in a stable, effective, and easy-to-use product. This overcomes challenges of chemical incompatibility and improves shelf-life.
This strategic focus on formulation underscores a mature market where optimizing the delivery and performance of proven molecules like this compound is paramount.
Synthesis Methodology: A Standardized Approach
The synthesis of the target compound is typically achieved through a reliable two-step process, beginning with common starting materials.[1] This established pathway ensures consistent production and high purity.
Experimental Protocol: Synthesis of this compound
-
Step 1: Acylation of the Amine.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 3-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add an equimolar amount of 2,2-dichloroacetyl chloride to the stirred solution. The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate, 2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, is isolated.
-
-
Step 2: N-Allylation.
-
To the intermediate from Step 1, add a strong base (e.g., sodium hydride) in a polar aprotic solvent like tetrahydrofuran (THF) to deprotonate the amide nitrogen, forming a nucleophilic anion.
-
Add an equimolar amount of an allyl halide (e.g., allyl bromide).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the final product, this compound, using column chromatography.[1]
-
Caption: Synthesis workflow for the target compound.
Comparative Performance and Mechanism of Action
While specific field data for this compound is not widely published, its performance can be inferred by comparing it to other commercially successful dichloroacetamide safeners. These compounds do not act on the herbicide itself but rather on the crop, stimulating its natural defense mechanisms.[4]
Mechanism of Action: The primary mechanism of action for dichloroacetamide safeners is the induction of genes responsible for herbicide detoxification within the crop plant.[4] They enhance the expression of key enzymes, most notably Glutathione S-transferases (GSTs) . These enzymes catalyze the conjugation of the herbicide molecule with endogenous glutathione, rendering the herbicide non-phytotoxic. The resulting conjugate is then sequestered into the vacuole, effectively neutralizing it.[5]
Caption: General mechanism of action for dichloroacetamide safeners.
Comparison of Commercial Dichloroacetamide Safeners:
The table below compares the target compound with established commercial alternatives. While all share the same core functional group and mechanism, structural differences can influence their efficacy spectrum, crop specificity, and the herbicides they are most effectively paired with.
| Compound | Structure | Primary Paired Herbicide Class | Typical Crop | Key Features |
| Target Compound | (Structure of this compound) | Chloroacetamides | Maize, Sorghum (Predicted) | Trifluoromethyl group may enhance cell membrane permeability. |
| Dichlormid | N,N-diallyl-2,2-dichloroacetamide | Thiocarbamates, Chloroacetamides | Maize | One of the earliest and most studied dichloroacetamide safeners.[6][7] |
| Benoxacor | 4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine | Chloroacetamides (e.g., S-metolachlor) | Maize, Soybean | Widely used in major commercial herbicide formulations.[6][7] Known to be more reactive in basic environments.[8] |
| Furilazole | (RS)-3-dichloroacetyl-5-(2-furyl)-2,2-dimethyloxazolidine | Chloroacetamides (e.g., Acetochlor) | Maize | Frequently detected in surface waters due to its widespread use.[9] |
| AD-67 | 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane | Thiocarbamates | Maize | Another established safener, though less frequently detected in environmental studies compared to benoxacor and furilazole.[6] |
A Self-Validating Protocol for Efficacy Evaluation
To ensure trustworthy and reproducible results when evaluating a new safener candidate, a robust, self-validating experimental design is essential. This protocol includes necessary controls to isolate the safener's effect.
Experimental Protocol: Greenhouse Safener Efficacy Assay
-
Plant Preparation:
-
Sow seeds of the target crop (e.g., maize) in pots filled with a standardized soil mix.
-
Grow plants in a controlled greenhouse environment (e.g., 25°C day/20°C night, 16h photoperiod) until they reach the 2-3 leaf stage.
-
-
Treatment Groups (Minimum of 4 replicates per group):
-
Control: Untreated plants.
-
Herbicide Only: Plants treated with the herbicide at a rate known to cause moderate injury.
-
Safener Only: Plants treated with the safener alone to check for any phytotoxic effects of the safener itself.
-
Herbicide + Safener: Plants treated with the tank-mixed combination of herbicide and safener.
-
-
Application:
-
Prepare stock solutions of the herbicide and safener in a suitable solvent/surfactant system.
-
Apply treatments uniformly to the respective groups using a calibrated track sprayer to simulate field application.
-
-
Evaluation (14 days after treatment):
-
Visual Injury Rating: Score plants on a scale of 0% (no injury) to 100% (plant death) relative to the untreated control.
-
Biomass Measurement: Harvest the above-ground portion of the plants, dry in an oven at 60°C for 72 hours, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in dry weight for each treatment relative to the control.
-
The safening effect is demonstrated if the injury and biomass reduction in the "Herbicide + Safener" group are significantly lower than in the "Herbicide Only" group.
-
Caption: Workflow for a greenhouse herbicide safener efficacy assay.
Conclusion and Future Outlook
This compound serves as an exemplary model for the dichloroacetamide class of herbicide safeners. The current patent landscape strongly indicates that the future of this field lies not in the synthesis of novel molecules but in the sophisticated engineering of formulations that optimize the activity and environmental profile of these established compounds. Future research will likely focus on developing advanced delivery systems, such as smart polymers or nano-encapsulations, that can respond to environmental triggers for a more targeted and efficient protection of crops, further refining the critical role of safeners in global agriculture.
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MDPI. (n.d.). Current Advances in the Action Mechanisms of Safeners. Available at: [Link]
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National Institutes of Health. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Available at: [Link]
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ACS Publications. (n.d.). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Available at: [Link]
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ACS Publications. (2021, December 5). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Available at: [Link]
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ACS Publications. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Available at: [Link]
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National Institutes of Health. (2021, November 29). The Effects of Benoxacor on the Liver and Gut Microbiome of C57BL/6 Mice. Available at: [Link]
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ResearchGate. (n.d.). Solubility, partitioning, oxidation and photodegradation of dichloroacetamide herbicide safeners, benoxacor and furilazole. Available at: [Link]
- Google Patents. (n.d.). EP0699390B1 - Compositions containing phosphosulfonate herbicides and dichloroacetamide safeners, and method of use.
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XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide. Available at: [Link]
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PubMed. (n.d.). Specific Binding of a Dichloroacetamide Herbicide Safener in Maize at a Site That Also Binds Thiocarbamate and Chloroacetanilide Herbicides. Available at: [Link]
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This guide provides a comparative ecotoxicological assessment of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, a member of the dichloroacetamide chemical class. Due to a lack of direct ecotoxicological data for this specific compound, this analysis leverages available data from structurally and functionally related compounds, primarily other dichloroacetamide herbicide safeners and herbicides containing the trifluoromethylphenyl moiety. This approach allows for a predictive evaluation of its potential environmental impact and highlights key areas for future research.
Introduction: The Context of Dichloroacetamide Herbicides and Safeners
Dichloroacetamide compounds are frequently used in agriculture as herbicide safeners. They are applied in conjunction with herbicides to protect crops from unintended phytotoxicity.[1][2][3] While classified as "inert" from a regulatory standpoint, these safeners are biologically active and can enter the environment, necessitating an understanding of their ecotoxicological profiles.[1][4] The target compound, this compound (CAS 61219-95-2)[5][6][7][8][9], shares the characteristic dichloroacetamide group and a trifluoromethylphenyl group, a common feature in some herbicides.[10][11][12][13][14][15][16]
This guide will compare the known ecotoxicological data of prominent dichloroacetamide safeners, such as benoxacor and dichlormid, and consider the environmental fate of trifluoromethylphenyl-containing herbicides to infer a potential ecotoxicological profile for this compound. The primary endpoints for comparison include aquatic toxicity and environmental fate.
Comparative Ecotoxicological Assessment
The ecotoxicological evaluation focuses on two critical areas: the potential for direct harm to non-target organisms (aquatic toxicity) and the compound's behavior and persistence in the environment (environmental fate).
Aquatic Toxicity
Aquatic ecosystems are particularly vulnerable to agricultural runoff. Therefore, assessing the toxicity of agrochemicals to aquatic organisms is a cornerstone of environmental risk assessment.
Available data for the dichloroacetamide safener benoxacor indicate a notable level of toxicity to aquatic life.[1][4] It is classified as highly toxic to freshwater algae, with a reported lowest acute LC50 of 0.63 mg/L.[4] Furthermore, benoxacor is considered moderately toxic to aquatic animal species, with a lowest reported LC50 of 1.4 mg/L for the freshwater fish, Ictalurus punctatus (channel catfish).[4] Chronic exposure to benoxacor has shown effects on Daphnia magna, with a no-observed-effect concentration (NOEC) of 0.354 mg/L for carapace length.[1] For other dichloroacetamide safeners like dichlormid and AD-67, similar comprehensive ecotoxicity data are not as readily available in the peer-reviewed literature.[4]
Table 1: Acute Ecotoxicity of Benoxacor to Aquatic Organisms
| Species | Endpoint | Concentration (mg/L) | Toxicity Classification | Reference |
| Freshwater Algae | LC50 | 0.63 | Highly Toxic | [4] |
| Ictalurus punctatus (Channel Catfish) | LC50 | 1.4 | Moderately Toxic | [4] |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 2.9 | Moderately Toxic | [1] |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population.
Given the structural similarities, it is plausible that this compound could exhibit a comparable range of toxicity to aquatic organisms. The presence of the trifluoromethyl group, known to enhance lipophilicity, might influence its bioavailability and potential for bioaccumulation, although specific data is lacking.[17]
Environmental Fate
The environmental fate of a compound dictates its concentration and persistence in various environmental compartments, thereby influencing exposure levels for non-target organisms.
Dichloroacetamide safeners can undergo transformation in the environment. For instance, they can experience abiotic reductive dechlorination in the presence of iron (hydr)oxides, forming monochloro analogues.[4] Microbial biotransformation is also a significant process for the breakdown of structurally similar chloroacetamide herbicides and is likely important for dichloroacetamide safeners as well.[2][3] These transformation products may have their own distinct toxicological profiles.[18]
The physicochemical properties of dichloroacetamides suggest they are likely to be mobile in soils and can be transported into aquatic systems.[4] For example, furilazole shows modest adsorption to various soils.[4] The persistence of herbicides in soil can be variable, with half-lives ranging from a few days to several months, influenced by factors like soil type and microbial activity.[12][19] Herbicides containing the trifluoromethylphenyl group, such as oxyfluorfen, have been shown to be persistent and can concentrate in sediment.[10][11]
Table 2: Environmental Fate Characteristics of Related Compound Classes
| Compound Class | Key Environmental Fate Processes | Mobility in Soil | Persistence | Reference |
| Dichloroacetamide Safeners | Reductive dechlorination, Microbial biotransformation | High | Variable | [2][4] |
| Trifluoromethylphenyl Herbicides | Persistence in soil and sediment | Variable | Can be high | [10][11][12] |
Based on these characteristics, this compound is anticipated to be mobile in soil with the potential for persistence, warranting further investigation into its specific degradation pathways and half-life.
Experimental Protocols for Ecotoxicological Assessment
To address the data gaps for this compound, standardized ecotoxicological tests are required. Below is a representative experimental workflow for determining acute toxicity in fish, based on OECD Guideline 203.
Workflow for Acute Fish Toxicity Test (OECD 203)
Caption: Workflow for a 96-hour acute fish toxicity test.
Structure-Activity Relationship and Future Directions
The chemical structure of this compound provides clues to its potential ecotoxicological properties.
Caption: Key structural features influencing ecotoxicity.
The dichloroacetamide moiety is the primary link to the safener class and its known aquatic toxicity. The trifluoromethylphenyl group likely increases the compound's lipophilicity, which could lead to greater bioaccumulation than other dichloroacetamide safeners lacking this feature. The N-allyl group may also influence its metabolic fate in organisms.
Given the absence of direct data, the following research is critical:
-
Acute and chronic toxicity testing on a range of aquatic organisms (fish, invertebrates, algae) to establish definitive toxicity values.
-
Environmental fate studies to determine its persistence in soil and water, identify major degradation products, and assess its potential for bioaccumulation.
-
Comparative studies with its commercial analogues under identical experimental conditions to provide a clear and direct comparison of its relative environmental risk.
Conclusion
While a definitive ecotoxicological profile of this compound cannot be constructed without direct experimental data, a comparative analysis with related dichloroacetamide safeners and trifluoromethylphenyl-containing herbicides provides a valuable preliminary assessment. The available evidence suggests a potential for moderate to high toxicity to aquatic organisms and a likelihood of environmental persistence. This predictive analysis underscores the critical need for empirical studies to accurately characterize the environmental risk posed by this compound and to ensure its safe and sustainable use in agricultural applications.
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Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. ACS Publications. [Link]
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Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Scite.ai. [Link]
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Environmental occurrence, fate, and transformation of herbicide safeners. Iowa Research Online. [Link]
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Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. PMC - NIH. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
As a Senior Application Scientist, my goal is to empower you, my fellow researchers, with not just the materials for discovery but also the knowledge to handle them responsibly. The compound N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 61219-95-2) is a valuable intermediate in organic synthesis and pharmaceutical research, notable for its complex structure featuring an allyl group, a dichloroacetamide moiety, and a trifluoromethyl-substituted phenyl ring.[1][2] However, these same structural features, specifically the presence of chlorine and fluorine atoms, classify it unequivocally as a halogenated organic compound .[2][3]
This classification is the critical first step in determining its proper handling and disposal. Improper disposal of halogenated organics can lead to the formation of persistent environmental pollutants and toxic byproducts if not treated correctly. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure that this compound is managed safely and in compliance with environmental regulations.
Part 1: Core Principles of Halogenated Waste Management
Before detailing the procedural steps, it is crucial to understand the causality behind them. The entire disposal strategy for this compound is dictated by its identity as a halogenated organic compound.
Why Segregation is Non-Negotiable:
-
Incineration Requirements: Halogenated wastes require specialized, high-temperature incineration with scrubbers to neutralize the acidic gases (like HCl and HF) produced during combustion. Mixing them with non-halogenated solvent waste can damage standard incinerators and release corrosive pollutants into the atmosphere.[3]
-
Preventing Incompatible Reactions: Co-mingling different waste streams is a primary cause of laboratory accidents. Halogenated compounds must not be mixed with acids, bases, or strong oxidizing agents in the same container to prevent potentially violent chemical reactions.[3][4]
-
Regulatory Compliance & Cost: Environmental regulations strictly govern the disposal of halogenated compounds.[5] Keeping these wastes separate is essential for compliance and helps manage the significantly higher costs associated with their specialized treatment.[6]
Therefore, the foundational principle is strict segregation . This compound and any materials contaminated with it must be collected in a dedicated waste stream labeled for halogenated organic compounds.
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the lifecycle of the waste, from the point of generation in your fume hood to its final handover for disposal.
1. Waste Identification and Classification:
-
Immediately classify any waste containing this compound, including reaction residues, contaminated solvents (e.g., dichloromethane, chloroform), and contaminated consumables, as "Halogenated Organic Hazardous Waste." [3][6]
2. Personal Protective Equipment (PPE):
-
Before handling the compound or its waste, ensure you are wearing appropriate PPE. This includes:
3. Waste Container Selection and Labeling:
-
Selection: Use a chemically compatible container in good condition, equipped with a secure, vapor-tight screw cap.[6][9]
-
Labeling: Proper labeling is critical for safety and compliance. Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[6][9] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "Waste this compound." If in a solvent mixture, list all components and their approximate percentages.[3][9]
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").[6]
-
Your name, laboratory location, and the date of accumulation.
-
4. Waste Accumulation and Storage:
-
All additions of waste to the container must be performed within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Keep the waste container securely closed at all times, except when actively adding waste.[9]
-
Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.[6]
-
The SAA must have secondary containment (such as a larger tub or tray) to contain any potential leaks.[6]
-
Store in a cool, dry, and well-ventilated location, away from incompatible materials.[9][10]
5. Final Disposal Request:
-
Do not overfill the container; accumulation should stop at approximately 75-80% capacity to prevent spills.[6]
-
Once the container is full, or if the waste has been stored for a designated period (e.g., six months), arrange for its disposal.[11]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[7] Follow their specific procedures for waste handover.
Part 3: Managing Spills and Contamination
Accidents can happen. A clear plan for managing spills and decontaminating equipment is essential.
Small Spill Decontamination:
-
Alert & Isolate: Alert colleagues in the immediate area and restrict access. Ensure ventilation is adequate (i.e., the spill is contained within a fume hood).[12]
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or chemical absorbent pads.[6][9]
-
Collect: Carefully sweep or scoop the absorbed material into a sealable plastic bag or container.[9]
-
Dispose: Label the container as "Halogenated Organic Hazardous Waste" (detailing the spilled chemical and absorbent material) and place it in the designated SAA for disposal.[6]
-
Clean: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone). The cleaning materials must also be disposed of as halogenated hazardous waste.
Contaminated Labware Decontamination:
-
Glassware and equipment contaminated with this compound should be triple-rinsed.
-
The first rinse should be with a suitable organic solvent (e.g., acetone). This rinsate is considered hazardous and must be collected in the halogenated organic waste container. [13]
-
Subsequent rinses can be with detergent and water. Do not allow any organic solvent or the neat compound to enter the drain.[7][12]
Part 4: Data Summary and Disposal Workflow
For quick reference, the key logistical information is summarized below.
| Parameter | Details | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 61219-95-2 | [1][14] |
| Molecular Formula | C₁₂H₁₀Cl₂F₃NO | [2] |
| Primary Hazard Class | Halogenated Organic Compound | [2][3] |
| Waste Classification | Halogenated Organic Hazardous Waste | [3][6] |
| Disposal Method | Collection by licensed service for high-temperature incineration | [3][7] |
| Key Incompatibilities | Acids, Bases, Strong Oxidizing Agents, Non-Halogenated Waste | [3][4] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for halogenated waste.
Conclusion
The responsible management of this compound is straightforward when guided by the fundamental principles of chemical safety. By recognizing its classification as a halogenated organic compound, rigorously segregating it from other waste streams, and adhering to the procedural steps for collection, labeling, and storage, you ensure the safety of yourself, your colleagues, and the environment. Always consult your institution's specific waste management guidelines, as they provide the definitive policies for your location.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
- LGC Standards. (n.d.). N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- Aromsyn Co., Ltd. (n.d.). This compound.
- Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories.
- Smolecule. (2023, August 15). This compound.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Angene Chemical. (2021, May 1). Safety Data Sheet - N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide.
- Chemsrc. (n.d.). CAS#:61219-95-2 | N-allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide.
- ChemicalBook. (n.d.). 61219-95-2(N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide) Product Description.
- ChemicalBook. (2023, May 6). Chemical Safety Data Sheet MSDS / SDS - N-Allyl-2-aminoacetamide hydrochloride.
- University of Oslo (UiO), Department of Chemistry. (2024, November 11). Chemical and Hazardous Waste Guide.
- California Water Boards. (1998, September). DECONTAMINATION PROCEDURES.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC).
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet - N,N-diethylacetamide.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide.
- ChemicalBook. (2023, April 23). N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | 61219-95-2.
- The Sarpong Group, University of California, Berkeley. (2016, October 24). Acutely Toxic Chemicals (ATCs).
- Echemi. (n.d.). 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide Safety Data Sheets.
Sources
- 1. Buy Online CAS Number 61219-95-2 - TRC - N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | LGC Standards [lgcstandards.com]
- 2. Buy this compound | 61219-95-2 [smolecule.com]
- 3. bucknell.edu [bucknell.edu]
- 4. mn.uio.no [mn.uio.no]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. echemi.com [echemi.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sarponggroup.com [sarponggroup.com]
- 12. aksci.com [aksci.com]
- 13. waterboards.ca.gov [waterboards.ca.gov]
- 14. CAS#:61219-95-2 | N-allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | Chemsrc [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
